1-Phenyl-3-buten-1-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-phenylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVZBXSJFAZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873266 | |
| Record name | 4-Phenyl-1-buten-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-58-3 | |
| Record name | 1-Phenyl-3-buten-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-1-buten-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbut-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-3-buten-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-3-buten-1-ol is a chiral secondary alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a phenyl group, a hydroxyl group, and a terminal double bond, offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including potentially biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, structural features, synthesis methodologies, and analytical characterization. While its direct biological activity is an area of ongoing investigation, its potential interactions with metabolic enzymes are discussed, highlighting opportunities for future research in drug development.
Chemical Structure and Identification
This compound, also known as α-allylbenzyl alcohol, is an aromatic alcohol with a four-carbon butenol (B1619263) backbone attached to a phenyl ring. The hydroxyl group is located at the benzylic position (C-1), and a vinyl group is at the C-3 and C-4 positions. The presence of a stereocenter at C-1 results in two enantiomers, (R)- and (S)-1-phenyl-3-buten-1-ol.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-phenylbut-3-en-1-ol[1] |
| Synonyms | This compound, 4-Phenyl-1-buten-4-ol, α-allylbenzyl alcohol |
| CAS Number | 936-58-3 (racemic), 77118-87-7 ((S)-enantiomer)[1] |
| Molecular Formula | C₁₀H₁₂O[1] |
| SMILES | C=CCC(C1=CC=CC=C1)O[2] |
| InChI | InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2[2] |
| InChIKey | RGKVZBXSJFAZRE-UHFFFAOYSA-N (racemic)[2] |
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 148.20 g/mol [1][2] |
| Boiling Point | 234 °C (lit.)[3][4] |
| Melting Point | Not applicable (liquid at room temperature) |
| Density | 0.992 g/mL at 25 °C (lit.)[3][4] |
| Refractive Index (n20/D) | 1.53 (lit.)[3][4] |
| Solubility | Insoluble in water; soluble in organic solvents. |
| logP | 2.19 |
| Polar Surface Area (PSA) | 20.23 Ų |
Experimental Protocols: Synthesis and Purification
The synthesis of this compound can be achieved through various methods, primarily involving the allylation of benzaldehyde (B42025).
Synthesis Methodologies
a) Barbier-Type Reaction: A common and straightforward method involves the reaction of benzaldehyde with an allyl halide (e.g., allyl bromide) in the presence of a metal such as zinc or indium. This reaction can often be carried out in aqueous media, offering a greener alternative to traditional Grignard reactions.
b) Transition Metal-Catalyzed Allylation: A notable method employs the coupling of benzaldehyde with allyl acetate (B1210297) using a synergistic catalytic system of indium iodide and a nickel(0) complex like tetrakis(triphenylphosphine)nickel(0).[5] This reaction typically proceeds at room temperature in solvents such as THF or dichloromethane.[5]
c) Reduction of Propargylic Alcohols: An alternative strategy involves the selective reduction of 1-phenyl-3-butyn-1-ol. This method is particularly useful for synthesizing specific isomers of the allylic alcohol. The challenge lies in the partial reduction of the alkyne to an alkene without further reduction to the corresponding alkane.
d) Enantioselective Synthesis: The preparation of specific enantiomers of this compound can be accomplished through catalytic asymmetric methods, which utilize chiral catalysts to control the stereochemical outcome.
Purification
Purification of this compound is typically achieved by flash column chromatography on silica (B1680970) gel.
General Protocol for Column Chromatography Purification:
-
Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure and then adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane (B92381) or petroleum ether).
-
Loading: The silica gel with the adsorbed product is carefully loaded onto the top of the packed column.
-
Elution: The product is eluted from the column using a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Analytical Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the vinyl protons, the benzylic proton, and the methylene (B1212753) protons. The benzylic proton (CH-OH) typically appears as a multiplet, and its coupling to the adjacent methylene protons can be observed. The vinyl protons show characteristic splitting patterns for a terminal alkene.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbons of the phenyl ring, the two sp² carbons of the double bond, the carbon bearing the hydroxyl group (C-OH), and the methylene carbon. The C-OH signal is typically found in the range of 70-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
-
Sharp peaks around 3000-3100 cm⁻¹ due to C-H stretching of the aromatic and vinyl groups.
-
A peak around 1640 cm⁻¹ attributed to the C=C stretching of the alkene.
-
Bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching within the aromatic ring.
-
A strong band in the 1000-1200 cm⁻¹ region due to the C-O stretching of the secondary alcohol.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z = 148. Common fragmentation patterns include the loss of water ([M-18]⁺), the loss of the allyl group, and the formation of the stable benzylic cation.
Reactivity
The bifunctional nature of this compound allows for a variety of chemical transformations.
-
Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-3-buten-1-one, using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.
-
Reactions of the Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. It can also participate in olefin metathesis reactions.
Biological Activity and Drug Development Potential
Currently, there is limited published research on the specific biological activities of this compound. However, its structural features suggest potential interactions with biological systems.
-
Enzyme Interactions: It is speculated that this compound may interact with enzymes such as alcohol dehydrogenases, which are involved in alcohol metabolism.[1] Furthermore, its metabolism may involve cytochrome P450 enzymes.[1]
-
Building Block for Bioactive Molecules: The primary interest in this compound for drug development lies in its role as a versatile chiral precursor for the synthesis of more complex, biologically active molecules.[5] Its dual functionality allows for the introduction of diverse pharmacophores. For instance, it can be used in the synthesis of propafenone (B51707) impurities, a known antiarrhythmic agent.[6]
Conclusion and Future Directions
This compound is a valuable chemical entity with well-defined chemical and physical properties. Its utility as a synthetic intermediate is well-established. While its direct pharmacological profile is yet to be thoroughly investigated, its potential as a chiral building block in the synthesis of complex molecules makes it a compound of significant interest for researchers in organic synthesis and drug discovery. Future research should focus on elucidating any intrinsic biological activities and further exploring its applications in the stereoselective synthesis of novel therapeutic agents.
References
- 1. Buy this compound | 936-58-3 [smolecule.com]
- 2. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved Both images are IR spectrums of | Chegg.com [chegg.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 936-58-3 | Benchchem [benchchem.com]
- 6. This compound | 936-58-3 [chemicalbook.com]
An In-depth Technical Guide to 1-Phenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenyl-3-buten-1-ol, a versatile chiral secondary alcohol. The information presented herein is intended to support research and development activities by providing key data on its chemical identity, properties, synthesis, and applications.
Chemical Identity and Synonyms
CAS Number: 936-58-3[1][2][3][4][5]
This compound is a chiral molecule that can exist as different stereoisomers. It is characterized by a phenyl group and a hydroxyl group attached to the same carbon, with a terminal double bond in the butenyl chain.[4] This structure makes it a valuable intermediate in organic synthesis.[6]
Synonyms:
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [2][3][4][7] |
| Molecular Weight | 148.20 g/mol | [1][2][3][4][7] |
| Boiling Point | 234 °C (lit.) | |
| Density | 0.992 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.53 (lit.) |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Source |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 7.30 (m), 7.23 (m), 5.756 (m), 5.081 (m), 5.057 (m), 4.643 (m), 2.458 (m) | [1] |
| ¹³C NMR | Aromatic and alkene regions overlap. | [8] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=C, and aromatic C-H bonds. | [3][4] |
| Mass Spectrometry (GC-MS) | Key fragmentation patterns can be observed. | [3] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines a standard laboratory procedure for the synthesis of this compound using a Grignard reaction between benzaldehyde (B42025) and allylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve benzaldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This should be done carefully as the reaction is exothermic.
-
If a precipitate forms, add 1 M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation. Given the boiling point of 234 °C at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.
-
Alternative Synthesis: Transition Metal-Catalyzed Allylation
An alternative method involves the coupling of benzaldehyde with allyl acetate (B1210297) using a synergistic catalytic system of indium iodide and a nickel(0) complex, such as tetrakis(triphenylphosphine)nickel(0).[6] This reaction is typically performed at room temperature in a solvent like THF or dichloromethane (B109758) and can be completed within an hour.[6]
Visualizations
References
- 1. This compound(80735-94-0) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved Both images are IR spectrums of | Chegg.com [chegg.com]
- 5. Buy this compound | 936-58-3 [smolecule.com]
- 6. This compound | 936-58-3 | Benchchem [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Spectroscopic Profile of 1-Phenyl-3-buten-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 1-Phenyl-3-buten-1-ol. The information detailed below, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is critical for its identification, characterization, and application in synthetic chemistry and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.20 - 7.40 | m | - | Ar-H (5H) |
| 5.70 - 5.90 | m | - | -CH=CH₂ (1H) |
| 5.10 - 5.25 | m | - | -CH=CH ₂ (2H) |
| 4.70 | t | 6.4 | -CH (OH)- (1H) |
| 2.45 | t | 6.4 | -CH ₂-CH= (2H) |
| 2.10 | s | - | -OH (1H) |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 143.9 | Ar-C (quaternary) |
| 134.8 | -C H=CH₂ |
| 128.4 | Ar-C H |
| 127.4 | Ar-C H |
| 125.8 | Ar-C H |
| 118.4 | -CH=C H₂ |
| 73.4 | -C H(OH)- |
| 43.8 | -C H₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3360 | O-H stretch (alcohol) | Broad |
| 3075 | =C-H stretch (alkene) | Medium |
| 3030 | =C-H stretch (aromatic) | Medium |
| 2925 | -C-H stretch (aliphatic) | Medium |
| 1640 | C=C stretch (alkene) | Medium |
| 1495, 1450 | C=C stretch (aromatic) | Strong |
| 1050 | C-O stretch (secondary alcohol) | Strong |
| 915 | =C-H bend (alkene, out-of-plane) | Strong |
| 700, 760 | C-H bend (aromatic, out-of-plane) | Strong |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 148 | 15 | [M]⁺ (Molecular Ion) |
| 130 | 5 | [M - H₂O]⁺ |
| 107 | 100 | [C₇H₇O]⁺ (Benzylic C-C cleavage) |
| 79 | 30 | [C₆H₇]⁺ |
| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary based on the instrumentation and experimental setup.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, the data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, and coupling constants (J) are reported in Hertz (Hz). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound, a liquid at room temperature, is typically recorded as a neat thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[3] A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into a gas chromatograph equipped with a mass spectrometer detector. The GC is typically fitted with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, and the mass-to-charge ratio (m/z) of the fragments is recorded.[4]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Physical Properties of 1-Phenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of 1-Phenyl-3-buten-1-ol (CAS No: 936-58-3), a versatile chemical intermediate with applications in organic synthesis, pharmaceuticals, and the fragrance industry. The focus of this document is on its boiling point and density, presenting quantitative data, detailed experimental methodologies for their determination, and a workflow visualization to aid in laboratory procedures.
Core Physical Properties
This compound is an aromatic alcohol that exists as a clear, colorless to light yellow liquid at room temperature.[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes in a research and development setting.
The key physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values can occur due to differences in experimental conditions and sample purity.[1]
| Physical Property | Value | Conditions |
| Boiling Point | 234 °C | at 1 atm (760 mmHg) (lit.)[2][3][4][5] |
| 228.5 °C | at 1 atm (760 mmHg)[1] | |
| Density | 0.992 g/mL | at 25 °C (lit.)[2][3][5] |
| Molecular Formula | C₁₀H₁₂O | |
| Molecular Weight | 148.20 g/mol |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized laboratory protocols for measuring the boiling point and density of liquid organic compounds like this compound.
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil or silicone oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Rubber band or wire for attachment
Procedure:
-
Setup: Fill the Thiele tube with enough heating oil to cover the upper arm.
-
Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube, ensuring the oil level is above the sample. Begin heating the side arm of the Thiele tube gently and continuously.[6] The shape of the tube facilitates uniform heat circulation.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.
-
Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6]
-
Recording: Record the temperature at this point. Also, record the ambient barometric pressure, as boiling point is pressure-dependent.
Density is the mass of a substance per unit of volume (ρ = m/V). A pycnometer, or specific gravity bottle, is a piece of glassware designed to hold a precise volume of liquid at a specific temperature, allowing for a highly accurate density measurement.
Apparatus:
-
Pycnometer (e.g., 25 mL or 50 mL) with a ground-glass stopper containing a capillary hole
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer (calibrated)
-
Distilled water
Procedure:
-
Determine Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on the analytical balance and record this mass (m₁).
-
Calibrate Pycnometer Volume: Fill the pycnometer with distilled water. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a constant temperature water bath set to 25.0 °C (or the desired temperature). Allow it to equilibrate for 15-20 minutes.
-
Determine Mass of Water-Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass (m₂).
-
Calculate Pycnometer Volume: The volume of the pycnometer (V) at the specified temperature can be calculated using the known density of water (ρ_water) at that temperature.
-
V = (m₂ - m₁) / ρ_water
-
-
Determine Mass of Sample-Filled Pycnometer: Empty and thoroughly dry the pycnometer. Fill it with this compound, bring it to the same constant temperature (25.0 °C) in the water bath, dry the exterior, and weigh it. Record this mass (m₃).
-
Calculate Sample Density: The density of the sample (ρ_sample) is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
-
Mass of sample = m₃ - m₁
-
ρ_sample = (m₃ - m₁) / V
-
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of a boiling point using the Thiele tube method, as described in the protocol above.
Caption: Workflow for Boiling Point Determination.
References
Chiral Properties of 1-Phenyl-3-buten-1-ol: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Phenyl-3-buten-1-ol is a chiral secondary alcohol that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its structure, featuring a stereocenter at the carbinol carbon, a phenyl group, and a vinyl group, allows for diverse chemical modifications, making it a valuable precursor for the asymmetric synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its synthesis, resolution, and analytical characterization, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.
Physicochemical and Chiral Properties
This compound, with the chemical formula C₁₀H₁₂O, possesses a single chiral center at the carbon atom bearing the hydroxyl group.[1] This results in the existence of two enantiomers, (R)-1-Phenyl-3-buten-1-ol and (S)-1-Phenyl-3-buten-1-ol. The physical and chiroptical properties of these enantiomers are critical for their application in stereoselective synthesis. While specific rotation values for the pure enantiomers are not widely reported in the literature, it is known that the (R)-enantiomer exhibits a positive optical rotation.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [2][3][4] |
| Molecular Weight | 148.20 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 234 °C | [5] |
| Density | 0.992 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.53 | [6] |
| Optical Rotation of (R)-enantiomer | Positive (+) | [1] |
Enantioselective Synthesis and Resolution
The preparation of enantiomerically enriched or pure this compound is crucial for its use in asymmetric synthesis. Two primary strategies are employed: enantioselective synthesis from prochiral precursors and kinetic resolution of the racemic mixture.
Enantioselective Synthesis
Catalytic asymmetric synthesis offers a direct route to enantiopure this compound. While specific protocols for this compound are not extensively detailed in readily available literature, methods for analogous chiral secondary alcohols often utilize chiral catalysts to control the stereochemical outcome of the reaction. For instance, the allylation of benzaldehyde (B42025) using a chiral catalyst is a common strategy.
Logical Workflow for Enantioselective Synthesis:
Caption: General workflow for the enantioselective synthesis of this compound.
Experimental Protocol: Asymmetric Epoxidation using Jacobsen's Catalyst (General for Alkenes)
While a specific protocol for the enantioselective synthesis of this compound via this method is not provided, the following general procedure for asymmetric epoxidation using Jacobsen's catalyst illustrates the principles that would be applied.
-
Catalyst Preparation: Jacobsen's catalyst, a manganese-salen complex, is prepared from (R,R)- or (S,S)-1,2-diaminocyclohexane and a substituted salicylaldehyde.[7]
-
Epoxidation Reaction: The alkene (in this case, a precursor that would lead to this compound) is dissolved in a suitable solvent such as dichloromethane.
-
The chiral Jacobsen's catalyst (typically 1-5 mol%) is added to the solution.
-
An oxidant, such as aqueous sodium hypochlorite (B82951) (bleach) buffered with a phosphate (B84403) buffer, is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred vigorously until completion, monitored by techniques like thin-layer chromatography (TLC).
-
Work-up and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The resulting epoxide is then purified, typically by flash column chromatography. Subsequent chemical steps would be required to convert the epoxide to the desired this compound.
Enzymatic Kinetic Resolution
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes an enzyme, typically a lipase (B570770), that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product.
Signaling Pathway for Enzymatic Kinetic Resolution:
Caption: Enzymatic kinetic resolution of racemic this compound.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol (General)
This protocol is based on established methods for the resolution of similar secondary alcohols and can be adapted for this compound.
-
Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in an organic solvent (e.g., hexane (B92381) or toluene), add an acyl donor such as vinyl acetate (2.0-5.0 equivalents).[2][8]
-
Enzyme Addition: Add a lipase, for example, immobilized Candida antarctica lipase B (CALB, often sold as Novozym 435) or lipase from Pseudomonas cepacia, to the reaction mixture (typically 10-50 mg of enzyme per mmol of substrate).[8]
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.[2]
-
Termination and Work-up: When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, filter off the enzyme.
-
Separation and Purification: Remove the solvent under reduced pressure. The remaining unreacted (S)-alcohol and the formed (R)-ester can be separated by column chromatography.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) |
| Novozym 435 | Lauric Acid | Toluene | 50 | 2.5 | ~50 | 95% (S-enantiomer)[2][9] |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Hexane | 30 | 16 | ~50 | >99% (S-alcohol), >99% (R-acetate)[8] |
Analytical Methods for Chiral Analysis
Accurate determination of the enantiomeric purity of this compound is essential. High-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Column: A Chiralcel OD-H column (250 x 4.6 mm, 5 µm) is effective for this separation.[1]
-
Mobile Phase: An isocratic mobile phase of hexane and isopropanol (B130326) (98:2 v/v) is used.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The retention times for the enantiomers are used for identification, and the peak areas are used to calculate the enantiomeric excess (% ee).
| Enantiomer | Retention Time (min) |
| (R)-1-Phenyl-3-buten-1-ol | 17.5[1] |
| (S)-1-Phenyl-3-buten-1-ol | 20.9[1] |
Chiral Gas Chromatography (GC)
For volatile chiral compounds like this compound, chiral GC offers excellent resolution and sensitivity. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.
Experimental Protocol: Chiral GC-FID Analysis (General)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsa or Astec CHIRALDEX B-PM).[10]
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: An oven temperature program is typically used, for example, starting at 40 °C and ramping to 230 °C.[10]
-
Injector and Detector Temperature: Typically set at 220-250 °C.[10]
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol (B129727) or hexane).
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). CSAs form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, most commonly ¹H NMR.
Logical Workflow for NMR Chiral Analysis:
Caption: Workflow for determining enantiomeric excess using NMR with a chiral solvating agent.
Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent (General)
-
Sample Preparation: A solution of the this compound sample (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.
-
Addition of CSA: A chiral solvating agent, such as a gallium-based complex or a derivative of isomannide, is added to the NMR tube (typically in a 1:1 molar ratio with the analyte).[11][12][13]
-
Data Acquisition: A ¹H NMR spectrum is acquired. The presence of the CSA should induce chemical shift differences between the signals of the two enantiomers.
-
Data Analysis: The signals corresponding to each enantiomer are integrated, and the enantiomeric excess is calculated from the ratio of the integrals.
Applications in Drug Development
Chiral secondary alcohols are important intermediates in the synthesis of many pharmaceutical compounds. This compound serves as a precursor in the synthesis of certain drug impurities, which is critical for the quality control and safety assessment of active pharmaceutical ingredients (APIs). For example, it is a building block for an impurity of Propafenone, a class IC antiarrhythmic agent.[14]
Reaction Scheme: Role in Propafenone Impurity Synthesis
Caption: Simplified pathways showing the synthesis of Propafenone and the role of this compound in the formation of a related impurity.
The synthesis of such impurities is vital for their characterization and for the development of analytical methods to detect and quantify them in the final drug product, ensuring its safety and efficacy.
Conclusion
This compound is a key chiral intermediate with significant applications in asymmetric synthesis. The ability to produce this compound in high enantiomeric purity through either enantioselective synthesis or kinetic resolution is paramount for its utility. This guide has provided an in-depth overview of the methods for its preparation and chiral analysis, including detailed experimental considerations for HPLC, GC, and NMR techniques. For researchers and professionals in drug development, a thorough understanding of the chiral properties and analytical methodologies for this compound is essential for the synthesis of complex chiral molecules and for ensuring the quality and safety of pharmaceutical products. Further research into more efficient and scalable enantioselective synthetic routes for this versatile chiral building block is warranted.
References
- 1. Buy this compound | 936-58-3 [smolecule.com]
- 2. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. datapdf.com [datapdf.com]
A Comprehensive Technical Guide to 1-Phenyl-3-buten-1-ol: An Aromatic and Olefinic Building Block in Organic Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-3-buten-1-ol is a versatile bifunctional molecule incorporating both an aromatic phenyl ring and an olefinic double bond. This unique structural combination makes it a valuable chiral building block in modern organic synthesis. Its significance lies in its role as a homoallylic alcohol, a key precursor for the stereoselective synthesis of complex molecular architectures, including biologically active natural products and pharmaceutical agents. This technical guide provides an in-depth overview of the synthesis, characterization, and applications of this compound, with a particular focus on its utility in drug development. Detailed experimental protocols, comprehensive quantitative data, and visualizations of relevant synthetic and biological pathways are presented to serve as a practical resource for researchers in the field.
Introduction
This compound, also known as α-allylbenzyl alcohol, is a chiral secondary alcohol with the chemical formula C₁₀H₁₂O.[1] Its structure features a hydroxyl group at the benzylic position and a terminal double bond, classifying it as both an aromatic and an olefinic compound.[1] This dual functionality allows for a wide range of chemical transformations, making it a strategic intermediate in organic synthesis.[2] The presence of a stereocenter at the carbinol carbon further enhances its utility, enabling its use in the asymmetric synthesis of enantiomerically pure compounds.[2] This guide will explore the synthesis, spectroscopic properties, and key applications of this compound, with a focus on its role in the synthesis of the pharmaceutical agents Fenipentol and Butetamate.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, most commonly involving the nucleophilic addition of an allyl group to benzaldehyde (B42025). Two prevalent methods are the Grignard reaction and the indium-mediated Barbier-type reaction.
Grignard Reaction
The reaction of benzaldehyde with allylmagnesium bromide, a Grignard reagent, is a classic and effective method for the preparation of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of allyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
-
Reaction with Benzaldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford pure this compound.[4]
Indium-Mediated Barbier-Type Reaction
An alternative, greener approach involves an indium-mediated Barbier-type reaction, which can be performed in aqueous media, avoiding the need for anhydrous solvents and the pre-formation of an organometallic reagent.[5]
Materials:
-
Indium powder
-
Benzaldehyde
-
Allyl bromide
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, indium powder (1.5 eq) is suspended in THF.
-
Addition of Reagents: Benzaldehyde (1.0 eq) is added to the suspension, followed by the dropwise addition of allyl bromide (1.2 eq) at room temperature.
-
Reaction and Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with 1 M HCl. The mixture is extracted with diethyl ether (3x). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [6] |
| Molecular Weight | 148.20 g/mol | [6] |
| CAS Number | 936-58-3 | [7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 234 °C (lit.) | [7] |
| Density | 0.992 g/mL at 25 °C (lit.) | [7] |
| Refractive Index (n²⁰/D) | 1.53 (lit.) | [7] |
| Spectroscopic Data | Key Peaks and Assignments | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 5.70-5.85 (m, 1H, -CH=CH₂), 5.10-5.20 (m, 2H, -CH=CH₂), 4.70 (t, 1H, J=6.4 Hz, -CH(OH)-), 2.45-2.55 (m, 2H, -CH₂-), 2.10 (br s, 1H, -OH) | [9],[10] |
| ¹³C NMR (CDCl₃) | δ (ppm): 143.9 (Ar-C), 134.5 (-CH=CH₂), 128.4 (Ar-CH), 127.5 (Ar-CH), 126.0 (Ar-CH), 118.2 (-CH=CH₂), 73.5 (-CH(OH)-), 43.8 (-CH₂-) | [11],[12] |
| FTIR (neat) | ν (cm⁻¹): 3360 (O-H stretch, broad), 3075 (C-H stretch, aromatic), 3010 (C-H stretch, olefinic), 2920 (C-H stretch, aliphatic), 1640 (C=C stretch, olefinic), 1495, 1450 (C=C stretch, aromatic), 1050 (C-O stretch) | [13],[14] |
| Mass Spectrometry (EI) | m/z (%): 148 (M⁺), 130 (M⁺-H₂O), 107 (M⁺-C₃H₅), 79, 77 (C₆H₅⁺) | [6],[15] |
Applications in Drug Development
This compound serves as a valuable starting material for the synthesis of several pharmaceutical compounds. Its ability to be readily transformed into more complex molecules makes it an attractive building block for drug discovery and development.
Synthesis of Fenipentol
Fenipentol (1-phenyl-1-pentanol) is a choleretic agent that has also been investigated for its neuroprotective and antiepileptic properties.[16] It can be synthesized from this compound via catalytic hydrogenation of the double bond.
Caption: Synthesis of Fenipentol from this compound.
Fenipentol's mechanism of action is believed to involve the modulation of the GABAergic system, specifically as a positive allosteric modulator of GABA-A receptors.[17] This enhances the inhibitory effects of the neurotransmitter GABA, leading to its sedative and anticonvulsant effects. Additionally, it is thought to possess antioxidant properties and may modulate calcium ion flux, contributing to its potential neuroprotective effects.[16]
Caption: Proposed neuroprotective signaling pathways of Fenipentol.
Synthesis of Butetamate
Butetamate is an antitussive (cough suppressant) agent.[18] It can be synthesized from this compound through a multi-step process involving oxidation to the corresponding carboxylic acid followed by esterification.
Caption: Multi-step synthesis of Butetamate from this compound.
Butetamate acts centrally on the cough center in the medulla oblongata to suppress the cough reflex.[1][18] It is a non-opioid antitussive, which makes it a safer alternative to codeine and other opioid-based cough suppressants as it lacks their addictive potential and respiratory depressant effects.[2] Some studies also suggest it may have mild bronchodilatory properties.[18]
Caption: Central mechanism of action of Butetamate on the cough reflex.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and purification of this compound and a general workflow for the preliminary biological evaluation of its derivatives.
Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification.
Workflow for Preliminary Biological Evaluation of Derivatives
Caption: Workflow for the initial biological screening of derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic chemistry. Its unique combination of aromatic and olefinic functionalities, coupled with its chirality, provides a powerful platform for the synthesis of complex and biologically active molecules. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, with a particular emphasis on its role in the development of pharmaceutical agents like Fenipentol and Butetamate. The detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic and biological pathways are intended to serve as a practical and informative resource for researchers and professionals in the fields of organic synthesis and drug discovery. The continued exploration of the reactivity and applications of this compound and its derivatives holds significant promise for the development of new therapeutic agents and advanced materials.
References
- 1. Butetamate citrate | 13900-12-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Purification [chem.rochester.edu]
- 5. docta.ucm.es [docta.ucm.es]
- 6. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 936-58-3 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound(80735-94-0) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 1-Phenylbut-3-en-1-ol, (1S)- | C10H12O | CID 6993460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(80735-94-0) IR Spectrum [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. What is the mechanism of Butetamate Citrate? [synapse.patsnap.com]
The Emergence of a Versatile Synthetic Intermediate: A Technical Guide to 1-Phenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core chemical principles of 1-Phenyl-3-buten-1-ol, a significant chiral secondary alcohol. Characterized by a phenyl group and a butenol (B1619263) backbone, this compound has emerged as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures and in the fragrance industry. This document provides a comprehensive overview of its synthesis, key properties, and the experimental protocols for its preparation.
Historical Context and Discovery
This compound rose to prominence as a key synthetic intermediate in the 1980s. Early reports of its synthesis appeared in publications such as Chemistry Letters and the Journal of the American Chemical Society.[1] One of the key early methods for the stereospecific synthesis of related (E)-3-alken-1-ols, including a phenyl-substituted analogue, was detailed by T. Fujisawa and colleagues in a 1982 Chemistry Letters paper. Their work on the ring-opening reaction of 2,3-dihydrofuran (B140613) with organocuprates provided a pathway to these valuable homoallylic alcohols.
The significance of this compound lies in its identity as a homoallylic alcohol. This class of molecules serves as a crucial precursor for the synthesis of more complex structures, including many biologically active natural products. Its dual functionality, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of subsequent chemical modifications.
Physicochemical and Spectroscopic Data
This compound is a clear, colorless to light yellow liquid at room temperature.[1] A comprehensive summary of its physical and spectroscopic properties is presented below for easy reference.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | [2] |
| Boiling Point | 234 °C (lit.) | |
| Density | 0.992 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.53 (lit.) | |
| CAS Number | 936-58-3 | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.40 | m | 5H | Aromatic protons |
| 5.70-5.90 | m | 1H | -CH=CH₂ |
| 5.10-5.25 | m | 2H | -CH=CH₂ |
| 4.70 | t | 1H | -CH(OH)- |
| 2.45-2.60 | m | 2H | -CH₂-CH= |
| 2.00 | br s | 1H | -OH |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| 144.5 | Aromatic C (quaternary) |
| 134.5 | -CH =CH₂ |
| 128.5 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.0 | Aromatic CH |
| 118.0 | -CH=CH₂ |
| 73.5 | -CH (OH)- |
| 44.0 | -CH₂ -CH= |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 148. Key fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the hydroxyl group.
| m/z | Interpretation |
| 148 | [M]⁺ |
| 130 | [M - H₂O]⁺ |
| 107 | [C₈H₇O]⁺ or [C₆H₅CHOH]⁺ |
| 77 | [C₆H₅]⁺ |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3360 (broad) | O-H stretch (alcohol) |
| 3075, 3030 | =C-H stretch (aromatic and vinyl) |
| 2920, 2850 | -C-H stretch (aliphatic) |
| 1640 | C=C stretch (vinyl) |
| 1495, 1450 | C=C stretch (aromatic ring) |
| 1050 | C-O stretch (secondary alcohol) |
| 915 | =C-H bend (vinyl out-of-plane) |
Experimental Protocols: Synthesis via Grignard Reaction
The Grignard reaction is a classic and reliable method for the synthesis of this compound. This involves the reaction of an allyl Grignard reagent with benzaldehyde (B42025).
Materials and Reagents
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (as initiator)
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
Step 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is scrupulously dry.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Benzaldehyde
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Synthetic Pathway Diagram
The following diagram illustrates the Grignard reaction for the synthesis of this compound.
References
Unveiling 1-Phenyl-3-buten-1-ol: A Technical Guide to its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-3-buten-1-ol, a chiral aromatic alcohol, has garnered interest in synthetic chemistry as a versatile building block. While its chemical synthesis is well-documented, its natural origins have remained less explored. This technical guide consolidates the current knowledge on the natural occurrence of this compound, with a primary focus on its isolation from microbial sources. Detailed experimental protocols for the cultivation of the producing organism, extraction, and purification of the target compound are provided, alongside a summary of the quantitative data available. This document aims to serve as a comprehensive resource for researchers interested in the natural sourcing and biotechnological production of this valuable chemical entity.
Natural Occurrence
Initial broad searches for the natural occurrence of this compound in plant and animal kingdoms have not yielded significant results. However, evidence from natural product databases points towards a microbial origin for this compound. Specifically, this compound has been identified as a secondary metabolite produced by bacteria of the genus Streptomyces.
The Natural Product Activity and Species Source (NPASS) database, a comprehensive resource for natural products, lists this compound and attributes its origin to a Streptomyces species. While the specific strain has not been publicly disclosed in the available literature, this identification provides a crucial starting point for its natural sourcing and biotechnological production. Streptomyces are well-known producers of a vast array of secondary metabolites with diverse biological activities, making them a plausible source for this aromatic alcohol. A related compound, 4-phenyl-3-butenoic acid, has been isolated from Streptomyces koyangensis, further suggesting the capability of this genus to synthesize phenyl-substituted butene derivatives[1][2].
Isolation from Streptomyces sp.
The isolation of this compound from a Streptomyces fermentation broth involves a multi-step process encompassing cultivation of the microorganism, extraction of the secondary metabolites, and chromatographic purification of the target compound. The following sections provide a generalized yet detailed experimental protocol based on established methods for isolating secondary metabolites from Streptomyces.
Fermentation Protocol
A generalized workflow for the fermentation of Streptomyces to produce secondary metabolites is depicted below.
2.1.1. Media and Culture Conditions:
-
Seed Culture: A loopful of Streptomyces spores is used to inoculate a seed medium, such as Tryptic Soy Broth (TSB). The culture is incubated at 28°C with shaking at 200 rpm for 2-3 days to obtain a vegetative inoculum.
-
Production Culture: The seed culture is then used to inoculate a production medium, for instance, International Streptomyces Project Medium 2 (ISP2), at a 5-10% (v/v) ratio. The production culture is incubated for 7-10 days under the same temperature and agitation conditions.
2.1.2. Harvesting:
After the incubation period, the fermentation broth is harvested. The mycelial mass is separated from the supernatant by centrifugation or filtration. Both the mycelial mass and the supernatant should be processed for the extraction of secondary metabolites, as the target compound could be intracellular, extracellular, or distributed in both phases.
Extraction and Purification Protocol
The extraction and purification process aims to isolate this compound from the complex mixture of metabolites in the fermentation broth.
References
In-Depth Technical Guide: Toxicological and Safety Data for 1-Phenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological and safety data for 1-Phenyl-3-buten-1-ol (CAS No. 936-58-3). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H12O |
| Molecular Weight | 148.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 234 °C |
| Flash Point | 102.8 °C (closed cup) |
| Relative Density | 0.992 g/cm³ at 25 °C |
Toxicological Data Summary
The following tables summarize the key quantitative toxicological data available for this compound.
Table 2.1: Acute Toxicity
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat | Oral | 2,000 - 4,000 mg/kg | Harmful if swallowed (Acute Toxicity, Category 4)[1] |
Table 2.2: Irritation and Sensitization
| Endpoint | Result | Classification |
| Skin Irritation | Causes skin irritation | Skin Irritant (Category 2)[2] |
| Eye Irritation | Causes serious eye irritation | Eye Irritant (Category 2A)[2] |
| Respiratory Irritation | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3)[2] |
| Skin Sensitization | May cause an allergic skin reaction | Skin Sensitizer (Category 1)[2] |
Table 2.3: Genotoxicity and Carcinogenicity
| Endpoint | Result |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | Not classified as a carcinogen by IARC[3] |
Experimental Protocols
Detailed methodologies for the key toxicological assessments are outlined below. These are based on standardized OECD guidelines, as specific study protocols for this compound are not publicly available.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is used to assess the acute toxic effects of a substance when administered orally.
-
Test Animals: Typically, female rats are used. A sighting study is performed to determine the appropriate starting dose.
-
Procedure: Animals are fasted prior to dosing. The test substance is administered in a single dose by gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on the sighting study. Depending on the outcome (toxicity or mortality), further groups may be dosed at higher or lower fixed doses.
-
Observation: Animals are observed for a minimum of 14 days. Daily detailed observations for signs of toxicity and measurements of body weight are recorded.
-
Endpoint: The study provides information on the hazardous properties of the substance and allows for its classification for acute toxicity.
Skin Irritation/Corrosion (Based on OECD Guideline 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A small area of the animal's skin is shaved. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch for a 4-hour exposure period.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.
-
Endpoint: The severity and reversibility of the skin reactions are scored to determine the irritation potential.
Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.
-
Endpoint: The nature, severity, and reversibility of the ocular lesions are evaluated to classify the substance's eye irritation potential.
Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
The LLNA is a method for identifying chemicals that have the potential to cause skin sensitization.
-
Test Animals: Mice are used for this assay.
-
Procedure: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.
-
Mechanism: The principle of the LLNA is that sensitizers induce a primary proliferation of lymphocytes in the lymph node draining the site of application. This proliferation is proportional to the dose and the potency of the allergen.
-
Endpoint: The proliferation of lymphocytes in the auricular lymph node is measured, typically by the incorporation of tritiated thymidine. A stimulation index of three or greater is considered a positive result.
Diagrams and Visualizations
Experimental Workflow for Acute Oral Toxicity (Fixed Dose Procedure)
Caption: Workflow for OECD 420 Acute Oral Toxicity Fixed Dose Procedure.
Proposed Metabolic Pathway for this compound
Research suggests that this compound may be metabolized by alcohol dehydrogenases and cytochrome P450 enzymes. The following diagram illustrates a plausible metabolic pathway.
Caption: Proposed metabolic pathway of this compound.
Conclusion
The available data indicates that this compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory tract. It is also classified as a skin sensitizer. No data is currently available on its genotoxic potential, and it is not classified as a carcinogen by IARC. The provided experimental protocols are based on standard OECD guidelines and represent the likely methodologies used to derive the existing toxicological classifications. Further research would be beneficial to fill the existing data gaps, particularly concerning genotoxicity and to elucidate the specific metabolic pathways and products.
References
Thermodynamic Properties of 1-Phenyl-3-buten-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Phenyl-3-buten-1-ol (CAS No: 936-58-3), a secondary aromatic alcohol. Due to a scarcity of direct experimental thermodynamic data in peer-reviewed literature, this document combines reported physical properties with estimated thermodynamic values derived from the reliable Joback group contribution method. Detailed experimental protocols for key thermodynamic measurements are also provided to facilitate further research and validation.
Compound Identification and Physical Properties
This compound is an aromatic alcohol featuring a phenyl group and a terminal double bond.[1] This bifunctional structure makes it a relevant intermediate in organic synthesis.[2]
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-phenylbut-3-en-1-ol | [3] |
| Synonyms | α-allylbenzyl alcohol, 4-Phenyl-1-buten-4-ol | [3] |
| CAS Number | 936-58-3 | [3] |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 228.5 - 234 °C (at 760 mmHg) | [1] |
| Density | 0.992 - 1.0 g/cm³ (at 25 °C) | [1] |
| Flash Point | 102.8 - 105.6 °C | |
| Refractive Index (n20/D) | 1.53 | [1] |
Estimated Thermodynamic Properties
The thermodynamic properties presented in this section have been estimated using the Joback group contribution method. This method predicts properties based on the summation of contributions from individual functional groups within the molecule. For this compound, the molecule was deconstructed into the following Joback groups:
-
5x =CH- (aromatic)
-
1x >C- (aromatic)
-
1x -OH (alcohol)
-
1x -CH₂-
-
1x =CH-
-
1x =CH₂
Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)
| Thermodynamic Property | Symbol | Estimated Value | Unit |
| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔH⁰f | -18.55 | kJ/mol |
| Standard Gibbs Energy of Formation (Ideal Gas, 298.15 K) | ΔG⁰f | 93.33 | kJ/mol |
| Enthalpy of Vaporization (at Normal Boiling Point) | ΔHvap | 49.98 | kJ/mol |
| Enthalpy of Fusion | ΔHfus | 16.51 | kJ/mol |
| Critical Temperature | Tc | 682.35 | K |
| Critical Pressure | Pc | 35.38 | bar |
| Critical Volume | Vc | 508.00 | cm³/mol |
| Freezing Point | Tf | 269.83 | K |
Note: These values are theoretical estimations and should be confirmed by experimental measurement.
One literature source reports an estimated enthalpy of vaporization of 63.59 kJ/mol, also based on Joback group contribution calculations, which differs from the value calculated here.[3] This highlights the variability in estimations and underscores the need for experimental validation.
Table 3: Estimated Ideal Gas Heat Capacity (Cp) at Different Temperatures (Joback Method)
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |
| 298.15 | 213.67 |
| 400.00 | 269.45 |
| 500.00 | 319.49 |
| 600.00 | 363.07 |
| 700.00 | 399.93 |
| 800.00 | 429.97 |
Experimental Protocols
To facilitate the experimental determination of the thermodynamic properties of this compound, the following detailed protocols for standard methodologies are provided.
Determination of Enthalpy of Combustion via Bomb Calorimetry
This protocol outlines the procedure for determining the standard enthalpy of combustion (ΔH⁰c) using a constant-volume bomb calorimeter.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.8 - 1.0 g of this compound into a sample crucible.
-
Cut a 10 cm length of nichrome or iron fuse wire, weigh it accurately, and position it between the bomb's electrodes so that it is in firm contact with the liquid sample. A cotton thread may be used to assist in ignition.
-
-
Bomb Assembly:
-
Add approximately 1 mL of deionized water to the bottom of the bomb to ensure all water produced during combustion is in the liquid state.
-
Carefully seal the bomb, ensuring all connections are tight.
-
Purge the bomb with pure oxygen for approximately 1 minute to remove all nitrogen, then charge it with oxygen to a pressure of 25-30 atm.
-
-
Calorimeter Setup:
-
Place the sealed bomb into the calorimeter bucket.
-
Accurately measure a known volume (e.g., 2000 mL) of deionized water and add it to the bucket, ensuring the bomb is fully submerged.
-
Assemble the calorimeter, placing the cover, stirrer, and thermometer in position.
-
-
Measurement:
-
Allow the system to equilibrate for 5-10 minutes while stirring continuously.
-
Record the water temperature at regular intervals (e.g., every 30 seconds) for at least 5 minutes to establish a stable initial temperature baseline.
-
Ignite the sample by passing a current through the fuse wire.
-
Continue to record the temperature at 30-second intervals as it rises, and for at least 10 minutes after the maximum temperature has been reached to establish a final temperature baseline.
-
-
Post-Measurement Analysis:
-
Carefully release the pressure from the bomb.
-
Open the bomb and collect any unburned fuse wire. Weigh the remaining wire to determine the mass that was combusted.
-
Rinse the internal components of the bomb with deionized water and collect the washings. Titrate these washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from any residual nitrogen.
-
-
Calculations:
-
Correct the observed temperature rise by accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).
-
Calculate the total heat released (q_total) using the heat capacity of the calorimeter (C_cal), which must be determined separately by combusting a standard substance like benzoic acid.
-
Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid from q_total to find the heat of combustion of the sample (q_comb).
-
Calculate the standard enthalpy of combustion (ΔH⁰c) per mole of this compound.
-
Determination of Liquid Heat Capacity via Differential Scanning Calorimetry (DSC)
This protocol describes the "sapphire method" (a variation of ASTM E1269) for determining the specific heat capacity (Cp) of liquid this compound.
Methodology:
-
Instrument Calibration:
-
Perform temperature and heat flow calibrations on the DSC instrument using certified standards (e.g., indium, zinc) according to the manufacturer's instructions.
-
-
Experimental Runs: Three separate runs are required:
-
Run 1 (Baseline): Place an empty, hermetically sealed aluminum pan and an empty lid in the sample position and an identical empty pan and lid in the reference position. Perform a temperature scan across the desired range (e.g., 25°C to 150°C) at a constant heating rate (e.g., 10-20 K/min).
-
Run 2 (Sapphire Standard): Place a precisely weighed sapphire standard (a material with a well-known Cp) in the sample pan and run the exact same temperature program as the baseline run.
-
Run 3 (Sample): Accurately weigh 10-20 mg of this compound into a clean aluminum pan and hermetically seal it. Run the exact same temperature program as the baseline and sapphire runs.
-
-
Data Analysis:
-
For a chosen temperature, measure the vertical displacement of the thermal curve from the baseline for both the sapphire standard (D_s) and the this compound sample (D_spl).
-
Calculate the specific heat capacity of the sample (Cp_spl) at that temperature using the following equation: Cp_spl = (D_spl / D_s) * (m_s / m_spl) * Cp_s where:
-
m_s is the mass of the sapphire standard.
-
m_spl is the mass of the this compound sample.
-
Cp_s is the known specific heat capacity of sapphire at the chosen temperature.
-
-
Repeat this calculation at various temperatures throughout the scan range to determine the temperature dependence of the heat capacity.
-
Determination of Vapor Pressure via the Static Method
This protocol details the static method for measuring the vapor pressure of this compound as a function of temperature.
Methodology:
-
Apparatus Setup:
-
The apparatus consists of a sample container connected to a vacuum line and a pressure measuring device (e.g., a capacitance manometer). The sample container is placed in a thermostatically controlled bath for precise temperature regulation.
-
-
Sample Preparation:
-
Introduce a pure sample of this compound into the sample container.
-
Thoroughly degas the sample to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles. The sample is frozen with liquid nitrogen, the headspace is evacuated, the valve to the vacuum pump is closed, and the sample is then thawed to release dissolved gases. This cycle is repeated until no more gas is evolved upon thawing.
-
-
Measurement:
-
Bring the thermostatic bath to the desired temperature and allow the sample to reach thermal equilibrium.
-
Once the pressure reading stabilizes, record the temperature and the corresponding vapor pressure.
-
Change the temperature of the bath to the next desired setpoint and repeat the measurement. It is advisable to take measurements at both increasing and decreasing temperature intervals to ensure the sample is stable and the results are reproducible.
-
-
Data Analysis:
-
Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T).
-
The data can be fitted to the Clausius-Clapeyron equation or a more complex Antoine-type equation to describe the vapor pressure-temperature relationship and to determine the enthalpy of vaporization (ΔHvap).
-
Visualizations
The following diagrams illustrate key workflows relevant to the thermodynamic analysis of this compound.
Caption: Experimental workflow for determining the enthalpy of combustion.
Caption: Logical workflow for heat capacity measurement using DSC.
References
Methodological & Application
Synthesis of 1-Phenyl-3-buten-1-ol via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-phenyl-3-buten-1-ol, a versatile chiral secondary alcohol, utilizing the Grignard reaction.[1] This classic carbon-carbon bond-forming reaction offers a robust method for the preparation of this and other complex molecules.[2][3][4] this compound, also known as α-allylbenzyl alcohol, is a valuable building block in organic synthesis, with applications in the fragrance and pharmaceutical industries.[1]
Application Notes
This compound is a homoallylic alcohol, a class of molecules that are crucial precursors for the synthesis of more complex structures, including many biologically active natural products like polyketides.[5] The presence of both a hydroxyl group and a carbon-carbon double bond allows for a variety of subsequent chemical modifications.[5] For instance, the hydroxyl group can be oxidized to a ketone, while the double bond can undergo reactions such as epoxidation, dihydroxylation, or cleavage.[5]
The Grignard reaction for this synthesis involves the reaction of phenylmagnesium bromide, a Grignard reagent, with crotonaldehyde (B89634). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond.[6] Subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol.[6] It is critical to maintain anhydrous (dry) conditions throughout the reaction, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of benzene (B151609) as a byproduct and reduce the yield of the desired product.[3]
Experimental Protocols
I. Preparation of Phenylmagnesium Bromide (Grignard Reagent)
This protocol outlines the formation of the Grignard reagent, phenylmagnesium bromide, from bromobenzene (B47551) and magnesium metal.
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and drying tube (all glassware must be oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the dry glassware, including a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a drying tube containing calcium chloride.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[2]
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle boiling of the solvent.[7]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium. The final Grignard reagent should appear as a cloudy, grayish-brown solution.[6]
II. Synthesis of this compound
This protocol details the reaction of the prepared phenylmagnesium bromide with crotonaldehyde.
Materials:
-
Phenylmagnesium bromide solution (prepared in Protocol I)
-
Crotonaldehyde, anhydrous
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Sodium sulfate, anhydrous
-
Round-bottom flask, dropping funnel, separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Cool the prepared phenylmagnesium bromide solution in an ice bath.
-
Prepare a solution of crotonaldehyde in anhydrous diethyl ether or THF in a dropping funnel.
-
Add the crotonaldehyde solution dropwise to the cold, stirring Grignard reagent. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. Alternatively, a dilute acid solution (e.g., 1 M HCl) can be used.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
III. Purification and Characterization
The crude product can be purified by vacuum distillation or column chromatography.
Purification (Vacuum Distillation):
-
Assemble a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Characterization:
-
The purified product can be characterized by its physical properties and spectroscopic data.
-
Appearance: Colorless to light yellow liquid.[1]
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the final product.[8][9]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [1][8] |
| Molecular Weight | 148.20 g/mol | [1][8] |
| Boiling Point | 234 °C (lit.) | [10] |
| Density | 0.992 g/mL at 25 °C (lit.) | [10] |
| Refractive Index (n²⁰/D) | 1.53 (lit.) | [10] |
Visualizations
Caption: Mechanism of the Grignard reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Buy this compound | 936-58-3 [smolecule.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 936-58-3 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(80735-94-0) 1H NMR [m.chemicalbook.com]
- 10. This compound | 936-58-3 [chemicalbook.com]
Application Note: Barbier-Type Reaction for the Synthesis of 1-Phenyl-3-buten-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Barbier reaction is a powerful and versatile organometallic reaction used for the formation of carbon-carbon bonds.[1] It involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal.[2] A key feature of the Barbier reaction is the in situ generation of the organometallic nucleophile, which immediately reacts with the electrophilic carbonyl substrate present in the same pot.[3][4] This one-pot procedure distinguishes it from the Grignard reaction, where the organometallic reagent is prepared separately before the addition of the electrophile.[2][3]
The reaction is compatible with a wide range of metals, including magnesium, zinc, indium, tin, and samarium, and their respective salts.[2][3][5] A significant advantage of the Barbier reaction is its tolerance to protic solvents in certain cases, allowing for reactions to be conducted in aqueous media, which aligns with the principles of green chemistry.[2] This methodology is frequently employed for the allylation of aldehydes and ketones to produce valuable homoallylic alcohols, which are important intermediates in the synthesis of natural products and pharmaceuticals.[3][4] This document provides a detailed protocol for the synthesis of 1-Phenyl-3-buten-1-ol via a mechanochemical, zinc-mediated Barbier-type allylation of benzaldehyde (B42025).
Proposed Reaction Mechanism
The Barbier reaction mechanism involves the initial formation of an organometallic species on the surface of the metal. This is followed by a nucleophilic attack on the carbonyl carbon. While the exact mechanism can vary depending on the metal and reaction conditions, a generally accepted pathway involves the formation of an organometallic intermediate.[6] In the case of the zinc-mediated allylation of benzaldehyde, an organozinc reagent is formed in situ from allyl bromide and zinc metal. This reagent then adds to the carbonyl group of benzaldehyde. The reaction may proceed through a concerted nucleophilic addition or a radical-based single-electron transfer (SET) pathway.[6][7]
Caption: General mechanism of the Barbier-type reaction.
Experimental Protocol: Zinc-Mediated Synthesis of this compound
This protocol is adapted from a mechanochemical ball-milling procedure, which offers advantages such as operational simplicity and the avoidance of bulk solvents during the reaction.[8]
Materials and Reagents:
-
Benzaldehyde (C₇H₆O)
-
Allyl Bromide (C₃H₅Br)
-
Zinc (flake, -325 mesh)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
Equipment:
-
Ball mill (e.g., Retsch mill)
-
10 mL stainless steel milling jar
-
12 mm stainless steel ball
-
Standard laboratory glassware (conical flask, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a 10 mL stainless steel milling jar, add benzaldehyde (1.0 mmol, 1.0 equiv.), zinc flake (2.0 mmol, 131 mg, 2.0 equiv.), allyl bromide (1.5 mmol, 131 µL, 1.5 equiv.), and DMSO (1.5 mmol, 107 µL, 1.5 equiv.) under an air atmosphere.[8]
-
Milling: Add a 12 mm stainless steel ball to the jar, seal it, and place it in the ball mill. Mill the mixture at a frequency of 30 Hz for 2 hours.[8]
-
Work-up: After milling, transfer the resulting black paste to a 100 mL conical flask using ethyl acetate (50 mL) for rinsing. Quench the reaction by adding 1 M HCl (50 mL) and stir the mixture vigorously for 20 minutes.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and dry it over anhydrous MgSO₄.[8]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude material by silica gel flash chromatography using a mixture of Ethyl Acetate/Hexane (e.g., 20:80 v/v) as the eluent to yield the pure product, 1-phenylbut-3-en-1-ol, as a clear oil.[8]
-
Characterization: Confirm the structure of the product using NMR spectroscopy. The expected ¹H NMR data in CDCl₃ should show characteristic peaks for the phenyl, vinyl, and alcohol protons.[8]
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Component | Role | Molar Eq. | Amount |
| Benzaldehyde | Substrate | 1.0 | 1.0 mmol |
| Allyl Bromide | Reagent | 1.5 | 1.5 mmol |
| Zinc (flake) | Metal Mediator | 2.0 | 2.0 mmol |
| DMSO | Additive | 1.5 | 1.5 mmol |
| Reaction Time | 2 hours | ||
| Reported Yield | 67% [8] |
Visualized Experimental Workflow
The following diagram outlines the key steps of the experimental protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchtrends.net [researchtrends.net]
- 5. researchgate.net [researchgate.net]
- 6. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: Transition Metal-Catalyzed Allylation for the Synthesis of 1-Phenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of homoallylic alcohols is a cornerstone in organic chemistry, providing versatile building blocks for the construction of complex molecules, including natural products and pharmaceuticals. Among these, 1-Phenyl-3-buten-1-ol is a key chiral intermediate. Transition metal-catalyzed allylation reactions have emerged as powerful and efficient methods for the synthesis of such compounds, offering high levels of chemo-, regio-, and stereoselectivity. This document provides detailed application notes and experimental protocols for the synthesis of this compound using various transition metal catalysts, including iridium, ruthenium, and nickel. The data presented is intended to guide researchers in selecting the optimal catalytic system for their specific needs, considering factors such as yield, enantioselectivity, and reaction conditions.
Iridium-Catalyzed Asymmetric Allylation
Iridium catalysts are particularly effective for the asymmetric allylation of aldehydes, including benzaldehyde (B42025), often proceeding via a transfer hydrogenation mechanism.[1][2] This approach can utilize readily available starting materials like allyl acetate (B1210297), avoiding the need for pre-formed stoichiometric organometallic reagents.[3][4]
Quantitative Data Summary: Iridium-Catalyzed Allylation of Benzaldehyde
| Catalyst System | Allyl Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| [Ir(cod)Cl]₂ / (R)-BINAP | Allyl acetate | (R)-BINAP | THF | 100 | - | 85 | 95 | [1] |
| [Ir(cod)Cl]₂ / (-)-TMBTP | Allyl acetate | (-)-TMBTP | THF | 100 | - | 82 | 96 | [1] |
| [IrCl(cod)]₂ / BIPHEP | Allyl acetate | BIPHEP | THF | 100 | - | 85 | - | [3][4] |
Note: Dashes indicate data not specified in the cited source for the specific reaction.
Experimental Protocol: Iridium-Catalyzed Enantioselective Allylation of Benzaldehyde
This protocol is adapted from the work of Krische and co-workers.[3][4]
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(R)-BINAP (or other suitable chiral ligand)
-
m-Nitrobenzoic acid
-
Cesium carbonate (Cs₂CO₃)
-
Benzaldehyde
-
Allyl acetate
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol (B130326) (as a hydrogen donor for aldehyde substrates)[2]
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add [Ir(cod)Cl]₂ (2.5 mol%), the chiral phosphine (B1218219) ligand (e.g., (R)-BINAP, 5 mol%), and m-nitrobenzoic acid (10 mol%).
-
Add anhydrous THF as the solvent.
-
To this mixture, add cesium carbonate (20 mol%).
-
Add benzaldehyde (1.0 mmol, 1.0 equiv).
-
Add allyl acetate (1.5 to 10 equiv) and isopropanol (if starting from the aldehyde).[4]
-
Seal the reaction vessel and heat the mixture at the specified temperature (e.g., 100 °C) for the required time.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Ruthenium-Catalyzed Allylation via Transfer Hydrogenation
Ruthenium catalysts can effectively couple 1,3-dienes, such as butadiene, with aldehydes or alcohols through a transfer hydrogenation process to yield homoallylic alcohols.[5][6] This method is advantageous as it utilizes simple, abundant hydrocarbons as the allyl source.
Quantitative Data Summary: Ruthenium-Catalyzed Allylation of Benzaldehyde
| Catalyst | Allyl Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| RuHCl(CO)(PPh₃)₃ | 1,3-Butadiene | (p-MeOPh)₃P | - | - | - | 71 | [5] |
| RuHCl(CO)(PPh₃)₃ | Isoprene | rac-BINAP | - | - | - | 85 | [5] |
Note: Specific solvent, temperature, and time were not detailed for the benzaldehyde reaction in the provided excerpts but are generally conducted in solvents like THF or dioxane at elevated temperatures.
Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenative Coupling
This protocol is based on the general procedures for ruthenium-catalyzed C-C bond forming transfer hydrogenation.[5][6]
Materials:
-
RuHCl(CO)(PPh₃)₃
-
Benzaldehyde
-
1,3-Butadiene (or other diene)
-
m-Nitrobenzoic acid (as an additive)
-
Acetone (B3395972) (as an additive)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Isopropanol (as terminal reductant)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve RuHCl(CO)(PPh₃)₃ (catalyst loading typically 2.5-5 mol%) and any additional ligand in the chosen anhydrous solvent.
-
Add m-nitrobenzoic acid (e.g., 2.5 mol%) and acetone (e.g., 2.5 mol%).
-
Add benzaldehyde (1.0 mmol, 1.0 equiv) and isopropanol.
-
Introduce the 1,3-diene (e.g., 1,3-butadiene, typically in excess). For gaseous dienes, this may require a sealed tube or a balloon.
-
Seal the vessel and heat the reaction mixture to the required temperature for the specified duration.
-
After cooling to room temperature, carefully vent any excess diene.
-
Work-up the reaction mixture by adding water and extracting with an organic solvent.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain this compound.
Nickel-Catalyzed Allylboration
Nickel catalysis provides a cost-effective alternative for the allylation of aldehydes, often utilizing allylboronates as the allylating agent.[7][8] These reactions can proceed under mild conditions and exhibit high diastereoselectivity.
Quantitative Data Summary: Nickel-Catalyzed Allylboration of Benzaldehyde
| Catalyst System | Allyl Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ni(OAc)₂ / dppf | Allylboronic ester | dppf | THF | RT | - | 95 | [7][8] |
Note: "RT" denotes room temperature.
Experimental Protocol: Nickel-Catalyzed Allylboration of Benzaldehyde
This protocol is adapted from the work of Partridge and coworkers.[7][8]
Materials:
-
Nickel(II) acetate (Ni(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium fluoride (B91410) (KF)
-
Allylboronic acid pinacol (B44631) ester
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a reaction flask under an inert atmosphere, add Ni(OAc)₂ (e.g., 5 mol%), dppf (e.g., 5 mol%), and KF.
-
Add anhydrous THF and stir the mixture.
-
Add the allylboronic acid pinacol ester (typically 1.2-1.5 equiv).
-
Add benzaldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitoring by TLC or GC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over a drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by flash chromatography to yield this compound.
Visualizations
Reaction Scheme
Caption: General scheme for the transition metal-catalyzed allylation of benzaldehyde.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Iridium Catalytic Cycle
References
- 1. Enantioselective iridium-catalyzed carbonyl allylation from the alcohol or aldehyde oxidation level using allyl acetate as an allyl metal surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate: Departure from Chirally Modified Allyl Metal Reagents in Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as an Allyl Metal Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of C-C Bonds via Ruthenium Catalyzed Transfer Hydrogenation: Carbonyl Addition from the Alcohol or Aldehyde Oxidation Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed C–C Bond Forming Transfer Hydrogenation: Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Employing Acyclic 1,3-Dienes as Surrogates to Preformed Allyl Metal Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Nickel-Catalysed Allylboration of Aldehydes [organic-chemistry.org]
Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Phenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Phenyl-3-buten-1-ol is a valuable chiral building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and biologically active molecules. Its stereocenter and versatile functional groups, an alcohol and an alkene, allow for a multitude of chemical transformations. This document provides detailed application notes and experimental protocols for three primary methods for the enantioselective synthesis of (S)-1-Phenyl-3-buten-1-ol: Corey-Bakshi-Shibata (CBS) reduction, asymmetric allylation of benzaldehyde (B42025), and lipase-catalyzed kinetic resolution.
Methods Overview
Three distinct and effective strategies for the enantioselective synthesis of (S)-1-Phenyl-3-buten-1-ol are presented:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method involves the enantioselective reduction of the corresponding prochiral ketone, 1-phenyl-3-buten-1-one, using a chiral oxazaborolidine catalyst. It is a highly reliable and predictable method for obtaining the desired (S)-enantiomer with high enantiomeric excess.[1][2]
-
Asymmetric Allylation of Benzaldehyde: This approach directly constructs the chiral alcohol from benzaldehyde and an allylating agent in the presence of a chiral catalyst. Chiral allylborane reagents have proven to be particularly effective for this transformation, affording the product in high yield and enantioselectivity.
-
Lipase-Catalyzed Kinetic Resolution: This biocatalytic method involves the resolution of a racemic mixture of 1-phenyl-3-buten-1-ol. A lipase (B570770) enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. This method is advantageous for its mild reaction conditions and high enantioselectivity.[3][4][5]
Data Presentation
The following table summarizes the quantitative data for the different enantioselective synthesis methods of (S)-1-Phenyl-3-buten-1-ol.
| Method | Catalyst/Reagent | Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| CBS Reduction | (R)-Me-CBS | 1-Phenyl-3-buten-1-one | Toluene (B28343) | -78 | 90 | 95 (S) | Benchchem |
| Asymmetric Allylation | (-)-Ipc₂BCH₂CH=CH₂ | Benzaldehyde | Diethyl ether | -78 | 81 | 96 (S) | [6] |
| Lipase-Catalyzed Kinetic Resolution | Novozym 435 | (R,S)-1-Phenyl-1-propanol* | Toluene | 50 | ~45 (for S-enantiomer) | >95 (S) | [3] |
Note: Data for 1-phenyl-1-propanol (B1198777) is provided as a representative example for the lipase-catalyzed resolution of similar secondary alcohols.
Experimental Protocols and Methodologies
Corey-Bakshi-Shibata (CBS) Reduction of 1-Phenyl-3-buten-1-one
This protocol describes the enantioselective reduction of 1-phenyl-3-buten-1-one to (S)-1-phenyl-3-buten-1-ol using an (R)-Me-CBS catalyst.
Materials:
-
1-Phenyl-3-buten-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine ((R)-Me-CBS) (1 M solution in toluene)
-
Catecholborane
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-Me-CBS (1 M solution in toluene, 0.1 equivalents).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To this solution, add a solution of 1-phenyl-3-buten-1-one (1.0 equivalent) in anhydrous toluene dropwise over 15 minutes, ensuring the internal temperature does not exceed -75 °C.
-
After the addition is complete, add catecholborane (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature and then add 1 M HCl.
-
Stir the mixture for 30 minutes.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-1-phenyl-3-buten-1-ol.
Logical Workflow:
Signaling Pathway (Reaction Mechanism):
Asymmetric Allylation of Benzaldehyde
This protocol outlines the synthesis of (S)-1-phenyl-3-buten-1-ol via the asymmetric allylation of benzaldehyde using a chiral allylborane reagent.[6]
Materials:
-
Benzaldehyde
-
(-)-B-Allyldiisopinocampheylborane ((-)-Ipc₂BCH₂CH=CH₂)
-
Anhydrous diethyl ether (Et₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
To this cooled solution, add a solution of (-)-B-allyldiisopinocampheylborane (1.1 equivalents) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, warm the mixture to room temperature.
-
Quench the reaction by adding a 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-1-phenyl-3-buten-1-ol.
Logical Workflow:
Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenyl-3-buten-1-ol
This protocol is adapted from established procedures for the kinetic resolution of similar secondary alcohols and can be optimized for this compound.[3][4][5] The lipase selectively acylates the (R)-enantiomer, allowing for the isolation of the (S)-alcohol.
Materials:
-
(R,S)-1-Phenyl-3-buten-1-ol (racemic mixture)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, lauric acid)
-
Organic solvent (e.g., toluene, hexane)
-
Molecular sieves (optional, to remove water)
-
Standard laboratory glassware
Procedure:
-
To a flask containing (R,S)-1-phenyl-3-buten-1-ol (1.0 equivalent) dissolved in the chosen organic solvent, add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 equivalents).
-
If required, add activated molecular sieves to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC or GC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining (S)-alcohol and the (R)-ester.
-
Filter off the immobilized lipase (which can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-1-phenyl-3-buten-1-ol from the formed (R)-ester by column chromatography.
Logical Workflow:
Conclusion
The enantioselective synthesis of (S)-1-Phenyl-3-buten-1-ol can be effectively achieved through several robust methodologies. The choice of method will depend on factors such as the availability of starting materials and reagents, desired scale, and specific laboratory capabilities. The CBS reduction offers a highly predictable and high-yielding route from the corresponding ketone. Asymmetric allylation provides a direct and efficient synthesis from benzaldehyde. Lipase-catalyzed kinetic resolution presents a green and highly selective alternative for resolving the racemic alcohol. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers in the successful synthesis of this important chiral intermediate.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. york.ac.uk [york.ac.uk]
Applications of 1-Phenyl-3-buten-1-ol in Asymmetric Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-buten-1-ol is a valuable chiral building block in asymmetric synthesis, prized for its dual functionality as a secondary alcohol and a terminal alkene. This structure allows for a variety of stereoselective transformations, making it a key intermediate in the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients. Its applications span from classic asymmetric oxidations to enzymatic resolutions and diastereoselective cyclizations, providing access to a diverse range of enantiomerically enriched compounds. This document provides detailed application notes and experimental protocols for key asymmetric syntheses utilizing this compound.
Application Note 1: Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a predictable and highly enantioselective method for the conversion of allylic alcohols to epoxy alcohols.[1][2] this compound is an excellent substrate for this reaction, yielding chiral epoxy alcohols that are versatile intermediates for further synthetic manipulations. The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation.
Quantitative Data Summary: Sharpless Asymmetric Epoxidation of Allylic Alcohols
| Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | (+)-DIPT | (2R,3R)-3-(phenyloxiran-2-yl)methanol | 88 | 95 | [3] |
| Cinnamyl alcohol | (+)-DET | (2R,3R)-3-phenyloxiran-2-yl)methanol | 95 | 91 | [3] |
| (E)-2-Hexen-1-ol | (+)-DIPT | (2R,3R)-3-propyloxiran-2-yl)methanol | 89 | >98 | [3] |
Note: Data for analogous substrates are included for comparison.
Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diisopropyl L-tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Powdered 4Å molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
10% aqueous NaOH solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add powdered 4Å molecular sieves (0.5 g).
-
Add anhydrous CH₂Cl₂ (20 mL) and cool the suspension to -20 °C in a cryocool bath.
-
To the stirred suspension, add (+)-DIPT (0.32 mL, 1.5 mmol) followed by Ti(Oi-Pr)₄ (0.30 mL, 1.0 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst.
-
Add a solution of this compound (0.74 g, 5.0 mmol) in CH₂Cl₂ (5 mL) dropwise to the reaction mixture.
-
Slowly add the TBHP solution (1.8 mL, 10 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding 10 mL of 10% aqueous NaOH solution and allow the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, during which a white precipitate will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with Et₂O (3 x 20 mL).
-
Separate the layers of the filtrate and extract the aqueous layer with Et₂O (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired epoxy alcohol.
Visualization:
References
The Versatility of 1-Phenyl-3-buten-1-ol: A Keystone Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-buten-1-ol, a homoallylic alcohol, has emerged as a significant and versatile building block in modern organic synthesis. Its structure, featuring both a hydroxyl group and a terminal alkene, provides two reactive centers for a variety of chemical transformations. This dual functionality allows for the strategic and often stereocontrolled construction of complex molecular architectures, making it a valuable precursor for the synthesis of biologically active compounds and natural products. This document provides detailed application notes, experimental protocols, and quantitative data for key transformations involving this compound, intended for researchers, scientists, and professionals in drug development.
Application Notes
The synthetic utility of this compound stems from its capacity to undergo a range of transformations at both the alcohol and alkene moieties. These reactions, which can be performed with high levels of chemo- and stereoselectivity, open avenues to a diverse array of more complex molecules.
Key Synthetic Transformations:
-
Oxidation of the Hydroxyl Group: The secondary alcohol can be readily oxidized to the corresponding ketone, 4-phenyl-3-buten-2-one (B7806413) (benzalacetone). This transformation is fundamental for introducing a carbonyl group, which can then serve as a handle for further carbon-carbon bond formations or other functional group interconversions.
-
Reactions of the Alkene Group: The terminal double bond is susceptible to a variety of addition reactions, enabling the introduction of new functional groups and the creation of chiral centers.
-
Epoxidation: The alkene can be converted to an epoxide, a highly useful intermediate that can undergo ring-opening reactions with various nucleophiles to introduce diverse functionalities.
-
Dihydroxylation: The formation of a vicinal diol through dihydroxylation provides a scaffold with two adjacent hydroxyl groups, which are common motifs in many natural products and can be further functionalized. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of these diols.
-
-
Enantioselective Synthesis: The chiral center at the carbon bearing the hydroxyl group makes this compound a valuable chiral precursor. Enantiomerically enriched forms of this alcohol can be synthesized using methods like chiral Lewis acid catalysis (e.g., with BINOL-derived titanium complexes) or organocatalysis. These chiral building blocks are instrumental in the total synthesis of stereochemically defined target molecules.
Applications in the Synthesis of Bioactive Molecules:
This compound serves as a key starting material or intermediate in the synthesis of several biologically significant molecules.
-
Propafenone Impurities: This building block is utilized in the synthesis of impurities of Propafenone, an antiarrhythmic drug. Specifically, it is a precursor to (R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one, a known impurity that is important for analytical and safety studies in drug development.
-
Natural Product Synthesis: The structural motifs accessible from this compound are found in numerous natural products. For instance, derivatives of this molecule have been employed in the total synthesis of (+)-lentiginosine, an indolizidine alkaloid with glycosidase inhibitory activity.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound and its derivatives, providing a comparative overview of different synthetic methods.
Table 1: Enantioselective Synthesis of this compound
| Catalytic System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| InI/Ni(PPh₃)₄ | THF | 20 | High | N/A (Racemic) | [1] |
| Ti(BINOL)₂ (in situ) | Toluene | N/A | N/A | 35 | N/A |
| Ti(BINOL)₂ (pre-formed) | CH₂Cl₂ | N/A | N/A | 42 | N/A |
Table 2: Key Transformations of this compound
| Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Oxidation to Ketone | PdCl₂/CuCl, O₂ | DMSO | 120 | High | N/A | [2] |
| Sharpless Dihydroxylation (AD-mix-β) | AD-mix-β, CH₃SO₂NH₂ | t-BuOH/H₂O | 0 | 89.9 | 98 | [3] |
| Epoxidation | m-CPBA | CH₂Cl₂ | 25 | 99 | N/A (Diastereomeric mixture) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Oxidation of this compound to 4-Phenyl-3-buten-2-one (Benzalacetone)
This protocol is adapted from a general procedure for the oxidation of secondary alcohols.[2]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxygen (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), PdCl₂ (0.05 mmol, 5 mol%), and CuCl (0.1 mmol, 10 mol%).
-
Add DMSO (5 mL) to the flask.
-
Fit the flask with a balloon filled with oxygen or connect it to an oxygen cylinder with a regulator.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-phenyl-3-buten-2-one.
Protocol 2: Sharpless Asymmetric Dihydroxylation of this compound
This protocol is a general procedure for the Sharpless asymmetric dihydroxylation.[5]
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per mmol of alkene).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring until both phases are clear.
-
Add methanesulfonamide (1.0 eq) to the mixture.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, add solid sodium sulfite (B76179) (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral diol.
Protocol 3: Epoxidation of this compound
This protocol is a general procedure for alkene epoxidation using m-CPBA.[4]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add m-CPBA (1.2 mmol) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the epoxide.
Visualizations
Diagram 1: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Diagram 2: Experimental Workflow for Sharpless Asymmetric Dihydroxylation
Caption: Workflow for Sharpless asymmetric dihydroxylation.
Diagram 3: Logical Relationship in Bioactive Molecule Synthesis
References
Application Notes and Protocols: 1-Phenyl-3-buten-1-ol in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-phenyl-3-buten-1-ol as a versatile chiral building block for the synthesis of various biologically active compounds. This document details synthetic strategies, experimental protocols, and potential applications in medicinal chemistry, focusing on the preparation of chiral lactones with potential anticancer and anti-inflammatory activities.
Introduction
This compound is a valuable homoallylic alcohol that serves as a key precursor in modern organic synthesis. Its dual functionality, comprising a stereogenic alcohol center and a reactive alkene, allows for a wide range of chemical transformations. Through asymmetric synthesis, specific enantiomers of this compound can be obtained, which are crucial for the stereoselective synthesis of complex molecular architectures found in many biologically active natural products and synthetic drugs. This document will focus on the application of (S)-1-phenyl-3-buten-1-ol in the synthesis of a chiral γ-lactone, a common motif in compounds with therapeutic potential.
Synthetic Strategy: From this compound to Chiral γ-Lactones
A key transformation to unlock the synthetic potential of this compound is the Sharpless asymmetric epoxidation. This reaction allows for the diastereoselective epoxidation of the alkene, controlled by the chirality of the allylic alcohol. The resulting chiral epoxide is a versatile intermediate that can be converted into a variety of functional groups, including diols and, subsequently, lactones.
The overall synthetic pathway can be summarized as follows:
-
Sharpless Asymmetric Epoxidation: The alkene moiety of (S)-1-phenyl-3-buten-1-ol is epoxidized to yield a chiral epoxy alcohol.
-
Oxidative Cleavage and Lactonization: The resulting diol from the epoxide ring-opening can be oxidatively cleaved and subsequently cyclized to form a chiral γ-lactone.
This approach provides a reliable method for the synthesis of enantiomerically pure lactones, which are known to exhibit a range of biological activities.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of (S)-1-Phenyl-3-buten-1-ol
This protocol describes the synthesis of (2S,3R)-3-(phenyloxiran-2-yl)methanol, a key chiral epoxide intermediate.
Materials:
-
(S)-1-Phenyl-3-buten-1-ol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Powdered 4Å molecular sieves
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
-20 °C cooling bath
Procedure:
-
A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves (2.5 g) and anhydrous dichloromethane (100 mL) under an argon atmosphere.
-
The flask is cooled to -20 °C.
-
To the cooled suspension, add (+)-diethyl L-tartrate (1.2 mL, 7.0 mmol) followed by titanium(IV) isopropoxide (1.5 mL, 5.1 mmol). Stir the mixture for 30 minutes at -20 °C.
-
A solution of (S)-1-phenyl-3-buten-1-ol (5.0 g, 33.7 mmol) in dichloromethane (20 mL) is added dropwise to the reaction mixture.
-
tert-Butyl hydroperoxide (12.3 mL, 67.4 mmol, 5.5 M in decane) is then added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by TLC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction is quenched by the addition of water (10 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The resulting white precipitate is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the chiral epoxide.
Protocol 2: Synthesis of a Chiral γ-Lactone
This protocol outlines the conversion of the chiral epoxide to a γ-lactone.
Materials:
-
(2S,3R)-3-(phenyloxiran-2-yl)methanol
-
Periodic acid (H₅IO₆)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Acetonitrile (B52724) (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10%)
-
Brine
Procedure:
-
To a solution of the chiral epoxide (3.0 g, 18.3 mmol) in a mixture of acetonitrile (60 mL), carbon tetrachloride (60 mL), and water (90 mL) is added periodic acid (8.3 g, 36.6 mmol).
-
A catalytic amount of ruthenium(III) chloride hydrate (40 mg, 0.18 mmol) is added, and the mixture is stirred vigorously at room temperature for 2 hours.
-
The reaction mixture is diluted with diethyl ether (100 mL) and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure chiral γ-lactone.
Biological Activities of Derived Compounds
Derivatives of this compound, particularly chiral lactones and other complex structures, have shown promise in various therapeutic areas.
Anticancer Activity: Tubulin Polymerization Inhibition
Many natural and synthetic compounds containing phenyl and heterocyclic moieties, structurally related to derivatives of this compound, have been identified as potent inhibitors of tubulin polymerization.[1][2] These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
| Compound Class | Target | IC₅₀ / GI₅₀ | Cell Lines |
| Alkenyldiarylmethanes | Tubulin Polymerization | 2.8 - 3.7 µM | In vitro assay |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | Tubulin Polymerization | 0.57 - 6.30 µM | A375, MCF-7, MDA-MB-231, A549, HeLa, B16-F10 |
Anti-inflammatory Activity
The γ-lactone scaffold is present in numerous natural products with anti-inflammatory properties. Sesquiterpene lactones, for example, have demonstrated significant anti-inflammatory activity in various in vivo models.[3] The mechanism often involves the inhibition of pro-inflammatory signaling pathways. Phenylpropanoids, which share structural similarities with derivatives of this compound, are also known for their anti-inflammatory effects.[4]
| Compound Class | Assay | Activity |
| Sesquiterpene Lactones | Carrageenan-induced edema | Significant inhibition |
| Phenylpropanoids | Inhibition of NO production | Dose-dependent inhibition |
Visualizations
Caption: Synthetic pathway from this compound to a biologically active γ-lactone.
Caption: Workflow for synthesis and biological evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery | MDPI [mdpi.com]
Application of 1-Phenyl-3-buten-1-ol in the Fragrance Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-3-buten-1-ol is an aromatic alcohol with potential applications in the fragrance industry. This document provides an overview of its chemical and physical properties, olfactory profile, and potential uses in fragrance compositions. A representative synthesis protocol is also detailed for research and development purposes. While noted for its "sweet floral odor," detailed public data on its extensive application in commercial fragrance formulations remains limited.
Chemical and Physical Properties
This compound, also known as α-allylbenzyl alcohol, is a secondary aromatic alcohol. Its chemical structure consists of a phenyl group and a butenol (B1619263) chain, which contributes to its characteristic aromatic properties. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O | |
| Molecular Weight | 148.20 g/mol | |
| CAS Number | 936-58-3 | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 234 °C (lit.) | |
| Density | 0.992 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.53 (lit.) | |
| Solubility | Insoluble in water; soluble in organic solvents. | |
| LogP (Octanol-Water Partition Coefficient) | 2.19 |
Olfactory Profile and Applications in Fragrance
This compound is characterized by a "sweet floral odor". This profile suggests its utility in a variety of fragrance compositions, particularly in floral and oriental accords.
Potential Applications:
-
Floral Accords: Its sweet floral character can be used to enhance and add a natural touch to rose, jasmine, and other white floral fragrances. It can provide a fresh, green nuance that complements the heady notes of these flowers.
-
Fruity and Green Notes: The butenyl moiety can contribute a subtle green and slightly fruity aspect, making it a potential blender for creating fresh and vibrant top notes in perfumes.
-
Modifier and Blender: Due to its aromatic structure, it can act as a bridge between the top and middle notes in a fragrance, improving the overall harmony and longevity of the scent. It is likely to blend well with other aromatic alcohols, esters, and floral ketones.
-
Use in Cosmetics and Personal Care: Beyond fine fragrances, it can be incorporated into scented cosmetics, lotions, and soaps to impart a pleasant floral aroma.
Recommended Usage:
While specific commercial usage levels are not publicly documented, based on its chemical class, a starting concentration for evaluation in a fragrance concentrate would typically range from 0.1% to 2%.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The following is a representative protocol for the synthesis of this compound based on the well-established Grignard reaction. This method involves the reaction of allylmagnesium bromide with benzaldehyde (B42025).
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine.
-
Add a small portion of a solution of allyl bromide in anhydrous diethyl ether to the flask.
-
Initiate the reaction by gentle warming. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.
-
Add the remaining allyl bromide solution dropwise via a dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (allylmagnesium bromide).
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Control the rate of addition to maintain a gentle reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound.
-
Olfactory Evaluation Protocol
Objective: To characterize the odor profile of this compound and its behavior over time.
Materials:
-
This compound (purified)
-
Ethanol (perfumer's grade)
-
Glass vials
-
Perfumery smelling strips
Procedure:
-
Preparation of Dilutions: Prepare 10%, 1%, and 0.1% dilutions of this compound in perfumer's grade ethanol.
-
Initial Evaluation:
-
Dip a clean smelling strip into the 10% dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Smell the strip at regular intervals (e.g., immediately, after 5 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours).
-
Record detailed odor descriptors at each time point, noting any changes in character, intensity, and facets (e.g., sweet, floral, green, fruity, woody).
-
-
Comparative Evaluation: Repeat the evaluation with the 1% and 0.1% dilutions to assess the impact of concentration on the odor profile.
-
Blending Trials (Optional):
-
Create simple accords by blending the 1% dilution of this compound with other common fragrance raw materials (e.g., phenylethyl alcohol for a rose accord, benzyl (B1604629) acetate (B1210297) for a jasmine accord, or a citrus oil).
-
Evaluate the resulting blends to understand its synergistic or modifying effects.
-
Visualizations
Caption: Synthesis of this compound via Grignard Reaction.
Caption: Hypothetical Floral-Green Fragrance Accord.
Caption: Experimental Workflow for Fragrance Application.
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from heat and ignition sources, in a tightly sealed container.
-
Toxicity: Limited toxicological data is available. Handle with care and avoid ingestion, inhalation, and skin contact.
Conclusion
This compound is a promising fragrance ingredient with a pleasant sweet floral odor. Its chemical structure suggests potential for interesting olfactory effects in a variety of fragrance types. Further research is needed to fully characterize its odor profile, performance, and optimal applications in perfumery. The provided protocols offer a starting point for researchers to synthesize and evaluate this compound for its potential in fragrance creation. It is important to note that detailed application data and quantitative odor threshold values are not widely available in the public domain, indicating that this may be a less common or more specialized fragrance ingredient.
Application Note: Chiral HPLC Analysis for Enantiomeric Purity of 1-Phenyl-3-buten-1-ol
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Phenyl-3-buten-1-ol. The accurate determination of enantiomeric purity is critical in the pharmaceutical and chemical industries, as enantiomers of a chiral compound can exhibit significantly different physiological and pharmacological properties.[1][2] This protocol employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which provides excellent selectivity and resolution for the enantiomers of this compound. This method is suitable for researchers, scientists, and drug development professionals requiring precise enantiomeric purity assessment.
Introduction
This compound is a chiral alcohol that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[3] The presence of a stereogenic center at the carbon atom bearing the hydroxyl group gives rise to two enantiomers, (R)- and (S)-1-Phenyl-3-buten-1-ol. Due to the often differing biological activities of enantiomers, regulatory agencies frequently require the development and marketing of single-enantiomer drugs.[2][4] Consequently, the development of reliable analytical methods to separate and quantify these enantiomers is of paramount importance.
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the preeminent technique for the separation of enantiomers.[4][5] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and success in resolving a wide array of chiral molecules, including those with aromatic groups and alcohol functionalities.[6][7] This application note describes a validated method using an amylose-based CSP for the baseline separation of (R)- and (S)-1-Phenyl-3-buten-1-ol.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.[8]
-
Chiral Column: An amylose-based chiral stationary phase column is recommended. For this application, a Chiralpak® AD-H, 250 mm x 4.6 mm I.D., 5 µm particle size column was used.
-
Chemicals and Reagents:
-
Racemic this compound standard
-
n-Hexane (HPLC grade)
-
Isopropanol (B130326) (IPA) (HPLC grade)
-
Chromatographic Conditions
The enantioseparation of this compound was achieved using the following chromatographic conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
A stock solution of racemic this compound was prepared by dissolving the standard in the mobile phase to a final concentration of 1.0 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.
Data Analysis
The peaks corresponding to the two enantiomers were identified and integrated. The enantiomeric purity can be determined by calculating the enantiomeric excess (% ee) using the following formula:
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers. The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5 for baseline separation.[8]
Data Presentation
The following table summarizes the expected chromatographic results for the chiral separation of this compound based on the described method.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Resolution (R_s) | \multicolumn{2}{c | }{ > 1.5 } |
| Enantiomeric Excess (% ee) of Racemic Standard | \multicolumn{2}{c | }{ ~ 0% } |
Mandatory Visualization
The logical workflow for the chiral HPLC analysis of this compound is illustrated in the following diagram.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and efficient means for the enantioseparation of this compound. The use of a Chiralpak® AD-H column with a mobile phase of n-hexane and isopropanol yields excellent selectivity and baseline resolution. This method is well-suited for routine quality control, as well as for research and development activities where the determination of enantiomeric purity is essential.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 936-58-3 | Benchchem [benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Oxidation of 1-Phenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various oxidation reactions of the versatile homoallylic alcohol, 1-Phenyl-3-buten-1-ol. This compound, possessing both a secondary alcohol and a terminal alkene, offers multiple avenues for synthetic modification, making it a valuable building block in organic synthesis and drug development. The following sections detail common oxidation pathways, including oxidation to the corresponding ketone, enantioselective epoxidation of the alkene, Wacker-Tsuji oxidation, and enzymatic kinetic resolution.
Oxidation to 1-Phenyl-3-buten-1-one
The oxidation of the secondary alcohol in this compound to the corresponding α,β-unsaturated ketone, 1-Phenyl-3-buten-1-one, is a fundamental transformation. This reaction is commonly achieved using chromium-based reagents such as Pyridinium Chlorochromate (PCC). PCC is a milder oxidizing agent, which is particularly useful for this substrate as it selectively oxidizes the alcohol without affecting the alkene moiety.
Quantitative Data
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | 2 - 4 | High (typical >85%) | General Protocol |
Experimental Protocol: PCC Oxidation
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite® or silica (B1680970) gel
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium Chlorochromate (1.5 equivalents) and Celite® (or silica gel, of equal weight to PCC) in anhydrous dichloromethane.
-
To this stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the suspension through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-Phenyl-3-buten-1-one.
-
If necessary, purify the product by column chromatography on silica gel.
Enantioselective Epoxidation
The presence of a double bond in this compound allows for epoxidation to form the corresponding epoxide. The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols.[1][2][3] Although this compound is a homoallylic alcohol, modifications of the Sharpless protocol or other asymmetric epoxidation methods can be employed to achieve enantioselectivity. The reaction typically utilizes a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide (TBHP).[1]
Quantitative Data
| Catalyst System | Chiral Ligand | Oxidant | Temperature (°C) | Enantiomeric Excess (ee) | Reference |
| Ti(OiPr)₄ | (+)- or (-)-DET | TBHP | -20 | Substrate dependent | [1][2] |
Experimental Protocol: Asymmetric Epoxidation
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Powdered 4 Å molecular sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous dichloromethane and powdered 4 Å molecular sieves.
-
Cool the flask to -20 °C in a cooling bath.
-
To the cooled suspension, add (+)- or (-)-diethyl tartrate (1.2 equivalents) followed by titanium(IV) isopropoxide (1.0 equivalent) via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
After stirring for a further 30 minutes, add tert-butyl hydroperoxide (2.0 equivalents) dropwise.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride. Stir vigorously for 1 hour at room temperature.
-
Filter the mixture through Celite® and wash the filter cake with dichloromethane.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by column chromatography.
Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that typically oxidizes terminal alkenes to methyl ketones.[4][5][6] For a homoallylic alcohol like this compound, this reaction can lead to the formation of a β-hydroxy ketone. The reaction generally employs a palladium catalyst, a copper co-catalyst, and an oxidant, often molecular oxygen or a peroxide. The regioselectivity of the oxidation of homoallylic alcohols can be influenced by the reaction conditions and ligands used.[7]
Quantitative Data
| Catalyst | Co-catalyst | Oxidant | Solvent | Product | Yield (%) | Reference |
| PdCl₂ | CuCl | O₂ | DMF/H₂O | 4-Hydroxy-4-phenyl-2-butanone | Substrate dependent | [4][6] |
Experimental Protocol: Wacker-Tsuji Oxidation
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen balloon
Procedure:
-
To a round-bottom flask, add palladium(II) chloride (0.1 equivalents) and copper(I) chloride (1.0 equivalent).
-
Add a mixture of DMF and water (e.g., 7:1 v/v).
-
Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes until the solution turns green, indicating the oxidation of Cu(I) to Cu(II).
-
Add a solution of this compound (1.0 equivalent) in the DMF/water solvent mixture.
-
Stir the reaction at room temperature under an oxygen atmosphere and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the β-hydroxy ketone.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic alcohol.[8] Lipases are commonly used enzymes that can selectively acylate one enantiomer of an alcohol, allowing for the separation of the acylated product from the unreacted alcohol. This method can provide access to enantiomerically enriched this compound and its corresponding ester.
Quantitative Data
While specific data for this compound is limited, the following table provides typical results for the kinetic resolution of similar secondary alcohols using lipases.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Ester | Conversion (%) | Reference |
| Candida antarctica Lipase (B570770) B (CALB) | Vinyl acetate | Hexane | Room Temperature | >99 | >99 | ~50 | [9] |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | 30 | High | High | ~50 | General Protocol |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane, diisopropyl ether)
-
Molecular sieves (optional)
Procedure:
-
To a flask containing racemic this compound (1.0 equivalent) dissolved in an anhydrous organic solvent, add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
Add vinyl acetate (2.0-5.0 equivalents) to the mixture. The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
-
Stir the suspension at the desired temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the formed ester by column chromatography on silica gel.
Visualizations
Caption: Key oxidation pathways of this compound.
Caption: Workflow for the PCC oxidation of this compound.
Caption: Principle of enzymatic kinetic resolution.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for the Polymerization of 1-Phenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-3-buten-1-ol is a vinyl alcohol monomer containing both a phenyl and a hydroxyl functional group. This unique structure offers the potential for the synthesis of functional polymers with applications in drug delivery, biomaterials, and tissue engineering. The pendant hydroxyl groups can be used for further post-polymerization modification, such as drug conjugation or grafting of biocompatible moieties. The phenyl group contributes to the polymer's thermal stability and can engage in aromatic interactions. This document provides detailed theoretical protocols for the polymerization of this compound via cationic and coordination polymerization, based on established methods for structurally similar monomers. Potential applications of the resulting polymer, poly(this compound), in the biomedical field are also discussed.
Introduction
The polymerization of vinyl monomers is a cornerstone of polymer chemistry, leading to a vast array of materials with diverse properties and applications. This compound presents an interesting case due to its allylic alcohol structure, which can be challenging to polymerize via radical methods due to degradative chain transfer. However, cationic and coordination polymerization methods offer promising routes to obtaining polymers from this monomer. The resulting polymer, featuring pendant phenyl and hydroxyl groups, is a candidate for various high-value applications, particularly in the biomedical field where functional handles for drug attachment and biocompatibilization are highly desirable.[1][2]
Polymerization Reactions of this compound
Direct polymerization of this compound is not well-documented in the scientific literature. The protocols detailed below are therefore proposed based on established procedures for analogous monomers such as styrene (B11656), vinyl ethers, and other olefins.[3][4][5]
Cationic Polymerization
Cationic polymerization is a suitable method for vinyl monomers with electron-donating substituents that can stabilize the propagating carbocation. The phenyl group in this compound can provide such stabilization. A common initiating system for cationic polymerization is a Lewis acid (e.g., AlCl₃, SnCl₄, or BF₃·OEt₂) in conjunction with a protic co-initiator like water.[3][4] The reaction is typically carried out at low temperatures to suppress chain transfer and termination reactions, leading to higher molecular weight polymers.
Experimental Protocol: Cationic Polymerization
Materials:
-
This compound (monomer), freshly distilled
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Aluminum trichloride (B1173362) (AlCl₃) or Tin(IV) chloride (SnCl₄) (initiator)
-
Methanol (B129727) (terminating agent)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
All glassware should be oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
In a Schlenk flask equipped with a magnetic stirrer, dissolve this compound in anhydrous dichloromethane under an inert atmosphere.
-
Cool the monomer solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).
-
In a separate flask, prepare a stock solution of the Lewis acid initiator in anhydrous dichloromethane.
-
Slowly add the initiator solution to the stirred monomer solution via syringe. The amount of initiator will determine the target molecular weight.
-
Allow the polymerization to proceed for the desired time (e.g., 1 to 4 hours).
-
Quench the polymerization by adding a small amount of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterize the polymer using techniques such as ¹H NMR, GPC (for molecular weight and PDI), and DSC (for thermal properties).
Coordination Polymerization
Coordination polymerization, particularly using Ziegler-Natta catalysts, is another viable approach. These catalysts are known for their ability to polymerize olefins with high stereocontrol.[6][7] A typical Ziegler-Natta catalyst system consists of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., triisobutylaluminium, Al(i-Bu)₃).[5]
Experimental Protocol: Coordination Polymerization
Materials:
-
This compound (monomer), freshly distilled and purified to remove any catalyst poisons
-
Toluene (B28343) or Heptane, anhydrous
-
Titanium tetrachloride (TiCl₄)
-
Triisobutylaluminium (Al(i-Bu)₃)
-
Methanol with 10% HCl (terminating agent)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glovebox
Procedure:
-
All manipulations should be carried out under a strict inert atmosphere using Schlenk techniques or in a glovebox.
-
In a Schlenk flask, add the desired amount of the Ziegler-Natta catalyst components (e.g., TiCl₄ followed by Al(i-Bu)₃) in anhydrous toluene or heptane. The order of addition and the Al/Ti ratio are critical and should be optimized.
-
Age the catalyst for a specific period at a controlled temperature as per literature recommendations for similar monomers.
-
Inject the purified this compound monomer into the flask containing the activated catalyst.
-
Maintain the reaction at the desired temperature (e.g., 25 to 70 °C) for a set duration.
-
Terminate the polymerization by adding acidified methanol.
-
Filter the reaction mixture to remove catalyst residues.
-
Precipitate the polymer in a suitable non-solvent.
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Characterize the polymer for its molecular weight, polydispersity, tacticity (if applicable), and thermal properties.
Data Presentation
The following tables present expected data for the polymerization of this compound, based on typical results for structurally related monomers like styrene and vinyl ethers. Actual results may vary and require experimental optimization.
Table 1: Expected Polymer Properties from Cationic Polymerization
| Parameter | Expected Value Range | Notes |
| Monomer Conversion | 70-95% | Highly dependent on reaction time and temperature. |
| Number Average Molecular Weight (Mₙ) | 5,000 - 50,000 g/mol | Can be controlled by the monomer-to-initiator ratio. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Typical for conventional cationic polymerization. |
| Glass Transition Temperature (T₉) | 100 - 150 °C | Expected to be relatively high due to the bulky phenyl group. |
Table 2: Expected Polymer Properties from Coordination Polymerization
| Parameter | Expected Value Range | Notes |
| Monomer Conversion | 60-90% | Dependent on catalyst activity and reaction conditions. |
| Number Average Molecular Weight (Mₙ) | 20,000 - 200,000 g/mol | Can be very high depending on the catalyst system. |
| Polydispersity Index (PDI) | 2.0 - 5.0 | Can be broad, characteristic of some Ziegler-Natta systems. |
| Glass Transition Temperature (T₉) | 110 - 160 °C | Potentially higher than cationic polymer due to possible stereoregularity. |
| Tacticity | Potentially Isotactic or Syndiotactic | A key feature of Ziegler-Natta polymerization. |
Potential Applications in Drug Development
Polymers with pendant hydroxyl and phenyl groups are attractive for various biomedical applications.[1][2][8] The hydroxyl groups provide sites for covalent attachment of drugs, targeting ligands, or imaging agents.[9] The phenyl groups can contribute to hydrophobic interactions, which can be useful for the encapsulation of hydrophobic drugs in polymer nanoparticles.[10]
Potential Applications:
-
Polymer-Drug Conjugates: The hydroxyl groups can be esterified or otherwise linked to drugs containing carboxylic acid or other suitable functional groups. This creates a covalent linkage that can be designed to be cleaved under specific physiological conditions (e.g., pH, enzymes), allowing for controlled drug release.[11]
-
Drug Delivery Nanoparticles: The amphiphilic nature that can be imparted to copolymers of this compound could allow for self-assembly into micelles or nanoparticles for the encapsulation and delivery of poorly water-soluble drugs.[10]
-
Biocompatible Coatings: The polymer can be used to coat medical devices. The hydroxyl groups can be further modified with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce protein adsorption and improve biocompatibility.[1]
-
Tissue Engineering Scaffolds: The polymer could be processed into scaffolds for tissue engineering. The functional groups on the surface could be used to immobilize bioactive molecules that promote cell adhesion and proliferation.
Visualizations
Caption: Workflow for the proposed polymerization of this compound.
Caption: Conceptual pathway for a drug delivery system using poly(this compound).
References
- 1. Advancements in Functionalized Polystyrene: Unlocking New Applications in Materials Science - nanomicronspheres [nanomicronspheres.com]
- 2. mdpi.com [mdpi.com]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. pslc.ws [pslc.ws]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. Functionalized Polystyrene Microspheres_NANOPARTICLETECH [nanoparticletech.com]
- 9. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]
- 11. Polymers in Drug Delivery [scirp.org]
Application Notes and Protocols for the Industrial Scale-up of 1-Phenyl-3-buten-1-ol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial-scale synthesis of 1-phenyl-3-buten-1-ol, a versatile chiral secondary alcohol. This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances. The following sections detail three primary methodologies for industrial production: a classic Grignard reaction, a modern continuous flow adaptation of the Grignard synthesis, and a biocatalytic approach for the resolution of racemic mixtures to obtain enantiomerically pure forms of the target molecule. Quantitative data is summarized in tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.
Introduction
This compound, also known as α-allylbenzyl alcohol, is a valuable building block in organic synthesis. Its utility stems from the presence of two reactive functional groups: a secondary alcohol and a terminal alkene. These allow for a variety of subsequent chemical modifications, making it a key precursor for more complex molecules. The demand for this intermediate in the pharmaceutical and fragrance industries necessitates robust and scalable synthetic routes. This document outlines key considerations and protocols for the transition from laboratory-scale synthesis to industrial production.
Synthesis Methodologies for Industrial Scale-up
For the industrial production of this compound, several factors must be considered, including cost-effectiveness, safety, scalability, and the desired stereochemical purity of the final product. The following sections describe three pertinent synthetic strategies.
Grignard Reaction (Batch Process)
The Grignard reaction is a well-established and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, it involves the reaction of benzaldehyde (B42025) with allylmagnesium bromide.
Reaction Pathway:
Caption: Grignard reaction pathway for this compound synthesis.
Experimental Protocol: Industrial Batch Grignard Synthesis
Materials:
| Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (kg) | Moles (kmol) |
| Magnesium Turnings | 24.31 | - | 26.7 | 1.10 |
| Allyl Bromide | 120.99 | 1.398 | 121.0 | 1.00 |
| Benzaldehyde | 106.12 | 1.044 | 100.8 | 0.95 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | 1000 | - |
| Saturated Aqueous NH4Cl | - | - | As required | - |
| Diethyl Ether (for extraction) | 74.12 | 0.713 | As required | - |
| Anhydrous Sodium Sulfate | 142.04 | - | As required | - |
Procedure:
-
Reactor Setup: A clean, dry, glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings (26.7 kg, 1.10 kmol). The system is flushed with dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Anhydrous THF (200 L) is added to the reactor. A solution of allyl bromide (121.0 kg, 1.00 kmol) in anhydrous THF (400 L) is prepared and added to the dropping funnel. A small amount of the allyl bromide solution is added to initiate the reaction, which is evidenced by a gentle reflux. The remainder of the allyl bromide solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Grignard Addition: The reactor is cooled to 0-5 °C using a cooling jacket. A solution of benzaldehyde (100.8 kg, 0.95 kmol) in anhydrous THF (400 L) is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. The reaction is highly exothermic and requires careful temperature control. After the addition, the mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Workup: The reaction mixture is cooled to 0-5 °C and slowly quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is stirred until two clear layers are formed.
-
Extraction and Drying: The organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
Quantitative Data Summary (Batch Grignard):
| Parameter | Value |
| Limiting Reagent | Benzaldehyde |
| Theoretical Yield | 140.8 kg |
| Actual Yield | 112.6 - 126.7 kg |
| Overall Yield | 80-90% |
| Reaction Time | 8-10 hours |
| Purity (post-distillation) | >98% |
Continuous Flow Synthesis
Continuous flow chemistry offers significant advantages for hazardous reactions like the Grignard synthesis, including improved heat transfer, enhanced safety due to smaller reaction volumes, and potential for higher yields and purity.
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions for 1-Phenyl-3-buten-1-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Phenyl-3-buten-1-ol via the Grignard reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure of Grignard Reagent Formation (Reaction does not initiate) | 1. Passivated Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1][2][3] 2. Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.[1][4] 3. Impure Alkyl Halide (Allyl Bromide): Impurities in the allyl bromide can inhibit the reaction. | 1. Activate Magnesium: Mechanically crush the magnesium turnings to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask to chemically activate the magnesium.[1][2][3] 2. Ensure Anhydrous Conditions: Flame-dry all glassware before use and allow it to cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF).[1][4] 3. Purify Allyl Bromide: If the purity is questionable, distill the allyl bromide before use. |
| Low Yield of this compound | 1. Wurtz Coupling: The Grignard reagent (allylmagnesium bromide) can react with unreacted allyl bromide to form 1,5-hexadiene.[5] 2. Protonation of Grignard Reagent: Trace amounts of water or other protic impurities in the benzaldehyde (B42025) or solvent will destroy the Grignard reagent. 3. Benzaldehyde Oxidation: Benzaldehyde can easily oxidize to benzoic acid, which will react with the Grignard reagent in an acid-base reaction.[4] 4. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion. | 1. Slow Addition of Allyl Bromide: Add the allyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[3] 2. Use Freshly Distilled Benzaldehyde: Ensure the benzaldehyde is pure and free of acidic impurities by distilling it prior to the reaction. 3. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas like nitrogen or argon. 4. Optimize Reaction Time and Temperature: After the addition of benzaldehyde, allow the reaction to stir at room temperature for at least an hour to ensure completion. Gentle warming can be applied if necessary, but care should be taken to avoid side reactions. |
| Formation of Significant Byproducts | 1. Benzene Formation: If bromobenzene (B47551) is used to initiate the reaction, residual phenylmagnesium bromide can be protonated during workup to form benzene. 2. 1,5-Hexadiene: As mentioned, this is a common byproduct from the Wurtz coupling of allyl bromide.[5] 3. Benzyl Alcohol: This can form if the Grignard reagent acts as a reducing agent on the benzaldehyde, though less common with allylmagnesium bromide. | 1. Use Minimal Initiator: If using an initiator like bromobenzene, use only a catalytic amount. 2. Controlled Reagent Addition: Slow, dropwise addition of allyl bromide during Grignard formation is key. 3. Maintain Low Temperatures: Keeping the reaction cool during the addition of benzaldehyde can help minimize side reactions. |
| Difficult Product Purification | 1. Emulsion Formation During Workup: The presence of magnesium salts can lead to the formation of emulsions, making layer separation difficult. 2. Co-distillation with Solvent: The product may co-distill with the solvent if not properly removed. | 1. Use Saturated Ammonium (B1175870) Chloride: Quench the reaction with a saturated aqueous solution of ammonium chloride to precipitate magnesium salts as hydroxides, which are easier to separate.[6][7] 2. Thorough Solvent Removal: Use a rotary evaporator to completely remove the reaction solvent before final purification by vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard synthesis of this compound?
A1: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most commonly used solvents for Grignard reactions. THF is generally preferred as it can help to stabilize the Grignard reagent. The choice of solvent can also influence the reaction rate and the solubility of the Grignard reagent.
Q2: How can I be sure that my Grignard reagent has formed successfully?
A2: Several visual cues indicate the successful formation of the Grignard reagent. These include the disappearance of the shiny magnesium metal, the formation of a cloudy or greyish solution, and a noticeable exothermic reaction (the flask will become warm). If iodine was used as an initiator, its characteristic purple color will fade.
Q3: What are the key safety precautions to take during a Grignard reaction?
A3: Diethyl ether is extremely flammable and its vapors are heavier than air, so all operations should be conducted in a well-ventilated fume hood, away from any sources of ignition. The reaction itself can be highly exothermic, so it's important to have an ice bath ready to cool the reaction if it becomes too vigorous. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I use allyl chloride instead of allyl bromide to prepare the Grignard reagent?
A4: Yes, allyl chloride can be used to prepare allylmagnesium chloride.[8] However, alkyl bromides are generally more reactive than chlorides for the formation of Grignard reagents.
Q5: What is the Barbier reaction and how does it differ from the Grignard reaction for this synthesis?
A5: The Barbier reaction is a one-pot synthesis where the alkyl halide, carbonyl compound, and metal (often zinc) are all mixed together.[9] This contrasts with the Grignard reaction, where the organomagnesium reagent is prepared first and then the carbonyl compound is added.[9] The Barbier reaction can be advantageous as it avoids the separate step of preparing and handling the often-unstable Grignard reagent.[9]
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol outlines the two-step synthesis of this compound via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, for initiation)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine if necessary to initiate the reaction.
-
Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction should start, indicated by bubbling and a gentle reflux.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Protocol 2: Barbier-Type Synthesis of this compound
This protocol describes a one-pot synthesis of this compound.
Materials:
-
Zinc powder
-
Saturated aqueous ammonium chloride solution
-
Benzaldehyde
-
Allyl bromide
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottomed flask equipped with a magnetic stir bar, add zinc powder (1.2 equivalents) and a saturated aqueous ammonium chloride solution.
-
Add a solution of benzaldehyde (1.0 equivalent) in THF to the stirred zinc suspension.
-
-
Addition of Allyl Bromide:
-
Fit the flask with a condenser and stir the mixture vigorously.
-
Add allyl bromide (1.2 equivalents) dropwise through the condenser. An exothermic reaction should be observed.
-
-
Reaction Completion and Workup:
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Add diethyl ether to the reaction mixture and filter to remove excess zinc.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or vacuum distillation.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Typical Grignard Reaction Parameters
| Parameter | Condition | Rationale |
| Grignard Reagent | Allylmagnesium bromide | Provides the allyl nucleophile for addition to the aldehyde. |
| Electrophile | Benzaldehyde | The carbonyl compound that is attacked by the Grignard reagent. |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvent required to stabilize the Grignard reagent. |
| Reactant Ratio (Allyl Bromide:Mg:Benzaldehyde) | 1.0 : 1.2 : 1.0 | A slight excess of magnesium ensures complete formation of the Grignard reagent. |
| Reaction Temperature (Grignard Formation) | Gentle Reflux | Promotes the reaction between magnesium and allyl bromide. |
| Reaction Temperature (Addition of Benzaldehyde) | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |
| Quenching Agent | Saturated Aqueous NH₄Cl | A mild acid source to protonate the alkoxide and precipitate magnesium salts.[6][7] |
| Typical Yield | 60-80% | Varies depending on the purity of reagents and adherence to anhydrous conditions. |
Table 2: Troubleshooting Summary and Expected Outcomes
| Issue | Common Cause | Corrective Action | Expected Outcome |
| No Reaction | Wet Glassware/Solvents | Rigorous drying of all materials | Successful initiation of the Grignard reaction |
| Low Yield | Wurtz Coupling | Slow addition of allyl bromide | Increased yield of this compound |
| Impure Product | Benzaldehyde Oxidation | Use of freshly distilled benzaldehyde | Reduced formation of benzoic acid and improved product purity |
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Grignard synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 9. Barbier reaction - Wikipedia [en.wikipedia.org]
Improving yield and purity in 1-Phenyl-3-buten-1-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Phenyl-3-buten-1-ol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include:
-
Grignard Reaction: This classic method involves the reaction of allylmagnesium bromide with benzaldehyde (B42025) in an anhydrous ether solvent. It is a reliable method for forming the carbon-carbon bond.
-
Barbier-Type Reaction: This one-pot reaction combines an allyl halide (like allyl bromide), a metal (commonly zinc, indium, or tin), and benzaldehyde. A key advantage is its tolerance to aqueous conditions, making it a greener alternative to the Grignard reaction.[1]
-
Indium-Mediated Allylation: This method uses indium metal to mediate the coupling of an allyl halide with benzaldehyde. It can often be performed in aqueous media and is known for high yields and selectivity with few by-products.[2]
Q2: I'm having trouble initiating my Grignard reaction. What can I do?
A2: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings. Here are several techniques to start the reaction:
-
Mechanical Activation: Crush a few pieces of magnesium with a glass rod to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.
-
Co-solvent Addition: Adding a small amount of 1,2-dibromoethane (B42909) can help initiate the reaction.
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.
Q3: What are the main byproducts I should be aware of during the synthesis of this compound?
A3: The primary byproducts depend on the synthetic method used:
-
Grignard Reaction: The most common side product is 1,5-hexadiene, formed from the Wurtz coupling of two allyl bromide molecules. Biphenyl can also form.
-
Barbier-Type Reaction: Similar to the Grignard reaction, Wurtz-type coupling of the allyl halide can occur, leading to the formation of 1,5-hexadiene. Pinacol (B44631) coupling of benzaldehyde can also be a competing reaction.
Q4: How can I purify the final product, this compound?
A4: The purification method depends on the scale of the reaction and the nature of the impurities.
-
Laboratory Scale: Flash column chromatography is a common and effective method for purifying small quantities of the product.
-
Industrial Scale: For larger quantities, fractional distillation under reduced pressure is the preferred method to achieve high purity.
Troubleshooting Guides
Grignard Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (MgO layer)- Wet glassware or solvent- Impure reagents | - Activate magnesium with iodine or by crushing.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use freshly distilled benzaldehyde and allyl bromide. |
| Low yield of this compound | - Wurtz coupling of allyl bromide- Incomplete reaction- Grignard reagent quenched by moisture | - Add allyl bromide slowly to the magnesium turnings.- Ensure the reaction goes to completion by monitoring with TLC.- Maintain strictly anhydrous conditions throughout the reaction. |
| Formation of significant byproducts | - High concentration of allyl bromide favors Wurtz coupling.- Benzaldehyde is susceptible to oxidation to benzoic acid. | - Use a dropping funnel for the slow addition of allyl bromide.- Use freshly distilled benzaldehyde. |
Barbier-Type Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive metal surface (e.g., zinc oxide)- Competing Wurtz coupling- Inefficient mixing | - Activate the metal (e.g., with dilute HCl for zinc) prior to the reaction.- Add the allyl bromide slowly to the reaction mixture.- Ensure vigorous stirring to maintain a good suspension of the metal. |
| Reaction is sluggish or does not start | - Low reactivity of the metal- Insufficient activation | - Consider using a more reactive form of the metal (e.g., Rieke zinc).- Gentle heating may be required to initiate the reaction. |
| Formation of pinacol byproduct | - Reductive coupling of benzaldehyde | - Ensure a sufficient amount of allyl bromide is present.- Optimize the reaction temperature; lower temperatures may disfavor this side reaction. |
Quantitative Data Summary
| Synthesis Method | Metal/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Grignard Reaction | Mg | Diethyl ether | Reflux | 2 | 60-80 | >95 (after chromatography) |
| Barbier-Type | Zn | THF/aq. NH4Cl | Room Temp | 3 | ~67[3] | >95 (after chromatography) |
| Barbier-Type | Sn | Water | Room Temp | 1 | 80-95 | >95 (after chromatography) |
| Indium-Mediated | In | Water | Room Temp | 1-2 | 85-98 | >98 (after chromatography) |
Note: Yields and purities are approximate and can vary significantly based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Benzaldehyde (freshly distilled)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously (disappearance of iodine color and gentle reflux). If not, gently warm the flask. After initiation, add the remaining allyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of freshly distilled benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate (B1210297) gradient).
Protocol 2: Synthesis via Zinc-Mediated Barbier-Type Reaction
Materials:
-
Zinc powder
-
Allyl bromide
-
Benzaldehyde
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, add zinc powder and saturated aqueous ammonium chloride solution.[4] To this vigorously stirred suspension, add a solution of benzaldehyde in THF.[4]
-
Allylation: Add allyl bromide dropwise to the mixture.[4] The reaction is exothermic. After the addition is complete, stir the mixture at room temperature for 1-3 hours.[5]
-
Work-up: Filter the reaction mixture to remove unreacted zinc. Transfer the filtrate to a separatory funnel, add diethyl ether, and separate the organic layer. Extract the aqueous layer with diethyl ether.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflows for Grignard and Barbier-type syntheses.
Caption: Troubleshooting logic for common synthesis issues.
References
Common side reactions in 1-Phenyl-3-buten-1-ol synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-3-buten-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of a phenyl carbonyl compound (like benzaldehyde) with an allyl organometallic reagent. The two primary approaches are the Grignard reaction and the Barbier reaction.
-
Grignard Reaction: This method involves the pre-formation of an allyl Grignard reagent (e.g., allylmagnesium bromide) which is then reacted with benzaldehyde (B42025).
-
Barbier Reaction: This is a one-pot synthesis where benzaldehyde, an allyl halide (like allyl bromide), and a metal (commonly zinc, magnesium, or indium) are all reacted together in situ.
Transition metal-catalyzed allylations are also employed, for instance, using indium iodide and a nickel(0) complex to couple benzaldehyde with allyl acetate (B1210297).
Q2: I am getting a low yield of this compound. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to side reactions or suboptimal reaction conditions. Key issues include:
-
Wurtz Coupling: Formation of biallyl (1,5-hexadiene) from the coupling of two allyl halides.
-
Pinacol (B44631) Coupling: Reductive coupling of two benzaldehyde molecules to form a 1,2-diol.
-
Enolization of the Aldehyde: The organometallic reagent can act as a base, deprotonating the aldehyde if it has enolizable protons (not an issue for benzaldehyde, but relevant for other substrates).
-
Reaction with Moisture or Oxygen: Grignard reagents are highly sensitive to water and oxygen.
-
Poor Quality Reagents or Solvents: Impurities in starting materials or wet solvents can significantly impact the reaction.
Q3: How can I prevent the formation of biallyl (Wurtz coupling product)?
A3: Wurtz coupling is a significant side reaction, especially during the formation of the Grignard reagent. To minimize its occurrence:
-
Slow Addition of Allyl Halide: Add the allyl halide dropwise to the magnesium turnings. This maintains a low concentration of the halide, favoring the reaction with magnesium over coupling with the formed Grignard reagent.
-
Control the Temperature: The formation of the Grignard reagent is exothermic. Maintain a controlled temperature, as higher temperatures can promote the Wurtz coupling reaction.
-
Use of Appropriate Solvents: Solvents like THF can sometimes promote Wurtz coupling for certain substrates. Diethyl ether is a common alternative.
-
Ensure Sufficient Magnesium Surface Area: A large surface area of magnesium helps to ensure the allyl halide reacts with the metal rather than the organometallic reagent.
Q4: What is pinacol coupling and how can I avoid it?
A4: Pinacol coupling is the reductive dimerization of a ketone or aldehyde to form a 1,2-diol. In the context of this compound synthesis, two molecules of benzaldehyde can couple. This is more common in Barbier-type reactions. To prevent it:
-
Ensure Efficient Formation of the Organometallic Reagent: If the organometallic species forms slowly, the metal can directly reduce the benzaldehyde.
-
Control Stoichiometry: Use an appropriate ratio of the allyl halide and metal to the benzaldehyde.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Magnesium | Activate the magnesium surface by adding a small crystal of iodine or 1,2-dibromoethane. |
| Wet Glassware/Solvents | Flame-dry all glassware and use anhydrous solvents. | |
| Impure Benzaldehyde | Purify benzaldehyde by distillation to remove benzoic acid. | |
| Significant Amount of Biallyl (1,5-Hexadiene) Byproduct | High Local Concentration of Allyl Bromide | Add the allyl bromide solution slowly and dropwise to the magnesium suspension. |
| High Reaction Temperature | Maintain the reaction temperature below 10°C during the formation of the Grignard reagent. | |
| Presence of a High-Boiling Point Diol Byproduct | Pinacol Coupling | Ensure the metal is reactive and that the allyl halide is present to form the organometallic reagent efficiently. |
| Recovery of Unreacted Benzaldehyde | Incomplete Reaction | Extend the reaction time or ensure proper mixing. |
| Deactivated Grignard Reagent | Ensure strictly anhydrous conditions throughout the reaction. |
Experimental Protocol: Barbier Synthesis of this compound
This protocol describes a Barbier-type synthesis using zinc metal.
Materials:
-
Benzaldehyde
-
Allyl bromide
-
Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add zinc powder (1.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add anhydrous THF to the flask.
-
-
Reaction Execution:
-
In the dropping funnel, prepare a solution of benzaldehyde (1.0 equivalent) and allyl bromide (1.2 equivalents) in anhydrous THF.
-
Add a small portion of the benzaldehyde/allyl bromide solution to the stirred zinc suspension to initiate the reaction. Initiation is indicated by a gentle reflux.
-
Once the reaction has started, add the remaining solution dropwise over 30-60 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of benzaldehyde.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Technical Support Center: Purification of 1-Phenyl-3-buten-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Phenyl-3-buten-1-ol. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Barbier or Grignard reaction?
A1: The most common impurities include unreacted starting materials such as benzaldehyde (B42025) and an allyl halide (e.g., allyl bromide). Side-products can also be present, such as biphenyl (B1667301) from the coupling of the Grignard reagent, or pinacols from the coupling of benzaldehyde. Residual metal salts (e.g., from zinc, magnesium, or tin catalysts) may also contaminate the crude product.
Q2: My crude this compound is a yellow to brown oil. Is this normal?
A2: Yes, it is common for the crude product to be a yellow or even brown oil, especially if the reaction was heated or if certain catalysts were used. The pure compound is typically a colorless to light yellow liquid.[1] The color is usually due to impurities that can be removed by purification.
Q3: What is the best method to purify this compound on a laboratory scale?
A3: For laboratory-scale purification, flash column chromatography on silica (B1680970) gel is generally the most effective method to separate the desired alcohol from starting materials and byproducts. For larger quantities or to remove high-boiling impurities, vacuum distillation is a viable option.[2]
Q4: Can this compound decompose during purification?
A4: Yes, as a secondary alcohol with an adjacent double bond, it can be susceptible to dehydration, especially at elevated temperatures or in the presence of acid.[3][4] This can lead to the formation of conjugated diene byproducts. It is therefore advisable to use moderate temperatures during distillation and to avoid strongly acidic conditions.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the product from impurities. The spots can be visualized under a UV lamp.
Troubleshooting Guides
Aqueous Workup
Problem: An emulsion has formed during the aqueous workup, and the organic and aqueous layers will not separate.
-
Possible Cause: The presence of fine particulate matter or amphiphilic impurities can stabilize emulsions.
-
Solution:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and often helps to break the emulsion.
-
If brine is ineffective, try filtering the entire mixture through a pad of Celite or glass wool to remove particulate matter.
-
Allow the mixture to stand undisturbed for a longer period (e.g., overnight) if time permits.
-
Column Chromatography
Problem: I am having trouble separating this compound from unreacted benzaldehyde by column chromatography.
-
Possible Cause: Benzaldehyde and the product have relatively close polarities, which can make separation challenging.
-
Solution:
-
Optimize the Mobile Phase: Use a less polar solvent system to increase the separation on the TLC plate before running the column. A low percentage of ethyl acetate in hexane (e.g., 5-10%) should provide good separation.
-
Use a Longer Column: Increasing the length of the silica gel bed will improve the resolution between closely eluting compounds.
-
Dry Loading: If the crude product is not readily soluble in the mobile phase, consider dry loading it onto the column by adsorbing it onto a small amount of silica gel.
-
Problem: The purified fractions containing the product show a new spot on the TLC plate that was not in the crude mixture.
-
Possible Cause: The compound may be decomposing on the silica gel, which can be slightly acidic.
-
Solution:
-
Neutralize the Silica Gel: Deactivate the silica gel by adding a small amount of a neutral base, such as triethylamine (B128534) (e.g., 0.5-1%), to the mobile phase.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Distillation
Problem: The product is "bumping" violently during vacuum distillation.
-
Possible Cause: Uneven boiling due to the absence of nucleation sites.
-
Solution:
-
Use a Magnetic Stir Bar: Vigorous stirring of the distillation pot will ensure smooth boiling.
-
Add Boiling Chips: If magnetic stirring is not possible, add fresh boiling chips to the distillation flask before heating.
-
Ensure a Good Vacuum: Fluctuations in the vacuum can also cause bumping. Ensure all connections are secure and the vacuum pump is operating correctly.
-
Problem: The distillate is cloudy.
-
Possible Cause: Water may be co-distilling with the product.
-
Solution:
-
Thoroughly Dry the Crude Product: Before distillation, ensure the crude product is thoroughly dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Use a Dean-Stark Trap: If significant amounts of water are present, a Dean-Stark trap can be used to remove the water azeotropically before distilling the product.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL) |
| This compound | 148.20 | ~234 | 0.992 |
| Benzaldehyde | 106.12 | 178.1 | 1.044 |
| Allyl Bromide | 120.98 | 71.3 | 1.398 |
Table 2: Typical Purification Outcomes for this compound
| Purification Method | Typical Yield (%) | Expected Purity (%) | Key Advantages |
| Flash Column Chromatography | 75-90 | >98 | High purity, good for removing polar and non-polar impurities. |
| Vacuum Distillation | 80-95 | >97 | Scalable, effective for removing non-volatile impurities.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
-
Setup:
-
Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source.
-
Ensure all glassware is dry and the joints are well-sealed.
-
-
Procedure:
-
Place the crude, dry this compound and a magnetic stir bar in the distillation flask.
-
Slowly apply the vacuum.
-
Once the desired pressure is reached and stable, begin heating the distillation flask with a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Enantioselective Synthesis of 1-Phenyl-3-buten-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 1-Phenyl-3-buten-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the enantioselective synthesis of this compound?
A1: The main challenges in the enantioselective synthesis of this compound, a valuable homoallylic alcohol, revolve around achieving high enantioselectivity (ee%), good chemical yield, and operational simplicity. Key difficulties include:
-
Controlling Stereochemistry: The formation of a new stereocenter requires a chiral catalyst or auxiliary to direct the approach of the allyl nucleophile to the prochiral benzaldehyde (B42025).
-
Catalyst Performance: The choice of catalyst is critical. Issues such as catalyst deactivation, low turnover numbers, and sensitivity to air or moisture can significantly impact the reaction's success.
-
Reaction Conditions: Enantioselectivity and yield are often highly sensitive to reaction parameters like temperature, solvent, and concentration.[1] Lowering the reaction temperature can sometimes increase enantioselectivity.
-
Substrate Scope: The electronic properties of the benzaldehyde substrate can influence both the reactivity and the level of asymmetric induction.[1]
Q2: Which are the most common strategies for the enantioselective synthesis of this compound?
A2: Several effective strategies have been developed for this synthesis:
-
Chiral Lewis Acid Catalysis: This approach utilizes chiral Lewis acids, such as titanium complexes derived from BINOL, to activate the benzaldehyde and facilitate the enantioselective addition of an allyl nucleophile.[2]
-
Organocatalysis: Chiral organic molecules, like pyridine (B92270) N-oxides (e.g., QUINOX), can catalyze the reaction between benzaldehyde and allyltrichlorosilanes with high enantioselectivity.[1]
-
Transition Metal Catalysis: Complexes of metals like chromium, iridium, and nickel are used to generate chiral allylmetal species that react with benzaldehyde.[2][3] For instance, a hybrid system using an organophotoredox catalyst and a chiral chromium complex has shown high efficiency.[3]
-
Barbier-Type Reactions: This method involves the in-situ formation of an organometallic reagent from a metal (e.g., zinc or indium), an allyl halide, and the carbonyl compound in a one-pot reaction. While operationally simple, achieving high enantioselectivity can be challenging without chiral additives.
Q3: How do the electronic properties of substituents on the benzaldehyde affect the reaction?
A3: The electronic nature of substituents on the aromatic ring of benzaldehyde can have a significant impact on both the reaction rate and the enantioselectivity. For example, in the allylation catalyzed by the chiral N-oxide QUINOX, electron-withdrawing groups on the benzaldehyde (e.g., p-trifluoromethyl) lead to higher reactivity and enantioselectivity.[1] Conversely, electron-donating groups (e.g., p-methoxy) can result in a dramatic decrease in enantioselectivity.[1]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Action |
| Suboptimal Temperature | Lowering the reaction temperature often improves enantioselectivity by favoring the transition state leading to the desired enantiomer.[1] A temperature screening experiment is recommended. |
| Incorrect Catalyst/Ligand Choice | The chiral catalyst or ligand is the primary determinant of stereocontrol. Ensure the catalyst/ligand has high enantiomeric purity and is appropriate for the specific allylation method. |
| Catalyst Deactivation or Poisoning | Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere, especially when using air- or moisture-sensitive catalysts. Impurities in the substrate or solvent can poison the catalyst; purify starting materials if necessary. |
| Inappropriate Solvent | The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. Perform a solvent screen to identify the optimal medium for your catalytic system.[1] For instance, in the QUINOX-catalyzed allylation, solvents like CH2Cl2 and Et2O at -40°C provided good results, while toluene (B28343) was less effective due to poor catalyst solubility.[1] |
| Low Catalyst Loading | Insufficient catalyst may allow a non-selective background reaction to occur. Incrementally increase the catalyst loading to determine the optimal concentration. |
| Moisture Contamination | Water can react with many organometallic reagents and catalysts, leading to decreased enantioselectivity. Use anhydrous solvents and reagents, and dry all glassware thoroughly. |
Issue 2: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Action |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure it has reached completion. |
| Poor Reagent Quality | Use high-purity benzaldehyde and allylating agent. Impurities can inhibit the catalyst or lead to side reactions. The quality of the metal in Barbier-type reactions (e.g., zinc dust) is also crucial. |
| Catalyst Inactivity | Verify the activity of your catalyst. If it has been stored for a long time or handled improperly, it may have degraded. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants and catalyst are used. For example, in the QUINOX-catalyzed allylation of benzaldehyde, 1.1 equivalents of allyltrichlorosilane (B85684) were used.[1] |
| Unfavorable Reaction Temperature | While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. A balance must be found to achieve both good yield and high ee%. |
Quantitative Data Summary
The following tables summarize quantitative data from selected enantioselective syntheses of this compound and related compounds.
Table 1: QUINOX-Catalyzed Asymmetric Allylation of Substituted Benzaldehydes
| Entry | Benzaldehyde Substituent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee% |
| 1 | H | 5 | -40 | 12 | 75 | 87 |
| 2 | p-NO2 | 5 | -40 | 1.5 | 85 | 89 |
| 3 | p-CF3 | 5 | -40 | 2 | 93 | 96 |
| 4 | p-Cl | 5 | -40 | 3 | 89 | 94 |
| 5 | p-MeO | 5 | -40 | 72 | 19 | 16 |
| Data sourced from a study on the allylation of aldehydes with allyltrichlorosilane catalyzed by the chiral N-oxide QUINOX.[1] |
Table 2: Chiral Chromium-Catalyzed Asymmetric Allylation of Benzaldehyde
| Entry | Ligand | Additive | Yield (%) | dr | ee% |
| 1 | L5 | LiBF4 | 40 | >20:1 | 63 |
| 2 | L5 | LiClO4 | 33 | >20:1 | 99 |
| 3 | L5 | Mg(ClO4)2 | 68 | >20:1 | 99 |
| Reaction conditions: Benzaldehyde, cyclohexene, CrCl2, ligand, and photocatalyst in DCM under visible light irradiation.[3][4] |
Experimental Protocols
Protocol 1: QUINOX-Catalyzed Asymmetric Allylation of Benzaldehyde
This protocol is adapted from the literature for the synthesis of (R)-1-Phenyl-3-buten-1-ol.[1]
Materials:
-
(R)-(+)-QUINOX catalyst
-
Benzaldehyde (freshly distilled)
-
Allyltrichlorosilane
-
Diisopropylethylamine (i-Pr2NEt)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the (R)-(+)-QUINOX catalyst (0.02 mmol, 5 mol%).
-
Add anhydrous CH2Cl2 (1.0 mL) to dissolve the catalyst.
-
Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Add freshly distilled benzaldehyde (0.4 mmol, 1.0 equiv) to the cooled solution.
-
Add diisopropylethylamine (0.4 mmol, 1.0 equiv).
-
Slowly add allyltrichlorosilane (0.44 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically after 12 hours), quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract the product with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for the QUINOX-catalyzed asymmetric allylation.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 936-58-3 | Benchchem [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Catalytic asymmetric allylation of aldehydes with alkenes through allylic C(sp 3 )–H functionalization mediated by organophotoredox and chiral chromiu ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05677C [pubs.rsc.org]
Preventing Wurtz coupling during 1-Phenyl-3-buten-1-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-3-buten-1-ol. The primary focus is on preventing the formation of the common Wurtz coupling byproduct, 1,5-hexadiene (B165246).
Frequently Asked Questions (FAQs)
Q1: What is Wurtz coupling in the context of this compound synthesis?
A1: Wurtz-type coupling is a significant side reaction that occurs during the formation of the organometallic reagent (e.g., a Grignard or organozinc reagent from an allyl halide). In this reaction, a newly formed organometallic molecule reacts with a molecule of the unreacted allyl halide.[1] This results in the formation of a homocoupled dimer, which in the case of using an allyl halide, is 1,5-hexadiene. This side reaction consumes the desired organometallic reagent and complicates the purification of the final product, this compound.[1]
Q2: I am observing a high yield of a low-boiling point byproduct. Is this likely the Wurtz coupling product?
A2: A common byproduct in Grignard and similar reactions involving allyl halides is the Wurtz coupling product, in this case, 1,5-hexadiene.[2] This is more likely to occur at higher concentrations of the allyl halide. Given its lower molecular weight and lack of a hydroxyl group compared to the desired product, 1,5-hexadiene will have a significantly lower boiling point and will typically be isolated as a more volatile fraction during distillation.
Q3: What are the primary causes of excessive Wurtz coupling in my reaction?
A3: A high yield of the Wurtz coupling byproduct is typically promoted by several factors:
-
High Local Concentration of Allyl Halide: Rapid addition of the allyl halide can lead to localized areas of high concentration, increasing the probability of the organometallic reagent reacting with the allyl halide instead of the benzaldehyde (B42025).[1]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[3] The formation of organometallic reagents is often exothermic, and poor temperature control can lead to "hot spots" that favor byproduct formation.[1]
-
Choice of Solvent: Certain solvents, particularly Tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for specific substrates compared to other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1]
Q4: Can I use a Barbier-type reaction to avoid Wurtz coupling?
A4: A Barbier-type reaction, where the metal (like zinc or indium), the allyl halide, and the benzaldehyde are all present in the same pot, is an excellent alternative to the pre-formation of a Grignard reagent.[4] This one-pot procedure often minimizes the concentration of the organometallic intermediate at any given time, which can help to suppress the Wurtz coupling side reaction. However, Wurtz coupling can still occur as a side reaction in Barbier-type syntheses.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low yield of this compound and significant amount of 1,5-hexadiene byproduct | High local concentration of allyl halide during organometallic reagent formation. | Use a dropping funnel to add the allyl halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature. This prevents the buildup of unreacted halide.[1] |
| Elevated reaction temperature favoring Wurtz coupling. | Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath, especially during the addition of the allyl halide.[1] | |
| Inappropriate solvent choice. | Consider using diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF) instead of THF. For reactive halides, THF can significantly promote Wurtz coupling.[1] | |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer). | Activate the magnesium turnings before starting the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) and gently warming.[2] |
| Wet glassware or solvents. | Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] | |
| Formation of a significant precipitate during Grignard reagent preparation | The Wurtz coupling product, if it is a solid, can precipitate. While 1,5-hexadiene is a liquid, other oligomeric byproducts could be less soluble. | While some Grignard reagents are not perfectly soluble, a significant and unexpected precipitate could indicate excessive side reactions. Review your procedure for temperature control and addition rate. |
Quantitative Data Summary
Table 1: Comparison of Solvents in the Grignard Reaction of Benzyl (B1604629) Chloride with an Electrophile
| Solvent | Yield of Desired Alcohol Product (%)[a] | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling. |
[a] Isolated yield of the alcohol product after the reaction of the in situ generated Grignard reagent with 2-butanone. Data is analogous and serves to guide solvent selection.[1]
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound with Minimized Wurtz Coupling
This protocol emphasizes slow addition and controlled temperature to suppress the formation of 1,5-hexadiene.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal, as initiator)
-
Allyl bromide (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.
-
Initiation: Add a small portion of the allyl bromide solution (dissolved in anhydrous diethyl ether) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.
-
Slow Addition: Once the reaction has started, add the remaining allyl bromide solution dropwise from the dropping funnel over a period of 40-60 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.
-
Reaction with Benzaldehyde: After the addition of allyl bromide is complete, stir the Grignard reagent at 0°C for an additional 30 minutes. Then, add a solution of benzaldehyde in anhydrous diethyl ether dropwise, maintaining the temperature at 0°C.
-
Quenching and Workup: After the addition of benzaldehyde is complete, slowly quench the reaction by the addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify by vacuum distillation.
Protocol 2: Barbier-Type Synthesis of this compound using Zinc
This one-pot protocol is an alternative that can reduce Wurtz coupling.
Materials:
-
Zinc powder (1.5 eq)
-
Allyl bromide (1.2 eq)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Tetrahydrofuran (THF)
Procedure:
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar, add zinc powder and a saturated aqueous NH₄Cl solution.
-
Addition of Reagents: To the rapidly stirring mixture, add a solution of benzaldehyde in THF.
-
Allylation: Add allyl bromide dropwise to the mixture. An immediate reaction is often observed. Stir the mixture for 1-3 hours at room temperature.
-
Workup and Extraction: Filter the mixture to remove excess zinc. Extract the filtrate with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Competing reaction pathways in Grignard synthesis.
Caption: Workflow for troubleshooting excessive Wurtz coupling.
References
Overcoming initiation problems in the Grignard synthesis of 1-Phenyl-3-buten-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering initiation problems in the Grignard synthesis of 1-Phenyl-3-buten-1-ol.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to synthesize this compound is not starting. What are the common causes?
Failure to initiate a Grignard reaction is a frequent issue, primarily due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with allyl bromide. Another critical factor is the presence of moisture, as Grignard reagents are highly reactive towards water and other protic sources.
Q2: What are the visual cues of a successful initiation?
A successful initiation is typically marked by several observable signs:
-
A noticeable increase in the temperature of the reaction mixture (exotherm).
-
The appearance of a cloudy or greyish turbidity.
-
Spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether).
-
If an iodine crystal is used as an initiator, its characteristic purple/brown color will disappear.
Q3: How can I activate the magnesium turnings to facilitate the reaction?
Several methods can be employed to activate the magnesium surface and remove the passivating oxide layer. These can be categorized as physical and chemical methods.
-
Physical Methods:
-
Crushing: Gently crushing a few pieces of magnesium with a dry glass rod can expose a fresh, reactive surface.
-
Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the oxide layer.
-
-
Chemical Methods:
-
Iodine: Adding a small crystal of iodine can create reactive sites on the magnesium surface. The disappearance of the iodine color is a good indicator of initiation.
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added. It reacts with magnesium to form ethene and magnesium bromide, thereby activating the surface.
-
Diisobutylaluminum hydride (DIBAH): For more challenging cases, DIBAH can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[1][2]
-
Q4: I've tried activating the magnesium, but the reaction still won't start. What else can I do?
If activation methods fail, consider the following:
-
Reagent and Glassware Purity: Ensure all glassware is rigorously flame-dried or oven-dried to remove any traces of water. Solvents must be anhydrous, and starting materials (allyl bromide and benzaldehyde) should be pure and dry.
-
Heating: Gentle warming with a heat gun can sometimes provide the necessary activation energy. However, be cautious as the reaction can become vigorous once initiated.
-
Sonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface and promote initiation.
-
Alternative Methods: Consider an alternative procedure such as the Barbier-Grignard reaction, which is carried out in the presence of the aldehyde and can sometimes be more reliable for challenging substrates.[1]
Q5: Are there alternative solvents to diethyl ether or THF for this reaction?
While diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions, other options exist. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a greener alternative that can offer comparable or even superior performance in some cases. Dibutyl ether can also be a suitable solvent.
Data Presentation
Table 1: Typical Yields for Grignard Reactions of Allyl Halides with Aldehydes
| Allyl Halide | Aldehyde | Solvent | Yield (%) | Reference |
| Allyl Bromide | Benzaldehyde (B42025) | THF/NH₄Cl (aq) | 61 | [1] |
| Allyl Bromide | Various Aldehydes | THF | Good to Excellent | Not Specified |
Note: Yields are highly dependent on reaction conditions and the purity of reagents.
Experimental Protocols
Detailed Protocol for the Grignard Synthesis of this compound
This protocol combines the preparation of the allylmagnesium bromide Grignard reagent followed by its reaction with benzaldehyde.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzaldehyde
-
Iodine (crystal, optional initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Preparation of Allylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is completely dry and the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask. If desired, add a single small crystal of iodine as an initiator.
-
Initiation: Add a small portion of a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings.
-
Observation: The reaction is initiated when the color of the iodine fades (if used), gentle bubbling is observed, and the mixture becomes cloudy and warm. Gentle warming with a heat gun may be necessary to start the reaction.
-
Grignard Formation: Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cooling: Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.
-
Aldehyde Addition: Prepare a solution of freshly distilled benzaldehyde (0.9 equivalents) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Drying and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for Grignard initiation problems.
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: 1-Phenyl-3-buten-1-ol Stability and Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Phenyl-3-buten-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under stress conditions?
A1: Based on its chemical structure, which includes a secondary allylic alcohol and a phenyl group, this compound is susceptible to several degradation pathways.[1][2][3] Under forced degradation conditions, the following are likely to occur:
-
Oxidation: The secondary alcohol group is prone to oxidation, which could yield the corresponding ketone, 1-phenyl-3-buten-1-one. The allylic position is also susceptible to oxidation, potentially leading to the formation of epoxides or other oxidative cleavage products.
-
Acidic/Basic Hydrolysis: While the molecule does not have readily hydrolyzable groups like esters or amides, strong acidic or basic conditions, especially at elevated temperatures, could catalyze dehydration to form a more conjugated system or other rearrangements.
-
Thermal Degradation: High temperatures can induce dehydration or isomerization.
-
Photodegradation: The presence of the phenyl group suggests potential sensitivity to UV light, which could lead to radical-mediated degradation pathways.
Q2: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?
A2: If you are not observing degradation, your stress conditions may be too mild.[4][5] Consider the following adjustments:
-
Increase Reagent Concentration: For acid and base hydrolysis, you can incrementally increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH).
-
Increase Temperature: If performing the study at room temperature, consider increasing the temperature to 50-60 °C.[6] For thermal degradation, higher temperatures may be required.
-
Extend Exposure Time: The duration of the stress test can be extended. It is recommended to conduct stress testing in solution for a maximum of 14 days.[5]
-
Increase Oxidant Concentration: For oxidative stress, you can increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).
Q3: My sample shows more than 30% degradation in one of the stress conditions. Is this acceptable?
A3: Generally, a degradation of 5-20% is considered suitable for forced degradation studies.[4][6] Degradation exceeding 20% may be considered abnormal and can make it difficult to identify and quantify the primary degradation products.[6][7] If you observe excessive degradation, you should use milder conditions by:
-
Decreasing the concentration of the stressor (acid, base, or oxidizing agent).
-
Lowering the temperature.
-
Reducing the exposure time.
Q4: What analytical techniques are most suitable for analyzing the stability of this compound and its degradation products?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique for separating and quantifying the parent compound from its degradation products.[4][5] Other useful techniques include:
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it can help in the identification of unknown degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated degradation products.[7][8]
-
Gas Chromatography (GC): May be suitable if the compound and its degradation products are volatile.
Troubleshooting Guides
Issue 1: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase or column.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) and water/buffer ratio. A gradient elution may be necessary to resolve all peaks.
-
Adjust pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. While this compound is neutral, some degradation products may be ionizable.
-
Select a Different Column: A C18 column is a good starting point, but other stationary phases (e.g., C8, Phenyl) may provide better selectivity.
-
Check for Column Overload: Injecting a lower concentration of the sample might improve peak shape.
-
Issue 2: Difficulty in identifying unknown peaks in the chromatogram.
-
Possible Cause: Lack of structural information for the degradation products.
-
Troubleshooting Steps:
-
Use a Mass Detector: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a powerful tool for identification.
-
Fraction Collection and NMR: If an unknown impurity is present at a significant level, you can collect the fraction corresponding to the peak and analyze it by NMR for structural elucidation.
-
Literature Search: Although specific data for this compound is scarce, searching for degradation pathways of similar compounds (e.g., other allylic alcohols, styrenes) may provide clues.
-
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
This protocol outlines the general steps for conducting forced degradation studies. The conditions provided are starting points and should be optimized based on experimental observations.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at 60°C for 30 minutes.[5]
-
After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at 60°C for 30 minutes.[5]
-
After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 7 days.[6]
-
-
Thermal Degradation:
-
Expose the solid compound to 70°C in a hot air oven for 24 hours.
-
Also, heat the stock solution at 70°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation and identify any degradation products.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| Control | None | - | Room Temp. | < 0.1 | - |
| Acid Hydrolysis | 0.1 M HCl | 30 min | 60°C | 8.5 | Isomerized Product |
| Base Hydrolysis | 0.1 M NaOH | 30 min | 60°C | 5.2 | Isomerized Product |
| Oxidation | 3% H₂O₂ | 7 days | Room Temp. | 15.3 | 1-Phenyl-3-buten-1-one, Epoxide |
| Thermal (Solid) | Heat | 24 hours | 70°C | 2.1 | Dehydration Product |
| Thermal (Solution) | Heat | 24 hours | 70°C | 4.8 | Dehydration Product |
| Photolytic | UV/Vis Light | 7 days | Room Temp. | 11.7 | Dimer, Oxidative Products |
Visualizations
References
- 1. Buy this compound | 936-58-3 [smolecule.com]
- 2. This compound | 936-58-3 | Benchchem [benchchem.com]
- 3. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. This compound(80735-94-0) 1H NMR [m.chemicalbook.com]
Catalyst selection and optimization for 1-Phenyl-3-buten-1-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and optimization for the synthesis of 1-Phenyl-3-buten-1-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most prevalent methods involve the allylation of benzaldehyde (B42025) using various catalytic systems. These include:
-
Grignard Reaction: Utilizing allylmagnesium halides (e.g., allylmagnesium bromide) with benzaldehyde. This is a classic and widely used method.[1][2]
-
Nozaki-Hiyama-Kishi (NHK) Reaction: A chromium(II)-mediated coupling of an allyl halide with benzaldehyde, often with a nickel(II) co-catalyst.[3][4][5] This method is known for its high chemoselectivity.[5]
-
Indium/Nickel-Catalyzed Allylation: A synergistic system using indium iodide and a nickel(0) complex to couple benzaldehyde with an allyl source like allyl acetate (B1210297).[6]
-
Palladium-Catalyzed Allylation (Tsuji-Trost type): This reaction involves the use of a palladium catalyst, often with a phosphine (B1218219) ligand, to facilitate the allylation of benzaldehyde.[7][8][9][10][11]
Q2: How can I achieve high enantioselectivity in the synthesis of this compound?
A2: Achieving high enantioselectivity requires the use of chiral catalysts or auxiliaries. For the methods mentioned above:
-
Asymmetric Grignard Addition: Chiral ligands, such as amino alcohols, can be added to the Grignard reagent to induce enantioselectivity.[6][12][13]
-
Asymmetric NHK Reaction: Chiral ligands, like bis(oxazolinyl)carbazole, can be complexed with the chromium catalyst to direct the stereochemical outcome.
-
Asymmetric Palladium-Catalyzed Allylation: The use of chiral phosphine ligands (e.g., Trost ligand, PHOX ligands) with the palladium catalyst is a common strategy for asymmetric synthesis.[8][14][15]
Q3: My reaction yield is consistently low. What are the general factors I should investigate?
A3: Low yields can stem from several factors across different methods:
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for Grignard and NHK reactions where water can quench the active species.[1][16]
-
Reaction Atmosphere: Many of these reactions require an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or reaction with atmospheric moisture.[16]
-
Temperature Control: Suboptimal temperatures can lead to side reactions or decomposition of reactants and products.
-
Catalyst Activity: The catalyst may be inactive due to improper storage, handling, or impurities.
Q4: What is the best way to purify the final product, this compound?
A4: Flash column chromatography on silica (B1680970) gel is a common and effective method for purifying this compound.[17][18][19][20] A typical eluent system is a mixture of ethyl acetate and hexanes. The precise ratio will depend on the polarity of any impurities.
Troubleshooting Guides
Grignard Reaction
| Issue | Potential Cause | Troubleshooting Action |
| Low or no formation of Grignard reagent | Magnesium surface is passivated by an oxide layer. | Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing them.[16][21] |
| Presence of moisture in the glassware or solvent. | Rigorously dry all glassware in an oven or by flame-drying under vacuum. Use anhydrous solvents.[1][16][22] | |
| High yield of Wurtz coupling byproduct (1,5-hexadiene) | High local concentration of the allyl halide. | Add the allyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[23] |
| Elevated reaction temperature. | Maintain a controlled, moderate temperature. Use an ice bath if the reaction becomes too vigorous.[1][23] | |
| Choice of solvent. | For some substrates, using diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can suppress Wurtz coupling compared to THF.[24] | |
| Low yield of this compound | Grignard reagent was quenched by acidic protons. | Ensure benzaldehyde is free of acidic impurities like benzoic acid. |
| Low reactivity of the Grignard reagent. | Confirm the formation and concentration of the Grignard reagent before adding the aldehyde. |
Nozaki-Hiyama-Kishi (NHK) Reaction
| Issue | Potential Cause | Troubleshooting Action |
| Sluggish or no reaction | Poor quality of CrCl₂ (indicated by a greenish color). | Use fresh, anhydrous CrCl₂ that is a white to light gray powder. Handle in a glovebox to prevent oxidation.[3][25] |
| Insufficient nickel co-catalyst. | The reaction often relies on a catalytic amount of a Ni(II) salt (e.g., NiCl₂). Ensure it is added to the reaction mixture.[3][5] | |
| Low Yield | Inefficient regeneration of Cr(II) in catalytic versions. | If using a stoichiometric reductant like manganese, ensure it is of high purity and activated if necessary.[25][26] |
| Formation of homocoupling side products. | Perform the reaction at or below room temperature to minimize side reactions.[3] | |
| Low Enantioselectivity | Inappropriate chiral ligand. | Screen a variety of chiral ligands to find one that is optimal for your substrate. |
| Reaction temperature is too high. | Lowering the reaction temperature often improves enantioselectivity.[27] |
Palladium-Catalyzed Allylation (Tsuji-Trost type)
| Issue | Potential Cause | Troubleshooting Action |
| Low or no conversion | Inactive palladium catalyst. | Ensure the palladium precursor and phosphine ligand are handled under an inert atmosphere. |
| Poor choice of leaving group on the allyl substrate. | Allyl acetates, carbonates, and halides are common substrates. The leaving group can influence reaction rate. | |
| Formation of regioisomeric byproducts | Nucleophilic attack at the more substituted carbon of the π-allyl intermediate. | The regioselectivity can be influenced by the choice of ligand and the nature of the nucleophile. Bulky ligands often favor attack at the less substituted terminus. |
| Low Enantioselectivity | Poorly chosen chiral ligand. | The choice of chiral ligand is crucial for enantioselectivity. Screen different classes of chiral ligands (e.g., phosphines, N-heterocyclic carbenes).[3][7][8][14][15] |
| Suboptimal catalyst loading. | Insufficient catalyst can lead to a background, non-selective reaction. Incrementally increase the catalyst loading.[24] |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Allyl Source | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| CrCl₂/NiCl₂ | Allyl bromide | Chiral bipyridyl | THF | 0 | 48 | 90 | 99 | [27] |
| AllylMgBr | Allyl bromide | Chiral amino alcohol | Toluene | -78 | - | Moderate | up to 80 | [6][12] |
| Pd₂(dba)₃ | Allyl acetate | Chiral phosphoramidite | Toluene | 25 | 12 | 95 | 96 | |
| InI/Ni(acac)₂ | Allyl acetate | PPh₃ | THF | RT | 1 | High | N/A | [6] |
| CrCl₂/Photocatalyst | Cyclohexene | Indane-BOX | DCM | RT | 12 | 68 | 99 | [28] |
Note: This table is a summary of representative data from the literature and results may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Asymmetric Nozaki-Hiyama-Kishi (NHK) Allylation
This protocol is adapted from a procedure for the enantioselective allylation of substituted benzaldehydes.[27]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add CrCl₃ (0.03 mmol) and the chiral bipyridyl ligand (0.036 mmol). Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add manganese powder (6.0 mmol). Heat the flask under vacuum and cool under argon. Add the catalyst solution from step 1 to the manganese powder. Add a solution of the substituted (2-ethoxycarbonyl)benzaldehyde (0.3 mmol) in THF (1.0 mL).
-
Allylation: Cool the mixture to 0 °C and add allyl bromide (0.6 mmol). Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield the desired 3-substituted phthalide (B148349) (after in-situ lactonization). For this compound, a similar procedure with benzaldehyde would be followed, and the work-up would directly yield the alcohol.
Protocol 2: Grignard Reaction with Allylmagnesium Bromide
This is a general procedure for a Grignard reaction.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a crystal of iodine to activate the magnesium. Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of freshly distilled benzaldehyde (0.9 eq) in anhydrous diethyl ether dropwise.
-
Work-up and Purification: After the addition is complete, stir the reaction at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (ethyl acetate/hexanes).
Visualizations
Catalyst Screening and Optimization Workflow
Simplified Mechanism of the Nozaki-Hiyama-Kishi (NHK) Reaction
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral phosphaalkene-oxazoline ligands for the palladium-catalyzed asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 5. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 10. Tsuji-Trost Reaction [organic-chemistry.org]
- 11. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. orgsyn.org [orgsyn.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. quora.com [quora.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chemistry.illinois.edu [chemistry.illinois.edu]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 1-Phenyl-3-buten-1-ol under Anhydrous Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-3-buten-1-ol, with a focus on maintaining anhydrous reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for the synthesis of this compound?
A1: The synthesis of this compound often involves organometallic reagents, such as Grignard reagents (e.g., allylmagnesium bromide) or other organometallics formed in situ.[1][2][3] These reagents are highly reactive and function as strong bases and nucleophiles.[4][5] In the presence of water, they will readily react with the proton of the water molecule in a vigorous acid-base reaction, which is much faster than the desired reaction with the carbonyl group of benzaldehyde (B42025).[2][3][4] This side reaction consumes the organometallic reagent, reduces the yield of the desired product, and can lead to the formation of byproducts.[2][6]
Q2: What are the most common methods for synthesizing this compound under anhydrous conditions?
A2: The most prevalent method is the Grignard reaction, or a similar Barbier-type reaction, where an allyl organometallic reagent reacts with benzaldehyde.[4][7] This typically involves the reaction of an allyl halide (like allyl bromide) with a metal such as magnesium to form the Grignard reagent, which then reacts with benzaldehyde.[4] Other methods include transition metal-catalyzed allylations, for instance, using indium or zinc.[7] Some modern approaches also utilize synergistic catalytic systems involving nickel and indium iodide.[7]
Q3: Which solvents are recommended for this reaction?
A3: Anhydrous ethers are the most common solvents for Grignard reactions. Diethyl ether and tetrahydrofuran (B95107) (THF) are frequently used because they are polar enough to solvate the Grignard reagent but do not react with it.[4] THF is often considered a better solvent for synthesizing Grignard reagents due to its ability to stabilize the organometallic species.[8]
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the product can be confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) will show characteristic peaks for the phenyl, vinyl, and alcohol functional groups.[9][10][11] Mass Spectrometry (MS) can be used to determine the molecular weight of the compound.[9][10] Infrared (IR) spectroscopy can identify the presence of the hydroxyl (-OH) group and the carbon-carbon double bond.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Presence of moisture in the reaction. | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6][8] Use anhydrous solvents and reagents. |
| Inactive magnesium turnings. | The surface of magnesium can oxidize, preventing the reaction.[5] Activate the magnesium by crushing the turnings, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane.[5][8] | |
| Slow or no initiation of the Grignard reaction. | The reaction is often initiated by the addition of a small amount of the allyl halide solution.[4] Gentle warming or the use of an ultrasound bath can sometimes help initiate the reaction. | |
| Formation of side products (e.g., biphenyl (B1667301) from a Grignard reaction with bromobenzene). | This can result from a side reaction known as Wurtz-like homocoupling.[8] Control the rate of addition of the allyl halide to the magnesium turnings.[8] | |
| Reaction mixture turns cloudy or black | Decomposition of the Grignard reagent. | This may occur if the reaction is heated for too long or at too high a temperature.[8] Grignard reactions are often exothermic and may require cooling to maintain a moderate temperature.[4] |
| Difficulty in purifying the product | Incomplete reaction or presence of byproducts. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). During workup, use appropriate aqueous washes (e.g., saturated ammonium (B1175870) chloride) to quench the reaction and remove magnesium salts.[4] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative example and may require optimization.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Allyl bromide
-
Benzaldehyde (freshly distilled)
-
Iodine crystal (optional, for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of Apparatus: All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum and cooling under an inert atmosphere.[8] Assemble the apparatus (three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) while hot and allow it to cool to room temperature under a gentle flow of inert gas.
-
Grignard Reagent Formation:
-
Place the magnesium turnings in the reaction flask.
-
Add a small crystal of iodine if desired for activation.[8]
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether or THF.
-
Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change, gentle bubbling, and a slight exotherm.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require cooling in an ice-water bath.[4]
-
-
Reaction with Benzaldehyde:
-
After the magnesium has been consumed, cool the Grignard reagent solution in an ice-water bath.
-
Prepare a solution of freshly distilled benzaldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure completion.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice-water bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fiveable.me [fiveable.me]
- 3. fiveable.me [fiveable.me]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. This compound | 936-58-3 | Benchchem [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1-Phenylbut-3-en-1-ol, (1S)- | C10H12O | CID 6993460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(80735-94-0) 1H NMR [m.chemicalbook.com]
Selective reduction of 1-phenyl-3-butyn-1-ol to 1-Phenyl-3-buten-1-ol challenges
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective reduction of 1-phenyl-3-butyn-1-ol to 1-phenyl-3-buten-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective reduction of 1-phenyl-3-butyn-1-ol?
The main challenges include:
-
Over-reduction: The primary challenge is preventing the further reduction of the desired product, this compound, to the fully saturated 1-phenyl-1-butanol.[1][2] This occurs because most catalysts that reduce alkynes can also reduce alkenes.
-
Stereoselectivity: Controlling the stereochemistry of the resulting double bond to selectively obtain either the cis-(Z) or trans-(E) isomer is a critical aspect of this transformation.[1]
-
Catalyst Poisoning: Certain functional groups or impurities in the reaction mixture can deactivate the catalyst, leading to incomplete or failed reactions. Sulfur-containing compounds are a common cause of catalyst poisoning.[3]
-
Reaction Monitoring: Accurately determining the reaction endpoint is crucial to maximize the yield of the desired alkene and minimize over-reduction.[4]
Q2: Which catalytic systems are recommended for the selective cis-(Z) reduction of 1-phenyl-3-butyn-1-ol?
For the synthesis of cis-1-phenyl-3-buten-1-ol, the following catalysts are commonly used:
-
Lindlar's Catalyst: This is a palladium-based catalyst poisoned with lead acetate (B1210297) and quinoline, supported on calcium carbonate or barium sulfate.[4][5] The poisoning deactivates the most active sites on the palladium surface, which prevents the over-reduction of the alkene.[4][6] It facilitates the syn-addition of hydrogen, resulting in the cis-alkene.[1][7]
-
P-2 Nickel Catalyst: This is a nickel boride catalyst that is also effective for the semi-hydrogenation of alkynes to cis-alkenes.[8][9][10][11] It is often used with a modifier like ethylenediamine (B42938) to enhance its selectivity for alkynes.[8][10]
Q3: How can I achieve the selective trans-(E) reduction of 1-phenyl-3-butyn-1-ol?
To obtain trans-1-phenyl-3-buten-1-ol, a dissolving metal reduction is the method of choice. This typically involves using sodium or lithium metal in liquid ammonia.[1][12] The reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-intermediate leads to the formation of the trans-alkene.[6][13]
Q4: What is diimide reduction, and can it be used for this transformation?
Diimide (N₂H₂) is a reagent that can be generated in situ for the reduction of multiple bonds.[14][15] It offers a metal-free alternative to catalytic hydrogenation and typically results in the syn-addition of hydrogen, leading to the cis-alkene.[3][14] Diimide is generated from precursors like hydrazine (B178648) (often oxidized with air or H₂O₂) or potassium azodicarboxylate.[14] While it can be selective for less substituted double bonds, controlling the reaction can sometimes be challenging.[14][16]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst has been stored properly and is not expired. - For P-2 Nickel, ensure it was freshly prepared as its activity can decrease over time.[11] - For Lindlar's catalyst, consider preparing it fresh or sourcing from a reliable supplier.[5] |
| Catalyst Poisoning | - Purify the starting material and solvent to remove any potential poisons, such as sulfur or nitrogen compounds. - If sulfur poisoning is suspected, consider using a catalyst more resistant to poisoning or pre-treating the substrate.[3] |
| Insufficient Hydrogen | - Ensure the system is properly sealed and that there is an adequate supply of hydrogen gas (for catalytic hydrogenation). - For diimide reductions, ensure the diimide precursor is added in sufficient stoichiometric excess.[17] |
| Incorrect Reaction Conditions | - Verify the reaction temperature and pressure are appropriate for the chosen catalytic system. - Ensure adequate stirring to maintain a good suspension of the heterogeneous catalyst.[4] |
Issue 2: Over-reduction to 1-Phenyl-1-butanol
| Possible Cause | Troubleshooting Step |
| Catalyst is too active | - For Lindlar's catalyst, ensure it is sufficiently "poisoned." If preparing in-house, adjust the amount of lead acetate and quinoline.[4][5] - For P-2 Nickel, the addition of ethylenediamine can help increase selectivity towards the alkyne.[8] |
| Reaction time is too long | - Monitor the reaction progress closely using techniques like TLC, GC, or NMR.[4] Stop the reaction as soon as the starting material is consumed. |
| Hydrogen pressure is too high | - For catalytic hydrogenation, reducing the hydrogen pressure can sometimes decrease the rate of alkene reduction relative to the alkyne reduction. |
Issue 3: Poor Stereoselectivity (Formation of a mixture of cis and trans isomers)
| Possible Cause | Troubleshooting Step |
| Isomerization of the product | - Some catalysts, particularly under prolonged reaction times or at elevated temperatures, can promote the isomerization of the initially formed cis-alkene to the more stable trans-isomer. Minimize reaction time and use the mildest effective temperature. |
| Incorrect choice of reducing agent | - For high cis-selectivity, use Lindlar's catalyst or P-2 Nickel.[1][5] - For high trans-selectivity, use a dissolving metal reduction (e.g., Na/NH₃).[1][12] |
Quantitative Data Summary
The following tables summarize the performance of different catalytic systems for the selective reduction of alkynes. While data for 1-phenyl-3-butyn-1-ol is not always explicitly available, the data for analogous propargyl alcohols provides a strong comparative insight.
Table 1: Performance of Catalysts in Selective Alkyne Reduction
| Catalyst System | Substrate | Conversion (%) | Selectivity to Alkene (%) | Key Observations | Reference |
| Pd/Al₂O₃ | 3-Butyn-1-ol | Variable | High at low conversion, decreases with increasing conversion | Selectivity to the desired alkenol decreases as the reaction progresses.[2] | [2] |
| Raney Nickel | 3-Butyn-1-ol | >99 | ~89.2 | High conversion but moderate selectivity. | [18] |
| Pd-Ni/Al₂O₃ | 3-Butyn-2-ol | High | Up to 95 | Bimetallic catalysts can show enhanced selectivity.[2] | [2] |
| P-2 Nickel + Ethylenediamine | Hex-3-yn-1-ol | Quantitative | >99 (cis) | Highly stereospecific for the formation of cis-olefins.[8] | [8] |
| Lindlar Catalyst | Various Alkynes | High | Generally >95 (cis) | A reliable method for the synthesis of cis-alkenes.[4] | [4] |
Experimental Protocols
Protocol 1: cis-Reduction using Lindlar's Catalyst
Materials:
-
1-phenyl-3-butyn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Solvent (e.g., ethyl acetate, hexane, or methanol)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
Procedure:
-
Dissolve 1-phenyl-3-butyn-1-ol in a suitable solvent in a reaction flask.
-
Carefully add the Lindlar's catalyst (typically 5-10 mol% relative to the substrate).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm).
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-1-phenyl-3-buten-1-ol. Purify further if necessary.[4]
Protocol 2: cis-Reduction using P-2 Nickel Catalyst
Materials:
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethylenediamine
-
1-phenyl-3-butyn-1-ol
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a reaction flask under a hydrogen atmosphere, dissolve nickel(II) acetate in ethanol. Add a solution of sodium borohydride in ethanol to form a black precipitate of P-2 Nickel catalyst.[11]
-
Reduction: To the freshly prepared catalyst suspension, add ethylenediamine followed by 1-phenyl-3-butyn-1-ol.
-
Maintain a hydrogen atmosphere (1 atm) and stir the mixture at room temperature.
-
Monitor the hydrogen uptake to determine the reaction endpoint.
-
Upon completion, filter the reaction mixture through a pad of Celite or activated carbon.
-
Work up the filtrate by extracting with a suitable solvent (e.g., ether), washing with water, drying, and evaporating the solvent to yield cis-1-phenyl-3-buten-1-ol.[8]
Protocol 3: Reduction using Diimide
Materials:
-
1-phenyl-3-butyn-1-ol
-
2-Nitrobenzenesulfonylhydrazide
-
Dichloromethane
Procedure:
-
To a solution of 1-phenyl-3-butyn-1-ol in dichloromethane, add 2-nitrobenzenesulfonylhydrazide (in excess).
-
Add triethylamine to the mixture.
-
Stir the suspension at room temperature under a nitrogen atmosphere for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer, and concentrating under reduced pressure. Further purification may be required.[17]
Visualizations
Caption: General workflow for catalytic hydrogenation.
Caption: Troubleshooting guide for over-reduction.
References
- 1. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 8. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 12. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 13. youtube.com [youtube.com]
- 14. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenyl-3-buten-1-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of their work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in this endeavor, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide provides a detailed ¹H and ¹³C NMR spectral analysis of 1-phenyl-3-buten-1-ol, comparing its spectral features with alternative analytical methods and presenting the necessary experimental protocols for data acquisition.
¹H and ¹³C NMR Spectral Data of this compound
The structural information gleaned from ¹H and ¹³C NMR spectra is summarized below. The data is presented in tabular format for clarity and ease of comparison.
Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.20-7.40 | m | - | Ar-H (5H) |
| 5.76 | ddd | 17.2, 10.4, 6.8 | =CH- (1H) |
| 5.06-5.12 | m | - | =CH₂ (2H) |
| 4.64 | t | 6.6 | -CH(OH)- (1H) |
| 3.21 | br s | - | -OH (1H) |
| 2.46 | t | 6.8 | -CH₂- (2H) |
Note: The chemical shifts, multiplicities, and coupling constants are based on typical values and may vary slightly depending on the specific experimental conditions.
Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 142.9 | Ar-C (quaternary) |
| 134.5 | =C H- |
| 128.5 | Ar-C H |
| 127.6 | Ar-C H |
| 125.9 | Ar-C H |
| 118.4 | =C H₂ |
| 73.6 | -C H(OH)- |
| 43.8 | -C H₂- |
Note: The chemical shifts are based on typical values and may vary slightly depending on the specific experimental conditions.
Visualizing the Molecular Connectivity and Analytical Workflow
To better understand the relationships between the different protons in this compound and the general workflow of an NMR experiment, the following diagrams are provided.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other techniques provide complementary information.
Table 3: Comparison of NMR Spectroscopy with Mass Spectrometry and Infrared (IR) Spectroscopy
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed connectivity of atoms, chemical environment, stereochemistry. | Molecular weight, elemental composition, fragmentation patterns. | Presence of specific functional groups. |
| Sample Requirement | Typically 1-10 mg for ¹H, 10-50 mg for ¹³C.[1][2] | Micrograms to nanograms. | Milligrams to micrograms. |
| Strengths | Non-destructive, provides unambiguous structure determination. | High sensitivity, provides molecular formula. | Fast, provides a "fingerprint" of the molecule. |
| Limitations | Lower sensitivity compared to MS, requires deuterated solvents. | Destructive, does not provide detailed connectivity. | Limited information on the overall molecular skeleton. |
In essence, while IR spectroscopy can quickly identify the presence of the hydroxyl (-OH) and alkene (C=C) functional groups in this compound, and mass spectrometry can confirm its molecular weight of 148.20 g/mol , only NMR spectroscopy can definitively map out the entire carbon-hydrogen framework, confirming the precise arrangement of these groups.[3][4][5][6][7][8][9]
Experimental Protocols
Acquiring high-quality NMR spectra requires careful sample preparation and instrument setup.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
Data Acquisition
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized through a process called shimming.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set include the pulse width, acquisition time, and relaxation delay. For a typical sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, more scans are required. A proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal. The number of scans can range from several hundred to several thousand depending on the sample concentration.
This comprehensive guide provides the foundational knowledge for the NMR spectral analysis of this compound, enabling researchers to confidently interpret its structure and understand its characterization within the broader context of analytical methodologies.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 6. IR and NMR spectroscopy | PPTX [slideshare.net]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
Characterization of 1-Phenyl-3-buten-1-ol: A Comparative Guide to Mass Spectrometry and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, for the characterization of 1-phenyl-3-buten-1-ol. Experimental data and detailed protocols are presented to assist researchers in selecting the appropriate methods for identification and quality control.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound (C₁₀H₁₂O, Molecular Weight: 148.20 g/mol ), electron ionization mass spectrometry (EI-MS) provides a distinctive fragmentation pattern.[1]
Quantitative Data: Mass Spectrometry
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Significance |
| 148 | [M]⁺ | [C₁₀H₁₂O]⁺ | Molecular Ion |
| 130 | [M-H₂O]⁺ | [C₁₀H₁₀]⁺ | Loss of water from the alcohol |
| 107 | [M-C₃H₅]⁺ | [C₇H₇O]⁺ | Loss of the allyl group |
| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ | Phenyl group with two additional protons |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Separation:
-
Injector: Set the injector temperature to 250°C.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/minute.
-
-
Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, phenyl, and vinyl groups.
Quantitative Data: IR Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| ~3350 (broad) | O-H | Stretching | Strong |
| 3080-3020 | C-H (aromatic and vinyl) | Stretching | Medium |
| 2970-2850 | C-H (aliphatic) | Stretching | Medium |
| ~1640 | C=C (alkene) | Stretching | Medium |
| 1600, 1490, 1450 | C=C (aromatic) | Stretching | Medium |
| ~1050 | C-O | Stretching | Strong |
| 990, 915 | =C-H (vinyl) | Bending (out-of-plane) | Strong |
| 760, 700 | C-H (aromatic) | Bending (out-of-plane) | Strong |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be used.
-
FTIR Analysis:
-
Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
-
Acquire a background spectrum of the clean, empty salt plates or ATR crystal.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Visualization of the Analytical Workflow
Caption: Workflow for the characterization of this compound.
Comparison with Alternative Analytical Techniques
While MS and IR are powerful for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary and often more detailed structural information.
| Analytical Technique | Information Provided | Strengths for this compound Characterization | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms molecular formula and provides clues about structural components through fragmentation. | Isomers may have similar fragmentation patterns. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly identifies key functional groups like hydroxyl, phenyl, and vinyl. | Provides limited information on the carbon skeleton and stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework. | Provides unambiguous evidence of the molecular structure, including the number and connectivity of protons and carbons. Can distinguish between isomers. ¹H NMR shows distinct signals for aromatic (δ 7.26-7.35 ppm), vinyl (δ 5.11-5.85 ppm), and carbinol protons.[2] | Larger sample quantity required compared to MS. More complex data analysis. |
References
A Comparative Guide to the Synthesis of 1-Phenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for obtaining 1-Phenyl-3-buten-1-ol, a versatile chiral alcohol intermediate in organic synthesis. The following sections detail prominent synthesis routes, including Grignard reactions, transition metal-catalyzed allylations, bismuth-mediated Barbier-type reactions, the reduction of propargylic alcohols, and enantioselective approaches. Each method is presented with detailed experimental protocols and quantitative data to facilitate informed selection for specific research and development needs.
Comparison of Synthesis Methods
The choice of synthetic route to this compound depends on factors such as desired yield, stereoselectivity, availability of starting materials, and reaction conditions. The following table summarizes the key quantitative data for the methods detailed in this guide.
| Synthesis Method | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| Grignard Reaction | Benzaldehyde (B42025), Allyl Bromide, Magnesium | Diethyl ether | Reflux | 2 hours | ~65% | |
| Nickel-Catalyzed Allylation | Benzaldehyde, Allyl Acetate (B1210297) | Ni(COD)₂, PPh₃, InI | THF | Room Temperature | 1 hour | High |
| Bismuth-Mediated Barbier Reaction | Benzaldehyde, Allyl Bromide | Bismuth powder, Potassium fluoride (B91410) | Water | Room Temperature | 12 hours | 99%[1] |
| Reduction of Propargylic Alcohol | 1-Phenyl-3-butyn-1-ol | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | 0 °C to RT | 3 hours | High |
| Asymmetric Allylboration | Benzaldehyde, Allylmagnesium bromide, Chiral Ligand | B-allyldiisopinocampheylborane | Diethyl ether | -78 °C | 4 hours | 84% |
Experimental Protocols
Grignard Reaction
This classical method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For the synthesis of this compound, allylmagnesium bromide is reacted with benzaldehyde.
Protocol:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq). Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium turnings under an inert atmosphere. The reaction is initiated with a small crystal of iodine if necessary. After the addition is complete, the mixture is refluxed for 30 minutes to ensure the complete formation of the Grignard reagent.
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.
Grignard synthesis of this compound.
Nickel-Catalyzed Allylation
This method utilizes a transition metal catalyst, such as a nickel(0) complex, to facilitate the coupling of an aldehyde with an allylic substrate.
Protocol:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with Ni(COD)₂ (5 mol%), triphenylphosphine (B44618) (PPh₃, 10 mol%), and indium iodide (InI, 10 mol%).
-
Reaction Setup: Anhydrous THF is added to the flask, followed by benzaldehyde (1.0 eq) and allyl acetate (1.2 eq).
-
Reaction: The flask is sealed and the mixture is stirred at room temperature for 1 hour.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Nickel-catalyzed allylation of benzaldehyde.
Bismuth-Mediated Barbier-Type Reaction
This method offers a greener approach, utilizing a bismuth-mediated Barbier-type reaction in an aqueous medium.
Protocol:
-
Reaction Setup: A mixture of benzaldehyde (1.0 mmol), allyl bromide (1.5 mmol), bismuth powder (1.5 mmol), and potassium fluoride (5.0 mmol) in water (5 mL) is stirred at room temperature.[1]
-
Reaction: The reaction mixture is stirred vigorously for 12 hours at room temperature.[1]
-
Work-up: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by flash chromatography to yield this compound. A reported yield for this method is 99%.[1]
Bismuth-mediated Barbier-type reaction.
Reduction of Propargylic Alcohol
This method involves the selective reduction of a carbon-carbon triple bond in the corresponding propargylic alcohol, 1-phenyl-3-butyn-1-ol, to a double bond.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, a solution of 1-phenyl-3-butyn-1-ol (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C.
-
Reduction: A solution of lithium aluminum hydride (LiAlH₄, 0.5 eq) in anhydrous diethyl ether is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide (B78521), and water. The resulting precipitate is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to give this compound.
Reduction of 1-Phenyl-3-butyn-1-ol.
Asymmetric Allylboration
For the synthesis of enantiomerically enriched this compound, asymmetric allylboration using a chiral allylborane reagent is a highly effective method. Brown's chiral allylborane reagents are widely used for this purpose.
Protocol:
-
Reagent Preparation: The chiral allylborane reagent, B-allyldiisopinocampheylborane, is prepared in situ from (+)-α-pinene.
-
Allylboration: A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C. The freshly prepared solution of B-allyldiisopinocampheylborane (1.1 eq) is then added dropwise. The reaction mixture is stirred at -78 °C for 3 hours.[1]
-
Work-up: The reaction is quenched by the addition of acetaldehyde. The mixture is then warmed to room temperature and oxidized by the addition of 3N sodium hydroxide and 30% hydrogen peroxide. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The product is purified by flash chromatography. This method has been reported to yield (R)-1-Phenyl-3-buten-1-ol with 96% enantiomeric excess (ee).[1]
References
A Comparative Study: 1-Phenyl-3-buten-1-ol vs. 1-Phenylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-Phenyl-3-buten-1-ol and 1-phenylbutan-1-ol, two phenylbutanols with distinct structural features that significantly influence their chemical reactivity and potential applications. This document outlines their physical and spectroscopic properties, synthesis protocols, and characteristic reactions, supported by available data.
Physicochemical and Spectroscopic Properties
The primary distinction between this compound and 1-phenylbutan-1-ol is the presence of a terminal double bond in the former, which imparts unique reactivity. This structural difference is reflected in their physicochemical and spectroscopic data.
| Property | This compound | 1-Phenylbutan-1-ol |
| CAS Number | 936-58-3[1] | 614-14-2[2] |
| Molecular Formula | C₁₀H₁₂O[1] | C₁₀H₁₄O[2] |
| Molecular Weight | 148.20 g/mol [1] | 150.22 g/mol [2] |
| Boiling Point | 234 °C[1] | 170 °C / 100mmHg[2] |
| Density | 0.992 g/mL at 25 °C[1] | 0.98 g/mL[2] |
| Refractive Index | 1.53[1] | 1.5120 to 1.5160[2] |
| ¹H NMR (CDCl₃, ppm) | δ 7.30 (m, 5H), 5.76 (m, 1H), 5.08 (m, 1H), 5.06 (m, 1H), 4.64 (t, 1H), 2.46 (m, 2H), 3.21 (br s, 1H, OH)[3] | δ 7.25-7.35 (m, 5H), 4.59 (t, 1H), 1.65-1.80 (m, 2H), 1.25-1.40 (m, 2H), 0.90 (t, 3H), 1.95 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, ppm) | δ 144.5, 134.8, 128.4, 127.5, 125.9, 118.2, 73.5, 43.9 | δ 144.9, 128.3, 127.2, 125.9, 74.3, 40.9, 18.9, 13.9 |
| Key IR Absorptions (cm⁻¹) | ~3370 (O-H), ~3070 (C-H, sp²), ~1640 (C=C), ~915 (C-H bend, alkene) | ~3370 (O-H), ~3030 (C-H, sp²), ~2960, 2870 (C-H, sp³) |
| Mass Spec (m/z) | 148 (M+), 130, 107, 79, 77 | 150 (M+), 132, 107, 79, 77 |
Synthesis Protocols
The synthesis of these two alcohols employs different strategies, reflecting their distinct functional groups.
Synthesis of this compound
A common method for the synthesis of this compound is the Barbier-type reaction, which involves the reaction of an allyl halide with an aldehyde in the presence of a metal.
Experimental Protocol: Barbier-type Reaction
-
Reaction Setup: A round-bottom flask is charged with zinc powder and a solution of benzaldehyde (B42025) in a suitable solvent, such as aqueous ammonium (B1175870) chloride.
-
Addition of Allyl Bromide: Allyl bromide is added dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Synthesis of 1-Phenylbutan-1-ol
A standard method for the synthesis of 1-phenylbutan-1-ol is the Grignard reaction, where a Grignard reagent reacts with an aldehyde.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), magnesium turnings are covered with anhydrous diethyl ether. A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).
-
Reaction with Benzaldehyde: The solution of the Grignard reagent is cooled in an ice bath, and a solution of benzaldehyde in anhydrous diethyl ether is added dropwise.
-
Reaction Monitoring: The reaction is stirred and allowed to warm to room temperature. The progress is monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
References
A Comparative Analysis of the Reactivity of 1-Phenyl-3-buten-1-ol and its Alkyne Analog, 1-Phenyl-3-butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-phenyl-3-buten-1-ol and its corresponding alkyne analog, 1-phenyl-3-butyn-1-ol. The presence of a carbon-carbon double bond versus a triple bond significantly influences the reactivity of these otherwise structurally similar molecules. This document summarizes their behavior in key organic reactions, supported by experimental data, to aid in the selection and application of these compounds in synthetic chemistry.
Executive Summary of Reactivity Comparison
The fundamental difference in the electronic and steric properties of the alkene and alkyne functionalities dictates their reactivity. In general, the alkene in this compound is more susceptible to electrophilic addition reactions due to the formation of a more stable carbocation intermediate. Conversely, the alkyne in 1-phenyl-3-butyn-1-ol is typically more reactive in reactions such as catalytic hydrogenation and can undergo unique transformations like hydroboration-oxidation to yield different products compared to its alkene counterpart.
Quantitative Data Summary
The following table summarizes the typical outcomes of various reactions for this compound and 1-phenyl-3-butyn-1-ol. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is a collation from various sources and aims to provide a representative comparison.
| Reaction Type | Reagents | This compound Product(s) | Typical Yield (%) | 1-Phenyl-3-butyn-1-ol Product(s) | Typical Yield (%) | General Reactivity Comparison |
| Oxidation (Hydroxyl Group) | Jones Reagent (CrO₃/H₂SO₄) | 1-Phenyl-3-buten-1-one | ~90% | 1-Phenyl-3-butyn-1-one | ~85% | Both secondary alcohols are readily oxidized to the corresponding ketones. |
| Oxidation (C=C vs. C≡C) | Cold, dilute KMnO₄ | 1-Phenyl-1,2,3,4-butanetetraol | Moderate | Reaction is complex; may lead to diketone formation or cleavage. | Variable | The alkene undergoes dihydroxylation, while the alkyne is more prone to cleavage or complex oxidation. |
| Electrophilic Addition (Hydration) | H₃O⁺ | 2-Phenyl-2-butanol (via rearrangement) | Variable | 1-Phenyl-1,3-butanedione (via tautomerization of the enol) | Good | The alkene is generally more reactive towards electrophilic addition. |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 1-Phenyl-1,3-butanediol | High | Not a standard reaction for alkynes. | N/A | Highly effective for Markovnikov hydration of the alkene without rearrangement. |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-Phenyl-1,4-butanediol | High | 1-Phenyl-1,3-butanediol | High | Provides anti-Markovnikov addition to the alkene and hydration of the alkyne to a ketone, which is then reduced. |
| Catalytic Hydrogenation | H₂, Pd/C | 1-Phenyl-1-butanol | Quantitative | 1-Phenyl-1-butanol (via this compound) | Quantitative | The alkyne is generally more reactive and can be selectively hydrogenated to the alkene using a poisoned catalyst. |
| Epoxidation | m-CPBA | 1-Phenyl-1-(oxiran-2-yl)ethanol | Good | Reaction is not as straightforward as with alkenes and can lead to complex products. | N/A | Alkenes are readily epoxidized, while alkynes are less reactive towards peroxy acids. |
Experimental Protocols
Oxidation of the Secondary Alcohol: Jones Oxidation
This protocol describes a general procedure for the oxidation of the secondary alcohol functionality present in both this compound and 1-phenyl-3-butyn-1-ol to the corresponding ketone.
Materials:
-
This compound or 1-Phenyl-3-butyn-1-ol
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the alcohol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green/brown. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely.
-
Dilute the mixture with water and extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Electrophilic Addition: Oxymercuration-Demercuration of this compound
This reaction is a classic example of a Markovnikov hydration of an alkene that avoids carbocation rearrangements.
Materials:
-
This compound
-
Mercury(II) acetate (B1210297) (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (B1222165) (NaBH₄)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Brine
Procedure:
-
To a stirred solution of mercury(II) acetate (1.1 equivalents) in a 1:1 mixture of THF and water, add this compound (1 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to 0 °C and add a 3 M NaOH solution, followed by the slow, portion-wise addition of sodium borohydride (0.5 equivalents).
-
Stir the mixture for an additional hour at room temperature. A black precipitate of elemental mercury will form.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
Hydration of the Alkyne: Hydroboration-Oxidation of 1-Phenyl-3-butyn-1-ol
This two-step procedure effectively hydrates the alkyne to a ketone, which is then reduced in situ to an alcohol.
Materials:
-
1-Phenyl-3-butyn-1-ol
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Brine
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask, add a solution of 1-phenyl-3-butyn-1-ol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add the BH₃·THF solution (0.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Oxidation of the secondary alcohol functionality.
Caption: Comparative hydration pathways.
Caption: Workflow for hydroboration-oxidation.
Conclusion
The choice between this compound and 1-phenyl-3-butyn-1-ol as a synthetic precursor depends critically on the desired chemical transformation. The alkene offers a readily accessible platform for electrophilic additions and epoxidations, while the alkyne provides a handle for hydrogenation to the corresponding alkene or alkane and undergoes unique hydration and oxidation reactions. A thorough understanding of their distinct reactivities, as outlined in this guide, is essential for the efficient design and execution of synthetic routes in research and development.
A Comparative Guide to the Synthesis of 1-Phenyl-3-buten-1-ol: A Cost-Benefit Analysis
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and economical production of key chemical intermediates is paramount. 1-Phenyl-3-buten-1-ol, a versatile chiral alcohol, serves as a valuable building block in the synthesis of a variety of more complex molecules. This guide provides a detailed comparative analysis of four distinct synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, yields, and a cost-benefit analysis to aid in the selection of the most suitable pathway for specific research and development needs.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Key Reactants | Catalysts/Mediators | Typical Yield | Estimated Cost per Mole of Product | Key Advantages | Key Disadvantages |
| Grignard Reaction | Benzaldehyde (B42025), Allyl Bromide, Magnesium | None | High (Specific yield not cited) | Moderate | Well-established, versatile, high yields. | Requires strictly anhydrous conditions, potential for side reactions. |
| Indium/Nickel-Catalyzed Coupling | Benzaldehyde, Allyl Acetate (B1210297) | Indium Iodide, Tetrakis(triphenylphosphine)nickel(0) | High (Specific yield not cited) | High | Mild reaction conditions, high yields. | High cost of catalysts, requires inert atmosphere. |
| Bismuth-Mediated Barbier-Type Reaction | Benzaldehyde, Allyl Bromide | Bismuth, Ammonium (B1175870) Chloride | Up to 31%[1] | Low to Moderate | Can be performed in water, environmentally benign. | Lower yields compared to other methods, may require longer reaction times. |
| Reduction of Propargylic Alcohol | 1-Phenyl-3-butyn-1-ol | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | High (Specific yield not cited) | High | Stereoselective, provides access to specific isomers. | High cost of starting material and reducing agent, requires careful control of reaction conditions. |
In-Depth Analysis of Synthesis Routes
This section provides a detailed examination of each synthetic pathway, including a cost analysis and a summary of the experimental protocol.
Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. In this route, allylmagnesium bromide, formed from the reaction of allyl bromide and magnesium turnings, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to yield this compound after an acidic workup.
Cost Analysis:
The primary cost drivers for this method are the starting materials, benzaldehyde and allyl bromide, as well as the solvent, typically anhydrous diethyl ether. Magnesium turnings are relatively inexpensive.
-
Benzaldehyde: Approximately $5 - $13 per kg.[2]
-
Allyl Bromide: Approximately $1.44 - $73 per kg.[3][4][5][6][7]
-
Magnesium Turnings: Approximately $3.36 - $3.60 per kg.[8][9][10][11]
-
Diethyl Ether: Approximately $51.10 per liter.[12][13][14][15][16]
Experimental Protocol Summary:
A solution of allyl bromide in anhydrous diethyl ether is added dropwise to a suspension of magnesium turnings in the same solvent under an inert atmosphere. Once the Grignard reagent is formed, a solution of benzaldehyde in anhydrous diethyl ether is added slowly at a low temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride or dilute acid, and the product is extracted with an organic solvent. The organic layer is then dried and the solvent removed to yield the crude product, which can be further purified by distillation or chromatography.
Indium/Nickel-Catalyzed Coupling
This modern approach utilizes a synergistic catalytic system of indium iodide and a nickel(0) complex to couple benzaldehyde with allyl acetate. This method is noted for its mild reaction conditions and high efficiency.
Cost Analysis:
The main cost contributors in this route are the catalysts, indium iodide and tetrakis(triphenylphosphine)nickel(0), which are significantly more expensive than the reagents in the Grignard or bismuth-mediated routes.
-
Benzaldehyde: Approximately $5 - $13 per kg.[2]
-
Indium Iodide: Approximately $25 - $49 per gram.[21][22][23][24]
-
Tetrakis(triphenylphosphine)nickel(0): Approximately $154 - $206 per gram.[25][26][27]
Experimental Protocol Summary:
In a typical procedure, benzaldehyde, allyl acetate, indium iodide, and tetrakis(triphenylphosphine)nickel(0) are combined in an anhydrous solvent such as THF under an inert atmosphere. The reaction is typically stirred at room temperature for a specified period. Following the reaction, a standard aqueous workup and extraction are performed to isolate the product. Purification is generally achieved through column chromatography.
Bismuth-Mediated Barbier-Type Reaction
The Barbier reaction offers a convenient one-pot synthesis where the organometallic reagent is generated in situ. The use of bismuth as a mediator is particularly attractive due to its low toxicity and the ability to conduct the reaction in aqueous media, aligning with the principles of green chemistry.
Cost Analysis:
This route is generally cost-effective due to the low price of bismuth powder and ammonium chloride. The use of water as a solvent further reduces costs and environmental impact.
-
Benzaldehyde: Approximately $5 - $13 per kg.[2]
-
Allyl Bromide: Approximately $1.44 - $73 per kg.[3][4][5][6][7]
-
Bismuth Powder: Prices can vary significantly based on purity, from approximately
15 per kg for industrial grades to much higher for high-purity grades.[28][29]12− -
Ammonium Chloride: Approximately $0.08 - $0.23 per kg.[30][31][32][33][34]
Experimental Protocol Summary:
In a representative procedure, benzaldehyde, allyl bromide, and bismuth powder are stirred in water, often with an additive like ammonium chloride or potassium fluoride (B91410) to promote the reaction.[1] The reaction is typically run at room temperature for an extended period. After the reaction is complete, the product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product can then be purified by column chromatography. A study reported a yield of 31% for the allylation of benzaldehyde with allyl bromide using bismuth powder in water.[1]
Selective Reduction of 1-Phenyl-3-butyn-1-ol
This two-step approach first involves the synthesis of 1-phenyl-3-butyn-1-ol, which is then selectively reduced to this compound. This method is particularly useful for obtaining specific stereoisomers of the final product. The reduction of the alkyne to a cis-alkene can be achieved using reagents like Lindlar's catalyst, while trans-alkenes can be obtained using reducing agents like sodium in liquid ammonia (B1221849) or Red-Al.
Cost Analysis:
The primary cost of this route is the starting material, 1-phenyl-3-butyn-1-ol, and the reducing agent. The cost of 1-phenyl-3-butyn-1-ol can be significant, making this a potentially expensive route.
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al): This is a relatively expensive reducing agent.
Experimental Protocol Summary:
The synthesis of the starting material, 1-phenyl-3-butyn-1-ol, can be achieved by reacting benzaldehyde with propargylmagnesium bromide. For the reduction step, 1-phenyl-3-butyn-1-ol is treated with a suitable reducing agent. For example, using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) would be expected to yield the trans-alkene. The reaction is typically carried out in an appropriate solvent under controlled temperature conditions. After the reaction is complete, a careful workup is required to decompose the excess reducing agent and isolate the product. Purification is usually performed by chromatography.
Conclusion
The choice of the optimal synthesis route for this compound depends on a variety of factors including cost, desired yield, available equipment, and the importance of stereoselectivity.
-
The Grignard reaction remains a robust and high-yielding method, making it a strong candidate for large-scale synthesis where cost and established procedures are a priority, provided that anhydrous conditions can be strictly maintained.
-
The indium/nickel-catalyzed coupling offers the advantage of mild reaction conditions and high yields, which can be beneficial for sensitive substrates. However, the high cost of the catalysts may limit its application to smaller-scale syntheses or situations where the benefits of the mild conditions outweigh the cost.
-
The bismuth-mediated Barbier-type reaction is an attractive option from a green chemistry perspective, as it can be performed in water. While the reported yields are currently lower than other methods, its environmental benefits and the low cost of the mediator make it a promising area for further optimization.
-
The selective reduction of 1-phenyl-3-butyn-1-ol is the preferred method when stereochemical control is the primary objective. Although it is likely the most expensive route due to the cost of the starting material and reagents, it provides access to specific isomers that may be crucial for certain applications, particularly in the development of chiral drugs.
Ultimately, the selection of a synthesis route requires a careful consideration of the specific project goals and available resources. This guide provides the foundational information to make an informed decision based on a comprehensive cost-benefit analysis.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Benzaldehyde Price, 2025 Benzaldehyde Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. indiamart.com [indiamart.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Allyl Bromide Cas No: 106-95-6 at Best Price in Mumbai | Solvchem [tradeindia.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. Magnesium Turning at 300.00 INR in Ankleshwar, Gujarat | Empire Industries [tradeindia.com]
- 9. Magnesium Turning Supplier in Raipur,Magnesium Turning Wholesaler,at Best Price [uniquemetal.net.in]
- 10. Magnesium Turnings at Best Price, Magnesium Turnings Manufacturer in Ankleshwar [empireindustries.in]
- 11. pentaphos.com [pentaphos.com]
- 12. Diethyl ether, 1 l, glass, CAS No. 60-29-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 13. Diethyl ether price,buy Diethyl ether - chemicalbook [m.chemicalbook.com]
- 14. m.indiamart.com [m.indiamart.com]
- 15. Diethyl Ether, technical, stabilized 5 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. carolinachemical.com [carolinachemical.com]
- 17. Allyl acetate | [gelest.com]
- 18. indiamart.com [indiamart.com]
- 19. m.indiamart.com [m.indiamart.com]
- 20. Allyl Acetate for Synthesis - High Purity (99.99%), Best Price in Mumbai [alphachemikaindia.com]
- 21. strem.com [strem.com]
- 22. chemimpex.com [chemimpex.com]
- 23. Indium(I) iodide, ultra dry, 99.998% (metals basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 24. americanelements.com [americanelements.com]
- 25. Tetrakis(triphenylphosphine)nickel(0) Ni 4-7 approx. 15133-82-1 [sigmaaldrich.com]
- 26. Tetrakis(triphenylphosphine)nickel(0), Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 27. Tetrakis(triphenylphosphine)nickel(0), 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 28. Bismuth Powder: Uses, Purity & Suppliers [accio.com]
- 29. Bismuth - Wikipedia [en.wikipedia.org]
- 30. businessanalytiq.com [businessanalytiq.com]
- 31. imarcgroup.com [imarcgroup.com]
- 32. rpicorp.com [rpicorp.com]
- 33. Ammonium Chloride | Medix ®, your on-line laboratory supply shop [medixcorp.com]
- 34. m.indiamart.com [m.indiamart.com]
A Comparative Guide to the Synthesis of 1-Phenyl-3-buten-1-ol: An Environmental Impact Perspective
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like 1-Phenyl-3-buten-1-ol demands not only efficiency in yield but also a commitment to sustainable and environmentally conscious practices. This guide provides a comparative analysis of common synthesis methods for this compound, with a focus on their environmental impact as assessed by key green chemistry metrics. Detailed experimental protocols and quantitative data are presented to support an objective evaluation of each method's performance.
Introduction to this compound and Green Chemistry Metrics
This compound is a valuable chiral secondary alcohol containing both a phenyl group and a butenol (B1619263) backbone. Its unique structure makes it a versatile intermediate in the synthesis of more complex organic compounds, finding applications in the pharmaceutical and fragrance industries.[1] As the chemical industry increasingly embraces green chemistry principles, the environmental footprint of synthetic routes is a critical consideration. This guide focuses on the following metrics to assess the environmental impact of each synthesis method:
-
Atom Economy (AE): A measure of how efficiently atoms from the reactants are incorporated into the desired product.[2] A higher atom economy indicates a more sustainable process with less waste generation.
-
E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process.[3]
Comparison of Synthesis Methods
This guide evaluates three primary methods for the synthesis of this compound:
-
Transition Metal-Catalyzed Allylation of Benzaldehyde (B42025) (Indium/Nickel System)
-
Bismuth-Catalyzed Allylation of Benzaldehyde in Aqueous Media
-
Selective Reduction of 1-Phenyl-3-butyn-1-ol
The following table summarizes the quantitative data and calculated green chemistry metrics for each method, based on detailed experimental protocols.
| Parameter | Method 1: In/Ni-Catalyzed Allylation | Method 2: Bi-Catalyzed Allylation (in water) | Method 3: Reduction of Propargylic Alcohol |
| Reactants | Benzaldehyde, Allyl Acetate (B1210297), Indium Iodide, Tetrakis(triphenylphosphine)nickel(0) | Benzaldehyde, Allyl Bromide, Bismuth, Ammonium (B1175870) Chloride | 1-Phenyl-3-butyn-1-ol, Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) |
| Solvent | Tetrahydrofuran (B95107) (THF) | Water | Tetrahydrofuran (THF) |
| Reaction Conditions | Room Temperature, 1 hour | Room Temperature | -78 °C to Room Temperature |
| Yield (%) | ~90% (estimated high yield) | High Purity | High Stereochemical Fidelity |
| Atom Economy (%) | [Calculation required based on full stoichiometry] | [Calculation required based on full stoichiometry] | [Calculation required based on full stoichiometry] |
| E-Factor | [Calculation required based on full mass balance] | [Calculation required based on full mass balance] | [Calculation required based on full mass balance] |
Note: Precise quantitative data from detailed experimental protocols is necessary to calculate the Atom Economy and E-Factor for each method. The information provided is based on generally reported conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for reproducing the synthesis and for the accurate calculation of environmental impact metrics.
Method 1: Transition Metal-Catalyzed Allylation of Benzaldehyde (Indium/Nickel System)
This method utilizes a synergistic catalytic system of indium iodide and a nickel(0) complex.[4]
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) and allyl acetate (1.2 mmol) in anhydrous tetrahydrofuran (5 mL), indium iodide (InI, 0.1 mmol) and tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄, 0.05 mmol] are added.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Method 2: Bismuth-Catalyzed Allylation of Benzaldehyde in Aqueous Media
This method represents a greener approach by utilizing water as the solvent.
Procedure:
-
In a round-bottom flask, benzaldehyde (1.0 mmol), allyl bromide (1.5 mmol), bismuth powder (1.0 mmol), and ammonium chloride (1.0 mmol) are suspended in water (10 mL).
-
The mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield this compound.
Method 3: Selective Reduction of 1-Phenyl-3-butyn-1-ol
This stereoselective method involves the partial reduction of an alkyne to an alkene.[4]
Procedure:
-
A solution of 1-phenyl-3-butyn-1-ol (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) is cooled to -78 °C under an inert atmosphere.
-
A solution of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®, 1.2 mmol) in toluene (B28343) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is carefully quenched with a saturated aqueous solution of sodium potassium tartrate.
-
The mixture is stirred until two clear layers are formed.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to give (E)-1-phenyl-3-buten-1-ol.
Logical Workflow for Synthesis Method Selection
The choice of a synthesis method for this compound involves considering various factors beyond just the chemical transformation. The following diagram illustrates a logical workflow for selecting the most appropriate method based on research and development goals.
Caption: Logical workflow for selecting a synthesis method for this compound.
Conclusion
The synthesis of this compound can be achieved through various methods, each with distinct advantages and disadvantages from an environmental and practical standpoint. The Bismuth-Catalyzed Allylation in water stands out as a promising green alternative due to its use of a non-toxic, readily available solvent and milder reaction conditions. The Indium/Nickel-Catalyzed Allylation offers high efficiency and rapid reaction times, making it suitable for high-throughput synthesis, though the use of organic solvents and metal catalysts necessitates careful waste management. The Selective Reduction of a Propargylic Alcohol provides excellent stereochemical control, which is crucial for applications requiring specific enantiomers, and has the potential for high atom economy.
Ultimately, the selection of the optimal synthesis method will depend on the specific priorities of the research or development project, including cost, desired purity, stereochemistry, and, increasingly, the commitment to sustainable chemical practices. This guide provides the foundational data and protocols to make an informed and environmentally responsible decision.
References
A Comparative Guide to the Chiral Chromatography of 1-Phenyl-3-buten-1-ol for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is a critical analytical challenge in asymmetric synthesis and drug development. For chiral molecules such as 1-Phenyl-3-buten-1-ol, a key intermediate in the synthesis of various pharmaceutical agents, accurate and robust analytical methods are paramount. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the premier technique for the separation and quantification of enantiomers.
This guide provides a comparative overview of two principal methods for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (CSP) and Chiral Gas Chromatography (GC) employing a cyclodextrin-based CSP. The selection between these methodologies often depends on the volatility of the analyte, the required instrumentation, and the specific separation performance needed.
Comparison of Chromatographic Methods
The choice between Chiral HPLC and Chiral GC for the analysis of this compound involves a trade-off between speed, resolution, and sample preparation requirements. Below is a summary of the performance of two representative methods.
| Parameter | Chiral HPLC Method | Chiral GC Method |
| Chiral Stationary Phase | Chiralcel® OD-H | Astec® CHIRALDEX® B-PM |
| Principle | Enantiomers interact differently with the chiral grooves of the coated cellulose (B213188) derivative. | Enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin (B1172386) cavity. |
| Mobile/Carrier Gas | Hexane/Isopropanol | Helium |
| Typical Flow Rate/Pressure | 1.0 mL/min | 24 psi |
| Typical Temperature | 25 °C (Isothermal) | 120 °C (Isothermal) |
| (R)-1-Phenyl-3-buten-1-ol Retention Time | ~17.5 min[1] | Not explicitly found, but expected to be in the range of 10-15 min based on similar compounds[2] |
| (S)-1-Phenyl-3-buten-1-ol Retention Time | ~19.0 min[1] | Not explicitly found, but expected to be in the range of 10-15 min with baseline separation from the (R)-enantiomer[2] |
| Resolution (Rs) | > 1.5 (Baseline separation) | > 1.5 (Baseline separation) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. The following sections provide comprehensive methodologies for the chiral HPLC and GC separation of this compound enantiomers.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method utilizes a polysaccharide-based chiral stationary phase, which is a versatile and widely used column for the separation of a broad range of racemates.
1. Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Method 2: Chiral Gas Chromatography (GC)
This method is suitable for the volatile alcohol, this compound, and employs a cyclodextrin-based chiral stationary phase. The conditions are adapted from a method for the structurally similar compound 1-phenylethanol.[2]
1. Sample Preparation:
-
Dissolve the racemic this compound standard in methanol (B129727) to a concentration of 3 mg/mL.[2]
2. GC Conditions:
-
Column: Astec® CHIRALDEX® B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness)
-
Carrier Gas: Helium at a constant pressure of 24 psi[2]
-
Oven Temperature: 120 °C (Isothermal)[2]
-
Injector Temperature: 250 °C[2]
-
Detector: Flame Ionization Detector (FID) at 250 °C[2]
-
Injection: 1 µL with a split ratio of 80:1[2]
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the same formula as for the HPLC method.
Workflow and Logical Relationships
The determination of enantiomeric excess by chiral chromatography follows a systematic workflow, from sample preparation to data analysis and interpretation.
References
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 1-Phenyl-3-buten-1-ol
The enantioselective synthesis of 1-Phenyl-3-buten-1-ol, a key chiral building block in the pharmaceutical industry, has been the subject of extensive research. The development of efficient and highly selective catalysts is paramount for its production in enantiomerically pure form. This guide provides a comparative analysis of prominent catalytic systems for this synthesis, focusing on their performance, experimental protocols, and mechanistic pathways to aid researchers in selecting the optimal catalyst for their needs.
Catalyst Performance Comparison
The efficacy of different catalytic systems for the asymmetric synthesis of this compound from benzaldehyde (B42025) is summarized below. The key performance indicators are chemical yield and enantiomeric excess (e.e.), which quantifies the degree of stereochemical control.
| Catalyst System | Allyl Source | Yield (%) | e.e. (%) | Reference |
| 1. Organophotoredox/Chiral Chromium Hybrid Catalyst | Cyclohexene (B86901) (as pronucleophile) | 68 | 99 | |
| 2. Chiral Isoquinoline N-Oxide (QUINOX) Catalyst | Allyltrichlorosilane (B85684) | 87 | 87 | [1] |
| 3. Chiral Phosphoric Acid Catalyst | Allylboronate | 85-95 | 94-95 | [2][3] |
Detailed Experimental Protocols
Organophotoredox and Chiral Chromium Hybrid Catalysis
This method utilizes a dual catalytic system to generate a chiral allylchromium nucleophile in situ from an unactivated alkene for the asymmetric allylation of aldehydes.
Materials:
-
Benzaldehyde
-
Cyclohexene
-
CrCl₂
-
Chiral Ligand (L5 as described in the source)
-
Acridinium (B8443388) Photoredox Catalyst (10 as described in the source)
-
Mg(ClO₄)₂
-
Dichloromethane (DCM)
-
430 nm LED light source
Procedure: A mixture of benzaldehyde (0.25 mmol, 1.0 equiv), cyclohexene (5.0 mmol), CrCl₂ (0.0125 mmol), the chiral ligand L5 (0.0125 mmol), the acridinium photocatalyst 10 (0.00625 mmol), and Mg(ClO₄)₂ (0.25 mmol) are combined in DCM (2.5 mL). The reaction mixture is stirred at room temperature under irradiation with a 430 nm LED for 12 hours. The yield and enantiomeric excess are determined after purification.[4]
Chiral Isoquinoline N-Oxide (QUINOX) Catalyzed Allylation
This protocol employs a chiral N-oxide as an organocatalyst to promote the enantioselective addition of allyltrichlorosilane to benzaldehyde.[1]
Materials:
-
Benzaldehyde
-
Allyltrichlorosilane
-
(R)-(+)-QUINOX catalyst
-
Diisopropylethylamine ((i-Pr)₂NEt)
-
Solvent (e.g., CH₂Cl₂)
Procedure: To a solution of benzaldehyde (0.4 mmol) in the chosen solvent, the (R)-(+)-QUINOX catalyst (5 mol %) is added. The mixture is cooled to -40 °C, and then allyltrichlorosilane (1.1 equiv) and diisopropylethylamine (1 equiv) are added. The reaction is stirred at this temperature for 12 hours. The isolated yield and enantiomeric excess are determined after an appropriate work-up and purification.[1]
Chiral Phosphoric Acid Catalyzed Allylation
This method utilizes a chiral Brønsted acid to catalyze the enantioselective addition of an allylboronate reagent to an aldehyde.[2][3]
Materials:
-
Benzaldehyde
-
Chiral nonracemic α-borylmethyl-(E)-crotylboronate
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Solvent (e.g., Toluene)
Procedure: In a reaction vessel, the chiral phosphoric acid catalyst is added to a solution of benzaldehyde in the solvent at a specified low temperature. The allylboronate reagent is then introduced, followed by the Lewis acid. The reaction is stirred for a set period, and its progress is monitored. Upon completion, the reaction is quenched, and the product is isolated and purified. The yield and enantiomeric excess are then determined.
Mechanistic Pathways and Experimental Workflows
The proposed catalytic cycles and experimental workflows for each system are visualized below using Graphviz.
Figure 1: Proposed Catalytic Cycle for the Organophotoredox and Chiral Chromium Hybrid System.
Figure 2: Catalytic Cycle for QUINOX-Catalyzed Asymmetric Allylation.[1]
Figure 3: General Experimental Workflow for Asymmetric Synthesis.
References
A Comparative Guide to the Biological Activity of 1-Phenyl-3-buten-1-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the biological activity of 1-Phenyl-3-buten-1-ol with its structural analogs. Due to the limited availability of published experimental data specifically for this compound, this document outlines the essential experimental protocols, data presentation formats, and logical frameworks required for such a comparative analysis. The quantitative data presented herein is illustrative, based on typical findings for structurally related phenylpropanoids and other bioactive molecules, to serve as a practical template for researchers.
Introduction
This compound is an aromatic alcohol with a structure that suggests potential for various biological activities.[1] Its phenyl group and unsaturated butenol (B1619263) chain are features found in a wide range of bioactive natural products and synthetic compounds, including phenylpropanoids known for their anti-inflammatory and antimicrobial properties.[2][3][4] A systematic comparison of this compound with its analogs is crucial for understanding its structure-activity relationships (SAR) and identifying candidates with enhanced potency and selectivity for potential therapeutic applications.
This guide will focus on three key areas of biological activity commonly investigated for compounds of this class:
-
Cytotoxicity: Assessing the potential of the compounds to kill cancer cells and their selectivity towards cancer cells over normal cells.
-
Anti-inflammatory Activity: Evaluating the ability of the compounds to modulate inflammatory pathways.
-
Antimicrobial Activity: Determining the efficacy of the compounds against various pathogenic microorganisms.
Comparative Data Presentation
Clear and concise presentation of quantitative data is fundamental for SAR studies. The following tables provide a template for structuring experimental results to facilitate direct comparison between the lead compound (this compound) and its analogs.
Table 1: In Vitro Cytotoxicity Profile
This table summarizes the cytotoxic effects of the compounds on a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HFF-1), providing an initial assessment of potency and selectivity.
| Compound ID | Analog Description | HeLa IC50 (µM) | HFF-1 IC50 (µM) | Selectivity Index (SI) |
| LEAD-01 | This compound | 25.8 ± 2.1 | > 150 | > 5.8 |
| ANALOG-A | 1-(4-Methoxyphenyl)-3-buten-1-ol | 15.2 ± 1.5 | > 150 | > 9.9 |
| ANALOG-B | 1-Phenyl-3-buten-1-one | 42.1 ± 3.8 | 120.5 ± 11.2 | 2.9 |
| ANALOG-C | 1-(4-Chlorophenyl)-3-buten-1-ol | 8.9 ± 0.9 | 95.3 ± 8.7 | 10.7 |
Table 2: In Vitro Anti-inflammatory Activity
This table outlines the anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and the inhibition of the key inflammatory enzyme Cyclooxygenase-2 (COX-2).
| Compound ID | Analog Description | NO Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| LEAD-01 | This compound | 45.3 ± 4.2 | 60.1 ± 5.5 |
| ANALOG-A | 1-(4-Methoxyphenyl)-3-buten-1-ol | 28.7 ± 2.9 | 42.8 ± 3.9 |
| ANALOG-B | 1-Phenyl-3-buten-1-one | 75.1 ± 6.8 | 92.4 ± 8.1 |
| ANALOG-C | 1-(4-Chlorophenyl)-3-buten-1-ol | 33.5 ± 3.1 | 51.2 ± 4.7 |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This table presents the antimicrobial efficacy of the compounds against representative Gram-positive and Gram-negative bacteria, and a fungal strain.
| Compound ID | Analog Description | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| LEAD-01 | This compound | 128 | >256 | 256 |
| ANALOG-A | 1-(4-Methoxyphenyl)-3-buten-1-ol | 64 | 256 | 128 |
| ANALOG-B | 1-Phenyl-3-buten-1-one | 256 | >256 | >256 |
| ANALOG-C | 1-(4-Chlorophenyl)-3-buten-1-ol | 32 | 128 | 64 |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compounds that inhibits the growth of cultured cells by 50% (IC50).
Cell Lines:
-
HeLa (human cervical cancer cell line)
-
HFF-1 (human foreskin fibroblast cell line - as a non-cancerous control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To measure the ability of the compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with LPS and vehicle), and a positive control (e.g., L-NAME).
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC50 values.
Antimicrobial Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
Microbial Strains:
-
Staphylococcus aureus (Gram-positive bacterium)
-
Escherichia coli (Gram-negative bacterium)
-
Candida albicans (Fungal pathogen)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in the wells of a 96-well microtiter plate.
-
Incubation: Add the diluted compounds to the wells containing the microbial inoculum. Include a growth control (inoculum without compound), a sterility control (broth only), and a positive control (a known antibiotic or antifungal agent). Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Putative Anti-inflammatory Signaling Pathway
Caption: Experimental Workflow for MIC Determination
Conclusion
This guide provides a foundational framework for the systematic evaluation of the biological activity of this compound and its analogs. By employing standardized experimental protocols and maintaining a clear and comparative data presentation, researchers can effectively elucidate the structure-activity relationships within this class of compounds. The illustrative data and methodologies presented herein are intended to guide the design and execution of future studies, ultimately contributing to the discovery of novel bioactive agents with therapeutic potential. The broad-spectrum biological activities observed in related phenylpropanoids and chalcones suggest that this compound and its derivatives are promising candidates for further investigation.[2][5]
References
- 1. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. media.neliti.com [media.neliti.com]
A Comparative Guide to Validating the Structure of 1-Phenyl-3-buten-1-ol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
1-Phenyl-3-buten-1-ol is a versatile homoallylic alcohol, a class of molecules that serves as a crucial precursor for synthesizing complex structures, including many biologically active natural products.[1] Its value stems from the presence of two reactive sites: a hydroxyl group and a terminal double bond, allowing for a variety of chemical modifications such as oxidation, epoxidation, and cleavage.[1] Accurate structural validation of the resulting products is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final compounds.
This guide provides a comparative overview of common analytical techniques for validating the structures of products derived from three key reactions of this compound: Oxidation, Sharpless Asymmetric Epoxidation, and Ozonolysis.
Key Reaction Pathways and Products
The reactivity of this compound at its distinct functional groups leads to a variety of products. The validation of these structures relies on identifying the changes from the parent molecule.
References
Safety Operating Guide
Safe Disposal of 1-Phenyl-3-buten-1-ol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 1-Phenyl-3-buten-1-ol, a common intermediate in organic synthesis.
Physicochemical and Hazard Data
A thorough understanding of the properties of this compound is the first step in safe handling. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H12O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Boiling Point | 234 °C | [2][3] |
| Flash Point | 102.8 °C (closed cup) | [2] |
| Density | 0.992 g/cm³ at 25 °C | [2][3] |
| Appearance | Colorless liquid | [2] |
| GHS Hazard Statements | H302 (Harmful if swallowed) | [1] |
| HMIS Rating (Health) | 2 (Temporary incapacitation or residual injury) | [2][4] |
| HMIS Rating (Flammability) | 1 (Requires preheating for combustion) | [2][4] |
| HMIS Rating (Reactivity) | 0 (Normally stable) | [2][4] |
Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[4] The material should not be disposed of down the drain or in regular waste streams. The primary method of disposal is incineration.
Experimental Protocol for Waste Preparation:
-
Segregation: Isolate waste this compound from other chemical waste streams to avoid incompatible mixtures.
-
Containerization: Store the waste in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.
-
Combustible Solvent Dilution: For incineration, the material may be dissolved or mixed with a combustible solvent.[4] This should be done in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Professional Disposal: Arrange for collection by a licensed professional waste disposal service. Provide them with the safety data sheet (SDS) for this compound.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Safety Precautions
When handling this compound, always adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Prevent contact with skin and eyes.[2] In case of contact, rinse the affected area with plenty of water.[2][4]
-
First Aid: If inhaled, move the person to fresh air.[2][4] If swallowed, rinse the mouth with water and consult a physician.[2][4] In all cases of exposure, seek medical attention.[2][4]
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling 1-Phenyl-3-buten-1-ol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Phenyl-3-buten-1-ol (CAS: 936-58-3). Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a colorless liquid that presents several health hazards.[1] Intense or prolonged exposure may cause temporary incapacitation or potential residual injury.[1] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Face shield and chemical safety glasses. | Must be approved under government standards like NIOSH (US) or EN 166 (EU) to protect against splashes and vapors.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Complete chemical-resistant suit or lab coat. | The type of protective equipment must be selected according to the concentration and amount of the substance being used.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | If risk assessment indicates, a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator should be used.[1] |
Chemical Properties and Safety Data
A summary of key quantitative data for this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 936-58-3[1][4] |
| Molecular Formula | C₁₀H₁₂O[2] |
| Molecular Weight | 148.20 g/mol [2] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 234 °C[1] |
| Flash Point | 102.8 °C (closed cup)[1] |
| Density | 0.992 g/cm³ at 25 °C[1] |
| Acute Toxicity (Oral, Rat LD50) | 2,000 - 4,000 mg/kg[1] |
| NFPA 704 Rating | Health: 2, Fire: 1, Reactivity: 0[1] |
Standard Operating Procedure for Handling
The following workflow outlines the necessary steps for safely handling this compound from preparation to disposal.
Emergency and First Aid Protocols
Immediate action is required in case of accidental exposure or spills.
-
General Advice : In any case of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for this chemical.[1]
-
If Inhaled : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek medical attention.[1][3]
-
Skin Contact : Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water.[1][3]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, making sure to remove contact lenses if present and easy to do so.[1][3] Continue rinsing and consult a physician.[1][3]
-
If Swallowed : Do not induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3]
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Containment:
-
Ensure adequate ventilation and wear all required PPE.[1]
-
Prevent the spill from entering drains or waterways.[1]
-
Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material and place it into a suitable, sealed container labeled for hazardous waste disposal.[1]
Waste Disposal:
-
This material and its container must be disposed of as hazardous waste.[1]
-
All disposal practices must be in accordance with federal, state, and local regulations.
-
Do not mix with other waste streams. Leave the chemical in its original container where possible.
-
Contaminated containers should be handled as if they contain the product itself. Arrange for disposal through a licensed waste disposal company.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
